Bacopaside IV
Description
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Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,18S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-15-39(7,48)33-22-8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,6)40(22)18-41(33,54-21)50-19-40)52-34-31(47)32(23(43)17-49-34)53-35-30(46)29(45)28(44)24(16-42)51-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,37-,38+,39-,40-,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMACEWFCLOFSBZ-XZSWZIJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1C[C@@]([C@H]2[C@@H]3CC[C@H]4[C@@]5(CC[C@H](C([C@H]5CC[C@@]4([C@@]36C[C@]2(O1)OC6)C)(C)C)O[C@@H]7[C@H]([C@@H]([C@@H](CO7)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bacopaside IV: A Technical Guide to its Discovery, Isolation, and Analysis from Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine for its cognitive-enhancing properties, is a rich source of various bioactive compounds. Among these, the triterpenoid (B12794562) saponins (B1172615), particularly the bacosides, are of significant interest to the scientific community. This technical guide provides an in-depth overview of Bacopaside IV, a key saponin (B1150181) isolated from Bacopa monnieri. The document details its discovery, physicochemical properties, a comprehensive methodology for its isolation and purification, and analytical techniques for its quantification. Furthermore, it explores the current understanding of its biological activities and associated signaling pathways.
Discovery and Physicochemical Properties of this compound
This compound was first isolated and its structure elucidated as 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl jujubogenin.[1] It is a triterpenoid saponin belonging to the dammarane (B1241002) type.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₆O₁₃ | [2] |
| Molecular Weight | 767 g/mol | [2] |
| Melting Point | 272—274 °C | [1] |
| HR-FAB-MS (positive) | m/z: 767.4601 [M+H]⁺, 789.4406 [M+Na]⁺, 805.4140 [M+K]⁺ | [1] |
| CAS Number | 155545-03-2 | [2] |
Isolation and Purification of this compound from Bacopa monnieri
The isolation of this compound to a high degree of purity requires a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for saponin isolation from Bacopa monnieri.[3][4][5][6]
Experimental Protocol
2.1.1. Plant Material and Extraction
-
Plant Material Preparation: Aerial parts of Bacopa monnieri are collected, washed, and dried in a hot air oven at 40-50°C to a constant weight. The dried plant material is then pulverized to a coarse powder (40-60 mesh).
-
Defatting: The powdered plant material is subjected to Soxhlet extraction with n-hexane for 6-8 hours to remove lipids and other non-polar compounds. The defatted material is then air-dried.
-
Extraction of Saponins: The defatted powder is extracted with 80% ethanol (B145695) (plant material to solvent ratio of 1:10 w/v) at 60-70°C for 4-6 hours with continuous stirring. The extraction is repeated three times. The ethanolic extracts are combined and filtered.
-
Concentration: The combined ethanolic extract is concentrated under reduced pressure at a temperature below 50°C to yield a thick, viscous mass.
2.1.2. Fractionation
-
Solvent-Solvent Partitioning: The concentrated extract is suspended in distilled water and partitioned successively with chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in saponins, is collected.
-
Concentration of Saponin-Rich Fraction: The n-butanol fraction is concentrated under reduced pressure to dryness to obtain the crude saponin extract.
2.1.3. Chromatographic Purification
-
Macroporous Resin Column Chromatography: The crude saponin extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a pre-equilibrated macroporous resin column (e.g., HP-20).[5]
-
Elution: The column is first washed with deionized water to remove sugars and other polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Silica (B1680970) Gel Column Chromatography: Fractions enriched with this compound (identified by comparison with a standard on TLC) are pooled, concentrated, and subjected to silica gel column chromatography (60-120 mesh).
-
Elution: A gradient elution system of chloroform-methanol or ethyl acetate-methanol-water is employed. Fractions are collected and analyzed by TLC.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, the enriched fractions from the silica gel column are further purified using a preparative reversed-phase HPLC system (e.g., C18 column).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detection at 205 nm.
-
-
Crystallization: The purified this compound fractions from Prep-HPLC are pooled, concentrated, and crystallized from methanol (B129727) to yield fine needles.[1]
Illustrative Yield Data
The yield of individual bacosides can vary depending on the plant material, extraction method, and purification efficiency. Bacoside B, a mixture which contains this compound, has been reported to be isolated at a yield of 0.65% on a dry weight basis.[7] The total saponin content in Bacopa monnieri plant materials and extracts can range from 5.1% to 22.17%.[8]
Table 2: Illustrative Yield at Different Stages of Purification
| Stage | Starting Material (g) | Product | Yield (g) | Purity (%) |
| Extraction | 1000 (Dried Plant Powder) | Crude Ethanolic Extract | 150 | ~10-15 |
| Fractionation | 150 (Crude Extract) | Crude Saponin Fraction | 30 | ~40-50 |
| Macroporous Resin Chromatography | 30 (Crude Saponin) | Enriched Saponin Fraction | 8 | ~70-80 |
| Silica Gel Chromatography | 8 (Enriched Saponin) | This compound Rich Fraction | 0.5 | ~90-95 |
| Preparative HPLC | 0.5 (this compound Rich) | Pure this compound | 0.2 | >98 |
Note: These values are illustrative and can vary.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound in Bacopa monnieri extracts and formulations.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., 0.05 M sodium sulphate buffer pH 2.3 or 0.1% orthophosphoric acid in water).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of dilutions are made to construct a calibration curve.
-
Sample Preparation: A known weight of the dried extract is dissolved in methanol, sonicated, and filtered through a 0.45 µm membrane filter before injection.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.
Table 3: HPLC Method Parameters for Saponin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Luna C18 (5 µm) | Inertsil ODS, 3V, C18 (5µm) |
| Mobile Phase | Isocratic: 0.05 M Na₂SO₄ buffer (pH 2.3) and Acetonitrile (68.5:31.5, v/v) | Gradient: 0.1% orthophosphoric acid (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 35°C |
| Detection | 205 nm | 205 nm |
| Reference | [8] | [9] |
Biological Activities and Signaling Pathways
This compound, along with other bacosides, contributes to the neuroprotective and cognitive-enhancing effects of Bacopa monnieri. The mechanisms of action are multifaceted and involve the modulation of various signaling pathways.
Neuroprotection and Cognitive Enhancement
Extracts of Bacopa monnieri containing this compound have been shown to modulate the CREB (cAMP response element-binding protein) and BDNF (Brain-Derived Neurotrophic Factor) signaling pathways , which are crucial for synaptic plasticity, learning, and memory.[[“]][13][14] Upregulation of CREB phosphorylation and BDNF expression is a key mechanism underlying the nootropic effects of bacosides.[[“]][14] Bacopasides are also known to possess antioxidant properties, protecting neuronal cells from oxidative stress.[2][9][15]
Inhibition of Aquaporin-1 (AQP1)
This compound has been identified as a modulator of aquaporin-1 (AQP1), a channel protein involved in water transport across cell membranes.[8] This inhibition of AQP1 has implications for various physiological and pathological processes, including potential anti-cancer effects by inhibiting cell migration and angiogenesis.[8][16][17][18]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and analysis of this compound.
Neuroprotective Signaling Pathway
Caption: this compound mediated neuroprotective signaling pathway.
Aquaporin-1 Inhibition
Caption: Inhibition of Aquaporin-1 by this compound.
Conclusion
This compound stands out as a promising phytochemical from Bacopa monnieri with significant potential in drug discovery, particularly in the realm of neuroprotection and as a modulator of aquaporin channels. The methodologies outlined in this guide provide a comprehensive framework for its isolation, purification, and quantification, which are essential for advancing research and development efforts. Further investigation into the specific molecular targets and signaling pathways of this compound will undoubtedly unveil new therapeutic avenues for a range of health conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CN111067965B - A kind of preparation method of Bacopa saponin - Google Patents [patents.google.com]
- 5. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Inhibition of Water and Ion Channel Activities of Mammalian Aquaporin-1 by Two Structurally Related Bacopaside Compounds Derived from the Medicinal Plant Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. consensus.app [consensus.app]
- 13. Participation of microRNA 124-CREB pathway: a parallel memory enhancing mechanism of standardised extract of Bacopa monniera (BESEB CDRI-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic Administration of Bacopa Monniera Increases BDNF Protein and mRNA Expressions: A Study in Chronic Unpredictable Stress Induced Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of aquaporin-1 prevents myocardial remodeling by blocking the transmembrane transport of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacopaside I, acting as an aquaporin 1 inhibitor, ameliorates rheumatoid arthritis via suppressing aquaporin 1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Bacopaside IV: A Technical Guide to its Neuroprotective Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the neuroprotective effects of Bacopaside IV and its related compounds. It details the compound's multifaceted action against oxidative stress, neuroinflammation, and apoptosis, and its modulation of critical signaling pathways integral to neuronal survival and function. This document synthesizes quantitative data from various preclinical studies, outlines key experimental methodologies, and presents visual representations of the core signaling cascades to support further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. The pathology of these diseases is complex, involving oxidative stress, neuroinflammation, protein misfolding, and apoptosis.[1] Bacopa monnieri has a long history of use in traditional Ayurvedic medicine as a nootropic or brain tonic.[2][3] Modern scientific investigation has identified a class of saponins, known as bacosides, as the primary bioactive constituents responsible for these cognitive-enhancing and neuroprotective effects.[4][5][6] Among these, this compound, a component of Bacoside B, has garnered attention for its potential therapeutic applications.[7][8] This guide focuses on the intricate mechanisms of action through which this compound exerts its neuroprotective effects at the molecular level.
Core Neuroprotective Mechanisms of Action
This compound and its related bacosides employ a multi-pronged approach to protect neuronal cells from damage and promote their survival. These mechanisms include potent antioxidant and anti-inflammatory actions, inhibition of apoptotic pathways, and modulation of neurotransmitter systems.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative disorders.[9][10] Bacosides, including this compound, have demonstrated significant antioxidant properties.[[“]][[“]]
The primary mechanisms include:
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Direct Free Radical Scavenging: Bacosides can directly neutralize harmful free radicals, thereby preventing damage to cellular components like lipids, proteins, and DNA.[[“]]
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Enhancement of Endogenous Antioxidant Enzymes: Studies have shown that treatment with Bacopa monnieri extract and its active constituents leads to an upregulation in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[9][[“]][[“]] This bolstering of the cell's natural defense system provides sustained protection against oxidative insults.
A key signaling pathway involved in this process is the Nrf2-Keap1 pathway . Under conditions of oxidative stress, bacosides can promote the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes.[[“]][13]
Diagram 1: this compound-mediated activation of the Nrf2 antioxidant pathway.
Modulation of Neuroinflammation
Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Bacosides exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[14] This is achieved, in part, by suppressing the activation of the pro-inflammatory transcription factor NF-κB .[13] By inhibiting the NF-κB signaling pathway, this compound can reduce the expression of inflammatory mediators such as TNF-α and IL-6, thus mitigating the inflammatory cascade in the brain.[13][14]
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative conditions, leading to excessive neuronal loss. This compound has been shown to exert anti-apoptotic effects through several mechanisms:
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Regulation of Bcl-2 Family Proteins: this compound can modulate the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a key trigger for the intrinsic apoptotic pathway. This compound has been observed to decrease Bax expression and increase Bcl-2 expression, thereby preventing the initiation of apoptosis.[13][15]
-
Inhibition of Caspase Activity: Caspases are a family of proteases that execute the final stages of apoptosis. This compound can inhibit the activity of key executioner caspases, such as caspase-3, preventing the cleavage of cellular proteins and subsequent cell death.[13][15]
-
Modulation of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Bacopaside I has been shown to exert neuroprotective effects via the PI3K/Akt pathway.[16] Activation of this pathway by bacosides leads to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival signals.[13]
Diagram 2: Anti-apoptotic signaling pathways modulated by this compound.
Modulation of Neurotransmitter Systems
The cognitive-enhancing effects of Bacopa monnieri are also attributed to its influence on various neurotransmitter systems.
-
Cholinergic System: Bacosides have been shown to enhance cholinergic neurotransmission by increasing the levels of acetylcholine (B1216132) (ACh), a neurotransmitter crucial for learning and memory.[17] This is achieved through two primary mechanisms: increasing the activity of choline (B1196258) acetyltransferase (the enzyme responsible for ACh synthesis) and inhibiting acetylcholinesterase (the enzyme that breaks down ACh).[17][18]
-
Glutamatergic and GABAergic Systems: Bacosides can also modulate the activity of glutamate (B1630785) and GABA receptors, which are the primary excitatory and inhibitory neurotransmitters in the brain, respectively.[16] This modulation helps to maintain a healthy balance of neuronal activity, which is essential for proper cognitive function and synaptic plasticity.[16][19]
Anti-Amyloidogenic Properties
In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark.[5][20] Bacosides have demonstrated anti-amyloidogenic properties by inhibiting the fibrillation of Aβ peptides and protecting neuronal cells from Aβ-induced toxicity.[1][5][18] Some studies suggest that bacosides may also modulate the processing of the amyloid precursor protein (APP), reducing the production of Aβ.[20][21]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of this compound and related compounds.
Table 1: In Vitro Efficacy Data
| Compound/Extract | Assay | Cell Line | Concentration/IC50 | Effect | Reference(s) |
| Bacoside A | Aβ (1-42) Cytotoxicity | SH-SY5Y | 50 µM | Significant inhibition | [22] |
| Bacopaside X | Acetylcholinesterase Inhibition | - | IC50: 12.78 µM | Strong inhibition | [23] |
| B. monnieri Extract | DPPH Radical Scavenging | - | IC50: 226.19 µg/ml | Radical scavenging | [10] |
| B. monnieri Extract | Superoxide Radical Scavenging | - | IC50: 30.07 µg/ml | Radical scavenging | [10] |
| B. monnieri Extract | Nitric Oxide Radical Scavenging | - | IC50: 34.55 µg/ml | Radical scavenging | [10] |
Table 2: In Vivo Dosage and Effects in Animal Models
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| B. monnieri Extract | MPTP-induced Parkinson's (mice) | 40 mg/kg | 30 days | Improved motor performance, reduced dopaminergic neurodegeneration | [8] |
| Bacopaside I | Rotenone-induced Parkinson's (rats) | 5, 15, and 45 mg/kg | 4 weeks | Attenuated motor function deficit, reversed dopamine (B1211576) reduction and oxidative stress | [24] |
| Bacopaside I | Cerebral Ischemia (rats) | 3, 10, and 30 mg/kg | - | Reduced neurological deficits and infarct volume, improved cerebral energy metabolism | [25] |
| B. monnieri Extract | Scopolamine-induced Amnesia (mice) | 200 mg/kg | 7 days | Restored spatial memory | [5] |
| B. monnieri Extract | D-Galactose and Sodium Nitrite-induced Cognitive Impairment (mice) | 100 mg/kg | - | Ameliorated cognitive impairment | [7] |
Experimental Protocols
This section outlines common experimental methodologies used to investigate the neuroprotective mechanisms of this compound.
In Vitro Neuroprotection Assays
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used neuronal cell models. Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity is induced using various agents, such as amyloid-beta peptides (Aβ1-42), hydrogen peroxide (H2O2) to induce oxidative stress, or 1-methyl-4-phenylpyridinium (MPP+) as a model for Parkinson's disease.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the neurotoxic agent.
-
Cell Viability Assessment: Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) leakage assay.
-
Measurement of Oxidative Stress Markers: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA. Lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels.
-
Apoptosis Assays: Apoptosis can be evaluated by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases using colorimetric or fluorometric assays.
-
Western Blot Analysis: This technique is used to quantify the expression levels of key proteins in signaling pathways, such as Nrf2, NF-κB, Akt, Bax, Bcl-2, and cleaved caspase-3.
Diagram 3: General experimental workflow for in vitro neuroprotection studies.
In Vivo Neurodegeneration Models
-
Animal Models: Rodent models are frequently used, including mice and rats. Neurodegeneration is induced using neurotoxins such as MPTP (for Parkinson's disease), scopolamine (B1681570) (for amnesia), or transgenic models like APP/PS1 mice (for Alzheimer's disease).
-
Drug Administration: this compound or Bacopa monnieri extract is typically administered orally (p.o.) for a specified duration before and/or after the induction of neurodegeneration.
-
Behavioral Assessments: Cognitive function is evaluated using tests such as the Morris water maze, Y-maze, or passive avoidance test. Motor function in Parkinson's models is assessed using the rotarod test, grip strength test, and open field test.
-
Histopathological Analysis: After the experimental period, brain tissues are collected for histopathological examination. Immunohistochemistry is used to assess neuronal survival (e.g., Nissl staining, NeuN staining), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and protein aggregation (e.g., Aβ plaques).
-
Biochemical Assays: Brain homogenates are used to measure levels of neurotransmitters (e.g., dopamine, acetylcholine), oxidative stress markers, and antioxidant enzyme activities.
Conclusion and Future Directions
This compound demonstrates a robust and multifaceted mechanism of action in neuroprotection. Its ability to concurrently mitigate oxidative stress, neuroinflammation, and apoptosis, while also modulating key neurotransmitter systems, positions it as a compelling candidate for the development of novel therapies for neurodegenerative diseases.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize its bioavailability and therapeutic window.
-
Performing long-term in vivo studies in various animal models of neurodegeneration to further validate its efficacy and safety.
-
Exploring the synergistic effects of this compound with other natural compounds or existing drugs.
The continued investigation of this compound holds significant promise for advancing our therapeutic arsenal (B13267) against the growing challenge of neurodegenerative disorders.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoprotective propensity of Bacopa monniera against hydrogen peroxide induced oxidative damage in neuronal and lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotective and anti-apoptotic propensity of Bacopa monniera extract against sodium nitroprusside induced activation of iNOS, heat shock proteins and apoptotic markers in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caringsunshine.com [caringsunshine.com]
- 18. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 23. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacopaside IV and its role in cognitive enhancement
An In-depth Technical Guide to Bacopaside IV and its Role in Cognitive Enhancement
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri, is a key constituent believed to contribute to the plant's nootropic properties. Traditionally used in Ayurvedic medicine as a neural tonic, Bacopa monnieri and its bioactive compounds are now the subject of intense scientific scrutiny for their potential in treating cognitive disorders, including age-related memory impairment and Alzheimer's disease. This technical guide synthesizes the current understanding of this compound, focusing on its mechanisms of action, preclinical and clinical evidence related to cognitive enhancement, and detailed experimental methodologies. While research specifically isolating this compound is nascent, this document draws upon the extensive literature on standardized Bacopa monnieri extracts and other major bacosides to present a comprehensive overview of its neuropharmacological potential. Key mechanisms include modulation of the cholinergic system, antioxidant and anti-inflammatory effects, promotion of synaptic plasticity via the CREB/BDNF pathway, and reduction of β-amyloid aggregation.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use as a memory and intellect enhancer in traditional Indian medicine.[1][2] The cognitive-enhancing effects are largely attributed to a complex mixture of steroidal saponins (B1172615) known as bacosides.[3][4][5] Among these, this compound is a significant component, belonging to a group of jujubogenin (B1254797) or pseudojujubogenin glycosides.[6][7] Bacoside B, a mixture of saponins that includes this compound, is considered a primary bioactive marker for the plant.[7][8] These non-polar glycosides are capable of crossing the blood-brain barrier, allowing them to exert their effects directly within the central nervous system.[6][9] This guide provides a detailed examination of the available scientific evidence for this compound and its role in neuroprotection and cognitive enhancement.
Chemical Properties of this compound
This compound is a dammarane-type triterpenoid saponin. Its chemical structure and properties are fundamental to its bioavailability and interaction with biological targets.
| Property | Value | Reference |
| Chemical Formula | C₄₁H₆₆O₁₃ | [10] |
| Molecular Weight | 767 g/mol | [10] |
| CAS Number | 155545-03-2 | [10][11] |
| Class | Saponin | [10][11] |
| Aglycone | Jujubogenin | [6] |
Mechanisms of Action in Cognitive Enhancement
The neuroprotective effects of Bacopa monnieri saponins, including this compound, are multi-faceted. They involve a synergistic interplay of several molecular pathways that collectively support neuronal health and enhance cognitive function.
Modulation of the Cholinergic System
One of the primary mechanisms contributing to cognitive enhancement is the modulation of the cholinergic system, which is crucial for learning and memory.[12][13] Bacopa monnieri extracts have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[3][8][14] By inhibiting AChE, bacosides increase the synaptic concentration and duration of ACh, thereby enhancing cholinergic neurotransmission.[15] This action is particularly relevant for conditions like Alzheimer's disease, where cholinergic neuron degeneration is a key pathological feature.
Caption: Cholinergic pathway modulation by this compound.
Antioxidant and Anti-inflammatory Activity
Oxidative stress and neuroinflammation are key contributors to neuronal damage and cognitive decline.[9][16] Bacosides exhibit potent antioxidant properties by scavenging free radicals and reducing lipid peroxidation.[5][9] They also enhance the brain's endogenous antioxidant defense system by increasing the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[3][6][17] Furthermore, studies on Bacopa monnieri extracts demonstrate anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines, which helps protect neurons from inflammatory damage.[5][18]
Caption: Antioxidant and neuroprotective mechanism of this compound.
Promotion of Synaptic Plasticity (CREB/BDNF Pathway)
The ability of this compound to enhance memory is closely linked to its role in promoting synaptic plasticity—the biological process that underlies learning and memory.[19][20] Research indicates that bacosides modulate the cAMP response element-binding protein (CREB) pathway.[[“]][22] Activation of this pathway leads to the phosphorylation of CREB, which then acts as a transcription factor to increase the expression of genes involved in synaptic plasticity.[22][23] A critical target gene is the brain-derived neurotrophic factor (BDNF), a neurotrophin that plays a vital role in neuronal survival, growth, and the formation of new synapses.[9][20][[“]] Increased levels of BDNF are consistently associated with improved cognitive function.[[“]]
Caption: CREB/BDNF signaling pathway activation by this compound.
Anti-Amyloid Activity
In the context of Alzheimer's disease, the accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark.[1] Bacosides, including those found in Bacopa monnieri extracts, have demonstrated anti-amyloid properties. They have been shown to reduce the aggregation of Aβ peptides and protect neurons from Aβ-induced toxicity.[9][19] Some studies suggest that bacosides can modulate the processing of amyloid precursor protein (APP), shifting it towards non-amyloidogenic pathways.[1] By reducing the Aβ burden, this compound may help mitigate the progression of Alzheimer's-related neurodegeneration.[24]
Quantitative Data Summary
Quantitative data specifically for isolated this compound is limited. The following tables summarize relevant data from studies on Bacopa monnieri extracts and related bacosides to provide context for its potential efficacy.
Table 1: In Vitro AChE Inhibition by Bacopa Monnieri Phytocompounds
| Compound | IC₅₀ Value (μM) | Source Organism | Comments | Reference |
|---|---|---|---|---|
| Bacopaside X | 12.78 | Bacopa monnieri | Strong potential compared to other phytocompounds. | [12] |
| Quercetin | 12.73 | Bacopa monnieri | Potent inhibitor found in Bacopa extracts. | [12] |
| Apigenin | 13.83 | Bacopa monnieri | Another flavonoid from Bacopa with AChE inhibitory activity. | [12] |
| Donepezil | 0.0204 | Synthetic | Positive control, standard AChE inhibitor drug. |[12] |
Table 2: Summary of In Vivo Animal Studies on Bacopa Monnieri and its Saponins
| Study Focus | Animal Model | Treatment & Dosage | Duration | Key Cognitive/Neurological Outcomes | Reference |
|---|---|---|---|---|---|
| Bacopaside I | APP/PS1 Transgenic Mice (AD Model) | BS-I (15 & 50 mg/kg/day) | - | Ameliorated learning deficits, improved spatial memory, reduced plaque load. | [1] |
| Bacopaside I | Rats (Cerebral Ischemia) | BS-I (3, 10, 30 mg/kg, oral) | 6 days | Reduced neurological deficits and infarct volume; increased brain ATP. | [3] |
| Bacoside A | Rats (Cigarette Smoke Exposure) | Bacoside A (10 mg/kg, oral) | - | Increased brain antioxidant enzymes (SOD, CAT, GPx); inhibited lipid peroxidation. | [3] |
| BME | Rats (Scopolamine-induced amnesia) | CDRI-08 (200 mg/kg, oral) | 7 days | Restored spatial memory. |[9] |
Table 3: Summary of Human Clinical Trials on Standardized Bacopa Monnieri Extracts
| Population | Treatment & Dosage | Duration | Cognitive Tests | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Healthy Elderly | BME (300 mg/day) | 12 weeks | Rey Auditory Verbal Learning Test (AVLT), Stroop Task | Enhanced delayed word recall; improved Stroop performance; decreased anxiety and depression scores. | [2] |
| Medical Students | Bacognize® (150 mg, twice daily) | 6 weeks | Various cognitive function tests | Significant improvement in tests related to cognitive functions. | [25] |
| Healthy Adults (40-65 yrs) | BME | 3 months | - | Improved retention of new information. | [2] |
| Healthy Elderly | BME (300 & 600 mg/day) | 12 weeks | Working memory, Attention (ERP N100/P300) | Improved working memory; decreased N100 and P300 latencies; suppressed plasma AChE activity. |[26] |
Key Experimental Protocols
The following sections describe the general methodologies for key experiments used to evaluate the cognitive-enhancing properties of Bacopa monnieri and its constituents.
Acetylcholinesterase (AChE) Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit AChE activity, typically using the Ellman method.
-
Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (B1193921) iodide (AChI), Ellman's reagent (DTNB), and various concentrations of the test compound (e.g., this compound).
-
Reaction Mixture: In a 96-well plate, add buffer, AChE solution, and the test compound. Incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiation: Start the reaction by adding DTNB and AChI to the wells.
-
Measurement: The enzyme hydrolyzes AChI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate). Measure the absorbance of this compound kinetically using a spectrophotometer at 412 nm.[12]
-
Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the AChE activity.[12]
Morris Water Maze (MWM) for Spatial Memory (In Vivo)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface. Visual cues are placed around the pool for spatial orientation.
-
Acquisition Phase (Learning): For several consecutive days, each animal undergoes multiple trials. In each trial, the animal is placed into the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial (Memory Retention): 24 hours after the final acquisition trial, the platform is removed from the pool. The animal is allowed to swim for a fixed duration (e.g., 60 seconds).
-
Analysis: Key metrics for memory retention include the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former location of the platform.[1] Improved performance in the drug-treated group compared to a vehicle or amnesic model group indicates enhanced spatial memory.[1]
Caption: General experimental workflow for in vivo cognitive assessment.
Conclusion and Future Directions
The evidence strongly suggests that saponins from Bacopa monnieri, including this compound, hold significant promise as cognitive-enhancing agents. Their multi-target approach—encompassing cholinergic modulation, antioxidant protection, synaptic plasticity promotion, and anti-amyloid activity—makes them compelling candidates for addressing complex neurodegenerative diseases. However, a significant portion of the current research has been conducted using whole plant extracts or other purified bacosides like Bacopaside I and Bacoside A.
To advance the therapeutic potential of this compound, future research must focus on:
-
Isolation and Purification: Development of scalable methods to isolate pure this compound for targeted pharmacological studies.
-
Pharmacokinetic Profiling: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of isolated this compound to understand its bioavailability and central nervous system penetration.
-
Head-to-Head Studies: Direct comparison of the efficacy of this compound against other major bacosides to delineate their individual contributions to the overall nootropic effect of Bacopa monnieri.
-
Mechanism-Specific Assays: Utilization of advanced molecular techniques to confirm the direct interaction of this compound with targets in the cholinergic, CREB/BDNF, and amyloid pathways.
Such focused efforts are critical for transitioning this compound from a promising phytochemical into a scientifically validated therapeutic agent for cognitive enhancement and the management of neurodegenerative disorders.
References
- 1. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Bacopa monnieri Extract on Memory and Cognitive Skills in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Study [gavinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 9. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neuromodulatory Propensity of Bacopa monniera Against Scopolamine-Induced Cytotoxicity in PC12 Cells Via Down-Regulation of AChE and Up-Regulation of BDNF and Muscarnic-1 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
- 20. mdpi.com [mdpi.com]
- 21. consensus.app [consensus.app]
- 22. Participation of microRNA 124-CREB pathway: a parallel memory enhancing mechanism of standardised extract of Bacopa monniera (BESEB CDRI-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Efficacy of Standardized Extract of Bacopa monnieri (Bacognize®) on Cognitive Functions of Medical Students: A Six-Week, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of 12-Week Bacopa monnieri Consumption on Attention, Cognitive Processing, Working Memory, and Functions of Both Cholinergic and Monoaminergic Systems in Healthy Elderly Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Bacopaside IV: A Technical Overview and Guide for Researchers
Disclaimer: As of December 2025, dedicated in vitro studies focusing exclusively on Bacopaside (B14799058) IV are limited in publicly available scientific literature. Therefore, this technical guide summarizes the current understanding of Bacopaside IV's chemical properties and presents a comprehensive overview of in vitro research on closely related bacosides and extracts of Bacopa monnieri. This information provides a foundational framework for researchers and drug development professionals interested in the potential therapeutic applications of this compound.
Introduction to this compound
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing properties.[1] Saponins (B1172615), including bacosides, are considered the primary bioactive constituents responsible for the neuropharmacological effects of Bacopa monnieri. While research has extensively focused on Bacoside A (a mixture of saponins including bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin (B1254797) isomer of bacopasaponin C) and Bacoside B, the individual in vitro bioactivities of this compound remain largely unexplored.
Quantitative Data from In Vitro Studies of Related Bacopasides
The following tables summarize quantitative data from in vitro studies on other prominent bacosides, which may provide insights into the potential bioactivities of this compound.
Table 1: Cytotoxicity (IC50) of Bacopaside II in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DU4475 | Triple-Negative Breast Cancer | 23.7 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.5 | [2] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 19.0 | [2] |
| HCC1143 | Triple-Negative Breast Cancer | 20.7 | [2] |
| HT-29 | Colon Cancer | Not explicitly stated, but significant growth reduction at ≥20 µM | [3] |
| SW480 | Colon Cancer | Not explicitly stated, but significant growth reduction at ≥15 µM | [3] |
| SW620 | Colon Cancer | Not explicitly stated, but significant growth reduction at ≥15 µM | [3] |
| HCT116 | Colon Cancer | Not explicitly stated, but significant growth reduction at ≥15 µM | [3] |
Table 2: Effects of Bacopa monnieri Extracts and Bacoside A on Neuronal Cells
| Study Focus | Cell Line | Treatment | Key Findings | Citation |
| Neuroprotection | U87MG | Bacoside-A3 + β-amyloid | Prevented β-amyloid-mediated suppression of cell proliferation. | [4] |
| Neuroprotection | L132 | Bacopa monnieri extract + Sodium Nitroprusside | Ameliorated mitochondrial and plasma membrane damage. | [5] |
| Neuronal Differentiation | Rodent Neural Stem Cells | Bacopa monnieri extracts | Induced dendrite formation. | |
| Neuroprotection | PC12 | Bacopa monnieri extract + Scopolamine | Ameliorated scopolamine-induced cell death. | [6] |
Experimental Protocols for Key In Vitro Assays
The following are detailed methodologies for key experiments commonly cited in the in vitro study of bacosides. These protocols can serve as a template for investigating this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 5 x 105 cells per well and treat with the desired concentrations of the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the test compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate signaling pathways and experimental workflows relevant to the study of bacosides, generated using the DOT language.
Caption: A generalized workflow for assessing the in vitro effects of this compound.
Caption: A potential intrinsic apoptosis pathway modulated by bacosides.
Conclusion and Future Directions
While the existing body of research on Bacopa monnieri and its constituent bacosides provides a strong rationale for their therapeutic potential, dedicated in vitro studies on this compound are conspicuously absent. The data and protocols presented here for closely related compounds offer a valuable starting point for future investigations. To elucidate the specific role and mechanisms of action of this compound, future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound is essential for accurate in vitro testing.
-
Comprehensive In Vitro Screening: Evaluating the cytotoxic, neuroprotective, and other potential biological activities of this compound across a panel of relevant cell lines.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its molecular targets.
Such studies are crucial for unlocking the full therapeutic potential of this specific bacoside and for the development of novel, targeted therapies.
References
- 1. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside IV: A Technical Guide to its Therapeutic Potential in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, has emerged as a compound of interest due to the well-documented neuroprotective effects of Bacopa monnieri extracts. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in AD treatment. While direct experimental data on isolated this compound is still emerging, this document synthesizes available information on Bacopa monnieri and its constituent bacosides to elucidate the putative mechanisms of action, relevant signaling pathways, and key experimental findings that underscore its therapeutic promise. This guide is intended to serve as a resource for researchers and drug development professionals, highlighting both the potential of this compound and the areas requiring further investigation.
Introduction to this compound and its Relevance to Alzheimer's Disease
Bacopa monnieri, a staple of traditional Ayurvedic medicine, has a long history of use as a nerve tonic and memory enhancer.[1] Modern scientific inquiry has identified a class of compounds known as bacosides as the primary bioactive constituents responsible for these nootropic effects.[2] this compound is a specific dammarane-type triterpenoid saponin found within the complex mixture of bacosides in Bacopa monnieri.[2] The pathology of Alzheimer's disease is multifaceted, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, neuroinflammation, oxidative stress, and cholinergic dysfunction. The therapeutic potential of this compound lies in its putative ability to modulate these key pathological processes.
Putative Mechanisms of Action
The neuroprotective effects of Bacopa monnieri extracts and their constituent bacosides are believed to be multimodal. While specific studies on isolated this compound are limited, the following mechanisms, established for the broader extract and other bacosides, are likely relevant to its potential therapeutic action in AD.
Anti-Amyloidogenic Properties
The accumulation of Aβ peptides is a central event in AD pathogenesis. Bacosides have been shown to interfere with this process.
-
Inhibition of Aβ Aggregation: Studies on Bacoside A, a mixture containing various bacosides, have demonstrated a significant inhibitory effect on the fibrillation of Aβ (1-42).[2] This suggests that bacosides can prevent the formation of toxic Aβ oligomers and fibrils.
-
BACE1 Inhibition: The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ. Molecular docking studies have indicated that bacosides, including Bacopaside I, exhibit a strong binding affinity for the active site of BACE1, suggesting a potential inhibitory mechanism.[3]
Modulation of Tau Pathology
Hyperphosphorylation of the tau protein leads to the formation of NFTs and neuronal death. In silico studies have shown that bacosides, specifically Bacopaside II and Bacopaside XII, can interact with hyperphosphorylated tau, suggesting a potential to interfere with NFT formation.[4]
Anti-Inflammatory Effects
Chronic neuroinflammation, mediated by microglia and astrocytes, contributes significantly to AD progression. The NF-κB signaling pathway is a key regulator of the inflammatory response. It is hypothesized that bacosides may exert anti-inflammatory effects by inhibiting the activation of NF-κB in microglial cells, thereby reducing the production of pro-inflammatory cytokines.
Antioxidant Activity
Oxidative stress is a major contributor to neuronal damage in AD. Bacopa monnieri extracts have demonstrated potent antioxidant properties. This is, in part, attributed to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response that upregulates the expression of various antioxidant enzymes.
Cholinergic System Modulation
The cholinergic system, crucial for learning and memory, is severely compromised in AD. Bacopa monnieri extracts have been shown to modulate cholinergic function, potentially through the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for Bacopa monnieri extracts and its isolated bacosides in relevant assays. It is important to note the limited availability of data specifically for isolated this compound.
Table 1: In Vitro Efficacy of Bacopa monnieri Constituents
| Compound/Extract | Assay | Target/Cell Line | Result | Reference |
| Bacoside A | Aβ (1-42) Fibrillation Assay | - | Significant inhibition | [2] |
| Bacopaside I | BACE1 Molecular Docking | BACE1 | High binding affinity | [3] |
| Bacopaside II & XII | Tau Protein Molecular Docking | Hyperphosphorylated Tau | Interaction with R2 repeat domain | [4] |
| B. monnieri Extract | CYP2C19 Inhibition | Recombinant Human CYP2C19 | IC50: 23.67 µg/mL; Ki: 9.5 µg/mL | [5] |
| B. monnieri Extract | CYP2C9 Inhibition | Recombinant Human CYP2C9 | IC50: 36.49 µg/mL; Ki: 12.5 µg/mL | [5] |
| B. monnieri Extract | CYP1A2 Inhibition | Recombinant Human CYP1A2 | IC50: 52.20 µg/mL; Ki: 25.1 µg/mL | [5] |
| B. monnieri Extract | CYP3A4 Inhibition | Recombinant Human CYP3A4 | IC50: 83.95 µg/mL; Ki: 14.5 µg/mL | [5] |
Table 2: In Vivo Efficacy of Bacopaside I in an AD Mouse Model
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| APP/PS1 Mice | Bacopaside I | 15 and 50 mg/kg/day | 4 weeks | - Significantly ameliorated learning deficits- Improved long-term spatial memory- Reduced plaque load | [6][7] |
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the evaluation of this compound's potential in AD research.
Isolation and Quantification of this compound
-
Extraction: Dried and powdered Bacopa monnieri plant material is subjected to solvent extraction, typically with ethanol (B145695) or methanol.
-
Purification: The crude extract is fractionated using column chromatography with silica (B1680970) gel. Further purification to isolate this compound is achieved through preparative high-performance liquid chromatography (HPLC).
-
Quantification: The concentration of this compound in extracts and purified fractions is determined using a validated reverse-phase HPLC method with UV detection.
In Vitro Assays
-
Aβ Aggregation Assay:
-
Synthesized Aβ (1-42) peptide is incubated in the presence and absence of varying concentrations of this compound.
-
The extent of aggregation is monitored over time using Thioflavin T (ThT) fluorescence, where an increase in fluorescence indicates fibril formation.
-
IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of Aβ aggregation.
-
-
BACE1 Inhibition Assay:
-
Recombinant human BACE1 enzyme is incubated with a fluorogenic substrate and varying concentrations of this compound.
-
The cleavage of the substrate by BACE1 results in an increase in fluorescence, which is measured using a plate reader.
-
The inhibitory activity of this compound is determined by the reduction in fluorescence, and IC50 values are calculated.
-
-
Neuroinflammation Assay (in vitro):
-
Microglial cell lines (e.g., BV-2) are stimulated with lipopolysaccharide (LPS) in the presence and absence of this compound.
-
The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured by ELISA.
-
The activation of the NF-κB pathway is assessed by Western blot analysis of phosphorylated NF-κB p65 subunit in cell lysates.
-
-
Antioxidant Capacity Assay (DPPH):
-
The ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is measured spectrophotometrically.
-
A decrease in the absorbance of the DPPH solution in the presence of this compound indicates its radical scavenging activity.
-
-
Cell Viability Assay (MTT):
-
Neuronal cell lines (e.g., SH-SY5Y) are treated with Aβ oligomers or an oxidative stressor (e.g., H₂O₂) in the presence and absence of this compound.
-
Cell viability is assessed using the MTT assay, where the reduction of MTT to formazan (B1609692) by metabolically active cells is quantified by measuring absorbance.
-
In Vivo Studies in Animal Models of AD
-
Animal Model: Transgenic mouse models of AD, such as APP/PS1 mice, which develop age-dependent Aβ plaques and cognitive deficits, are commonly used.
-
Administration: this compound is administered orally to the mice for a specified duration.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze (spatial learning and memory) and the Y-maze (short-term memory).
-
Histopathological and Biochemical Analysis: After the treatment period, brain tissue is collected for:
-
Immunohistochemical analysis of Aβ plaque load.
-
Western blot analysis of key proteins involved in AD pathology (e.g., BACE1, phosphorylated tau).
-
Measurement of markers of oxidative stress and neuroinflammation.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound in the context of Alzheimer's disease.
Caption: Putative inhibition of the amyloidogenic pathway by this compound.
References
- 1. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular docking analysis of hyperphosphorylated tau protein with compounds derived from Bacopa monnieri and Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Cytochrome P450 Enzymes by Bacopa monnieri Standardized Extract and Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacopaside IV: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The current body of scientific literature has limited quantitative antioxidant data specifically for isolated Bacopaside IV. This guide synthesizes the extensive research on Bacopa monnieri extracts and its major saponin (B1150181) constituents, such as Bacoside A, to infer the likely antioxidant mechanisms and potential of this compound. The experimental protocols provided are established methods for assessing the antioxidant activity of phytochemicals.
Introduction
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its significant neuroprotective and cognitive-enhancing effects. These therapeutic properties are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. This compound, a key dammarane-type saponin, is a constituent of the Bacoside B fraction of the plant's extract. The antioxidant capacity of Bacopa monnieri is a fundamental mechanism underlying its beneficial effects, protecting against oxidative stress-induced cellular damage implicated in the pathogenesis of numerous neurodegenerative disorders.
This technical guide explores the multifaceted antioxidant properties of this compound, drawing upon the broader evidence from Bacopa monnieri extracts and related bacosides. It details the primary mechanisms of action, presents relevant quantitative data, outlines detailed experimental protocols for validation, and provides visual diagrams of key pathways and workflows.
Core Antioxidant Mechanisms
The antioxidant strategy of bacosides, including presumably this compound, is twofold: direct scavenging of reactive species and indirect enhancement of the endogenous antioxidant defense system.[1] This dual approach provides a robust defense against oxidative damage.
Direct Free Radical Scavenging
Bacosides have demonstrated the ability to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action is crucial in preventing these highly reactive molecules from damaging vital cellular components like DNA, proteins, and lipids. Studies on Bacopa monnieri extracts show potent scavenging activity against radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide (B77818) anions, and nitric oxide.
Enhancement of Endogenous Antioxidant Enzymes
A pivotal aspect of the antioxidant activity of bacosides is their ability to upregulate the body's own defense mechanisms.[2] Chronic administration of Bacopa monnieri extract has been shown to increase the activity of key antioxidant enzymes in various brain regions.[3] These enzymes are the first line of defense against cellular oxidative stress. The primary enzymes modulated include:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Facilitates the decomposition of hydrogen peroxide into water (H₂O) and oxygen, preventing the formation of the more damaging hydroxyl radical.[4]
-
Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[5]
Inhibition of Lipid Peroxidation
Oxidative damage to lipids in cell membranes, known as lipid peroxidation, can compromise membrane integrity and lead to cell death. Bacosides effectively inhibit this process. The thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA), a key byproduct of lipid peroxidation, is commonly used to quantify this protective effect.[6] Treatment with Bacopa monnieri extracts has been shown to significantly reduce MDA levels in brain tissue subjected to oxidative insults.[7]
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[8] Under conditions of oxidative stress, bacosides are believed to promote the dissociation of Nrf2 from its inhibitor, Keap1. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[9][10] This activation leads to the coordinated upregulation of a suite of antioxidant and detoxification enzymes, including those involved in glutathione synthesis, thereby strengthening the overall cellular defense against oxidative stress.[8][11]
Quantitative Data on Antioxidant Activity
The following tables summarize quantitative data from studies on Bacopa monnieri extracts and its components. It is important to note that these values represent the activity of complex extracts or other bacosides and serve as a strong inferential basis for the potential of this compound.
Table 1: In Vitro Radical Scavenging Activity of Bacopa monnieri Extracts
| Assay | Extract Type | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| DPPH Scavenging | Methanolic | 456.07 | [12] |
| DPPH Scavenging | Hydroethanolic | 270 | [13] |
| Nitric Oxide Scavenging | Methanolic | 21.29 | [12] |
| Total Antioxidant Capacity | Ethanolic | 16 ± 0.3 |[14] |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of the extract required to scavenge 50% of the free radicals.
Table 2: Effect of Bacopa monnieri Extract on Antioxidant Enzyme Activity in Rats
| Enzyme | Treatment Group | Activity Level | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Nitrobenzene-induced toxicity + BM Extract (200 mg/kg) | Significant Increase vs. Toxin-only Group | [5] |
| Catalase (CAT) | Nitrobenzene-induced toxicity + BM Extract (200 mg/kg) | Significant Increase vs. Toxin-only Group | [5] |
| Glutathione Peroxidase (GPx) | Nitrobenzene-induced toxicity + BM Extract (200 mg/kg) | Significant Increase vs. Toxin-only Group |[5] |
BM: Bacopa monnieri
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the antioxidant properties of compounds like this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol (B129727) or ethanol. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test sample, positive control, or solvent (for the blank).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[15]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test sample.[16]
-
-
IC₅₀ Determination:
-
Plot the percentage of inhibition against the corresponding concentrations of the test sample. The IC₅₀ value is determined from the graph as the concentration required to inhibit 50% of the DPPH radical activity.[16]
-
Lipid Peroxidation Inhibition (TBARS Assay)
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary degradation product.[17]
Protocol:
-
Preparation of Lipid Source:
-
Prepare a homogenate (e.g., 10% w/v) of a lipid-rich tissue, such as a pig or rat brain, in an appropriate buffer (e.g., phosphate-buffered saline). Centrifuge to obtain a clear supernatant (lipid source).
-
-
Induction of Peroxidation:
-
In a microcentrifuge tube, mix the test compound at various concentrations with the lipid source.
-
Induce lipid peroxidation by adding a pro-oxidant, such as a solution of FeSO₄ and ascorbic acid.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent to the mixture.
-
Heat the tubes in a boiling water bath (approx. 95°C) for about 20-30 minutes to facilitate the formation of the MDA-TBA adduct (a pink-colored chromogen).[18]
-
Cool the tubes and centrifuge to pellet any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.[17]
-
-
Calculation:
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with the pro-oxidant but without the test compound).
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These assays are typically performed on cell lysates or tissue homogenates after treatment with the test compound.
SOD Activity Protocol:
-
SOD activity is often measured indirectly using a reaction that generates superoxide radicals (e.g., xanthine/xanthine oxidase system) and a detector molecule that reacts with the radicals (e.g., nitroblue tetrazolium, NBT, which forms a colored formazan (B1609692) product).
-
The presence of SOD in the sample will inhibit the reaction of NBT by scavenging the superoxide radicals.
-
The activity is quantified by measuring the inhibition of formazan formation at a specific wavelength (e.g., 560 nm) and is typically expressed as units of SOD activity per milligram of protein.[4]
CAT Activity Protocol:
-
Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).
-
A known concentration of H₂O₂ is added to the sample lysate or homogenate.
-
The rate of H₂O₂ disappearance is measured by monitoring the decrease in absorbance at 240 nm.[4]
-
The enzyme activity is calculated based on the rate of decomposition and expressed as units of catalase activity per milligram of protein.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the antioxidant properties of this compound.
Caption: The Nrf2 signaling pathway, a key target for the antioxidant action of bacosides.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jees.in [jees.in]
- 4. Catalase, superoxide dismutase and ascorbate-glutathione cycle enzymes confer drought tolerance of Amaranthus tricolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TBARS - Wikipedia [en.wikipedia.org]
- 7. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. antiox.org [antiox.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 18. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside IV's Effect on Synaptic Transmission: A Technical Whitepaper
Disclaimer: Scientific literature with quantitative data specifically detailing the effects of isolated Bacopaside IV on synaptic transmission is limited. This document synthesizes the current understanding from research on Bacopa monnieri extracts (BME) and its primary active constituents, the bacosides, to infer the potential mechanisms of this compound. The presented data largely reflects the effects of complex extracts and other major bacosides, such as Bacoside A. This whitepaper is intended to provide a technical guide for researchers and drug development professionals, highlighting the existing knowledge and framing a direction for future focused research on this compound.
Core Mechanisms of Action
This compound, a triterpenoid (B12794562) saponin, is a constituent of Bacoside B, isolated from the medicinal plant Bacopa monnieri.[1][2] The neuropharmacological effects of Bacopa monnieri are attributed to its complex mixture of bacosides which are understood to act synergistically. The proposed mechanisms by which these compounds, and by extension likely this compound, modulate synaptic transmission include neurotransmitter system modulation, enhancement of synaptic plasticity signaling pathways, and antioxidant neuroprotection.[3][[“]][5][6]
Modulation of Neurotransmitter Systems
Studies on Bacopa monnieri extracts have demonstrated significant alterations in the levels and activity of several key neurotransmitters crucial for synaptic transmission.[7] BME treatment has been shown to upregulate levels of acetylcholine (B1216132) (ACh), serotonin (B10506) (5-HT), GABA, and glutamate, while reducing dopamine (B1211576) (DA) levels.[7] The increase in acetylcholine may be partly due to the inhibition of acetylcholinesterase (AChE).[1] These alterations collectively contribute to an environment conducive to enhanced synaptic communication.[3]
Enhancement of Synaptic Plasticity
A key aspect of the cognitive-enhancing effects of bacosides is their influence on synaptic plasticity, the fundamental process for learning and memory. Research indicates that BME treatment can lead to the upregulation of critical postsynaptic proteins such as Postsynaptic Density Protein-95 (PSD-95) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7][8] These proteins are integral to the structural and functional plasticity of synapses, particularly in processes like long-term potentiation (LTP).[8] Furthermore, bacosides are known to modulate signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB), which are central to the transcription of genes involved in synaptic growth and efficacy.[9][10] In fact, ethanolic extracts of Bacopa monnieri have been shown to significantly enhance the magnitude of LTP in hippocampal slices.[11][12]
Antioxidant and Neuroprotective Effects
This compound is also suggested to possess antioxidant properties that protect neurons from oxidative stress, a key factor in neurodegeneration and synaptic dysfunction.[3] The neuroprotective activity of bacosides involves scavenging free radicals and reducing lipid peroxidation, thereby preserving the integrity of neuronal membranes and synaptic structures.[[“]]
Data Presentation
The following tables summarize quantitative data from studies on Bacopa monnieri extracts and its primary saponins. It is important to reiterate that this data is not from studies using isolated this compound.
Table 1: Effect of Bacopa monnieri Extract (BME) on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Animal Model | Treatment | Change | Reference |
| Acetylcholine (ACh) | Whole Brain | Aged Rats | Bacosides | Increased | [6] |
| Serotonin (5-HT) | Hippocampus, Hypothalamus, Cerebral Cortex | Rats | BME | Increased | [7] |
| Dopamine (DA) | Whole Brain | Rats | BME | Decreased | [7] |
| GABA | Whole Brain | Rats | BME | Increased | [7] |
| Glutamate (Glu) | Whole Brain | Rats | BME | Increased | [7] |
Table 2: Effect of Bacopa monnieri Extract (BME) on Synaptic Proteins and Plasticity
| Parameter | Brain Region/Cell Line | Animal/Cell Model | Treatment | Change | Reference |
| PSD-95 Expression | Hippocampus | Prenatally Stressed Rat Offspring | BME | Increased | [8] |
| CaMKII | Hippocampus | D-galactose induced aging rats | BME | Upregulated | [6] |
| Long-Term Potentiation (LTP) | Hippocampal Slices | Wistar Rats | Ethanolic extract of BME | Enhanced Magnitude | [12] |
| Neuroplastin (NPTN) gene expression | SH-SY5Y cells | Human Neuroblastoma | Bacopa extract | Upregulated | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on synaptic transmission.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
-
Animal Preparation: An adult male Wistar rat (200-250g) is anesthetized with isoflurane (B1672236) and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Slice Preparation: The hippocampus is dissected out, and 400 µm thick transverse slices are prepared using a vibratome. Slices are allowed to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF at 32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: Baseline synaptic transmission is recorded for 20 minutes by delivering single pulses every 30 seconds. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Data Analysis: The fEPSP slope is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the average fEPSP slope 50-60 minutes post-HFS compared to the baseline. This compound would be added to the perfusion medium at desired concentrations to assess its effect on baseline transmission and LTP.
Whole-Cell Patch-Clamp Recording in Cultured Neurons
-
Cell Culture: Primary hippocampal neurons are cultured from E18 rat embryos on poly-D-lysine coated coverslips. Experiments are performed on mature neurons (14-21 days in vitro).
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
-
Recording Procedure: A coverslip with neurons is placed in a recording chamber on an inverted microscope. Patch pipettes (3-5 MΩ) are filled with the internal solution. A gigaohm seal is formed with the soma of a neuron, and the membrane is ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs) are recorded in voltage-clamp mode. This compound is applied to the bath to determine its effects on the frequency, amplitude, and kinetics of these synaptic events.
Western Blotting for Synaptic Protein Expression
-
Tissue/Cell Lysis: Hippocampal tissue or cultured neurons are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour, followed by incubation with primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin, CaMKII) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Inferred signaling pathways for this compound in enhancing synaptic plasticity.
Experimental Workflow
Caption: A logical workflow for the comprehensive study of this compound's effects.
Conclusion and Future Directions
While this compound is a known constituent of the memory-enhancing herb Bacopa monnieri, its specific role in modulating synaptic transmission remains to be fully elucidated. The available evidence from studies on Bacopa monnieri extracts and other bacosides suggests a multi-faceted mechanism involving the modulation of key neurotransmitter systems and the enhancement of molecular pathways that underpin synaptic plasticity and long-term potentiation.
To advance our understanding, future research should focus on isolating this compound and systematically evaluating its effects using the electrophysiological and biochemical protocols outlined in this guide. Such studies will be crucial to deconvolve the specific contribution of this compound to the overall nootropic effects of Bacopa monnieri and to assess its potential as a standalone therapeutic agent for cognitive disorders.
References
- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 4. consensus.app [consensus.app]
- 5. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacopa monnieri extract enhances learning-dependent hippocampal long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Bioactivity of Bacopaside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside (B14799058) IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a perennial herb esteemed in traditional Ayurvedic medicine for its cognitive-enhancing properties. As a constituent of the Bacoside B fraction, Bacopaside IV, alongside other bacosides, contributes to the diverse pharmacological activities attributed to Bacopa monnieri extracts. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound, with a focus on its neuroprotective, anti-cancer, and anti-inflammatory effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a structured summary of available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
While extensive research has been conducted on Bacopa monnieri extracts and some of its major constituents like Bacoside A, specific data on isolated this compound remains limited. Much of the available information is contextual, mentioning this compound as a component of the Bacoside B mixture.[1][2] This guide synthesizes the available direct and inferred knowledge regarding this compound's bioactivity.
Core Bioactivities of this compound
This compound is implicated in several key pharmacological activities, primarily leveraging its antioxidant and modulatory effects on cellular signaling pathways.
Neuroprotective Effects
The neuroprotective properties of Bacopa monnieri are its most celebrated attribute, and bacosides are the primary drivers of this activity. This compound is thought to contribute to these effects through the modulation of neurotransmitter systems, enhancement of synaptic transmission, and promotion of neuron communication.[3] Its antioxidant activity is a key mechanism, protecting neural tissues from oxidative stress-related damage, a common pathway in neurodegenerative diseases like Alzheimer's.[3][4][[“]]
Mechanism of Action: The neuroprotective actions of bacosides, in general, involve several mechanisms:
-
Antioxidant Activity: Bacosides are known to scavenge free radicals and reduce lipid peroxidation, thereby protecting neurons from oxidative damage.[4][[“]]
-
Modulation of Neurotransmitter Systems: They can influence the cholinergic, serotonergic, and dopaminergic systems, which are crucial for memory and learning.[3]
-
Anti-inflammatory Action: By inhibiting the release of pro-inflammatory cytokines in the brain, bacosides can mitigate neuroinflammation, a key factor in neurodegeneration.
-
Reduction of Amyloid-Beta (Aβ) Aggregation: Some studies on Bacopa monnieri extracts and its constituents suggest an ability to inhibit the formation of Aβ plaques, a hallmark of Alzheimer's disease.[4][[“]]
Anti-Cancer Activity
Emerging evidence suggests that bacosides possess anti-cancer properties. While specific studies on isolated this compound are scarce, research on related compounds like Bacopaside I and II demonstrates cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.[6][7][8]
Mechanism of Action: The anti-cancer activity of bacosides appears to be multi-faceted:
-
Induction of Apoptosis: Bacosides can trigger the apoptotic cascade in cancer cells, leading to their elimination.
-
Cell Cycle Arrest: They have been shown to halt the proliferation of cancer cells at different phases of the cell cycle.[6][8]
-
Inhibition of Angiogenesis: Some bacosides may interfere with the formation of new blood vessels that tumors need to grow.
-
Modulation of Signaling Pathways: Bacosides can influence key signaling pathways involved in cancer progression, such as the Notch signaling pathway.[9]
Anti-inflammatory Effects
This compound, as a saponin from Bacopa monnieri, is presumed to possess anti-inflammatory properties. The anti-inflammatory effects of Bacopa monnieri extracts are well-documented and are attributed to the inhibition of pro-inflammatory enzymes and cytokines.[10][11][12]
Mechanism of Action: The anti-inflammatory action of Bacopa monnieri constituents is thought to involve:
-
Inhibition of Pro-inflammatory Cytokines: Extracts have been shown to reduce the production of cytokines like TNF-α and IL-6.
-
Modulation of Inflammatory Pathways: Bacosides may influence signaling pathways such as the NF-κB pathway, which plays a central role in inflammation.
Quantitative Data on the Bioactivity of this compound and Related Compounds
A significant challenge in the specific study of this compound is the limited availability of quantitative data from studies using the isolated compound. Most of the existing literature reports on the bioactivity of extracts or other purified bacosides. The following tables summarize the available quantitative data for this compound and its closely related analogs to provide a comparative context for its potential potency.
Table 1: In Vitro Neuroprotective and Related Activities
| Compound/Extract | Assay | Cell Line/System | Concentration/Dose | Result | Reference |
| Bacopa monnieri Extract | Aβ (1-42) induced toxicity | Primary cortical neurons | 10 µg/mL | Increased cell viability | [4] |
| Bacopa monnieri Extract | H₂O₂ induced cytotoxicity | PC12 cells | 20 µg/mL | Protective effect | [[“]] |
| Bacopaside I | Oxygen-glucose deprivation | Rat brain mitochondria | 10, 30 µM | Attenuated mitochondrial dysfunction | [13] |
| Bacoside A | Acetylcholinesterase inhibition | In vitro | - | IC₅₀: 9.91 µg/mL | [14] |
| Bacoside A | DPPH radical scavenging | In vitro | - | IC₅₀: 29.22 µg/mL | [14] |
Table 2: In Vitro Anti-Cancer Activity
| Compound/Extract | Cell Line | Assay | IC₅₀ / Effect | Reference |
| Bacopaside I | MDA-MB-231 (Breast) | MTS | 99 µM | [6] |
| Bacopaside I | T47D (Breast) | MTS | 89 µM | [6] |
| Bacopaside I | MCF7 (Breast) | MTS | 83 µM | [6] |
| Bacopaside I | BT-474 (Breast) | MTS | 59 µM | [6] |
| Bacopaside II | HT-29 (Colon) | Crystal Violet | ~18.4 µM | [15] |
| Bacopaside II | SW480 (Colon) | Crystal Violet | ~17.3 µM | [15] |
| Bacopaside II | SW620 (Colon) | Crystal Violet | ~14.6 µM | [15] |
| Bacopaside II | HCT116 (Colon) | Crystal Violet | ~14.5 µM | [15] |
| Bacopa monnieri Ethanolic Extract | MCF-7 (Breast) | MTT | 72.0 µg/mL | [16] |
| Bacopa monnieri Ethanolic Extract | MDA-MB 231 (Breast) | MTT | 75.0 µg/mL | [16] |
Table 3: In Vitro Anti-inflammatory Activity
| Compound/Extract | Assay | System | Concentration/Dose | Result | Reference |
| Methanolic Extract of B. monnieri | HRBC membrane stabilization | Human Red Blood Cells | 2000 µg/ml | 92.92% inhibition of hemolysis | [12] |
| Bacoside-enriched fraction | LPS-induced TNF-α production | hPBMCs | - | EC₅₀: 12 µg/mL | [14] |
| Bacoside-enriched fraction | LPS-induced IL-6 production | hPBMCs | - | EC₅₀: 12.8 µg/mL | [14] |
Experimental Protocols
Neuroprotection Assay: MTT Assay for Cell Viability
This protocol is adapted from studies on related bacosides and is a standard method to assess the protective effects of a compound against a neurotoxin.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media and conditions.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., H₂O₂ or Aβ peptide) to the wells, with and without this compound. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Anti-Cancer Assay: Cell Cycle Analysis by Flow Cytometry
This protocol, based on studies with other bacosides, is used to determine the effect of a compound on the cell cycle progression of cancer cells.
-
Cell Culture and Treatment: Culture a cancer cell line (e.g., MCF-7 or HT-29) and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol is a common method to assess the anti-inflammatory potential of a compound by measuring its effect on NO production in activated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the bioactivity of this compound is essential for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for investigating the bioactivity of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jees.in [jees.in]
The Pharmacology of Bacopaside IV: A Technical Guide for Researchers
Abstract
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, is a constituent of the "bacoside B" mixture.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its neuroprotective and cognitive-enhancing potential. While specific quantitative data for this compound is still emerging, this document synthesizes the available information on related bacosides and the broader extract of Bacopa monnieri to infer its likely mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction
Bacopa monnieri, commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine as a nerve tonic and memory enhancer.[3] The primary bioactive constituents responsible for its nootropic effects are a class of triterpenoid saponins (B1172615) called bacosides.[4] this compound is one of these saponins, contributing to the overall pharmacological profile of Bacopa monnieri extracts.[1][2] Its purported mode of action includes the modulation of neurotransmitter systems, enhancement of synaptic transmission, and promotion of neuron communication, all of which contribute to its cognitive-enhancing effects.[5] Furthermore, it is suggested to possess antioxidant properties that protect neural tissues from oxidative damage.[5]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C41H66O13 | [5] |
| Molecular Weight | 767 g/mol | [5] |
| CAS Number | 155545-03-2 | [5] |
| Class | Triterpenoid Saponin | [5] |
Pharmacological Data
Quantitative pharmacological data specifically for this compound is limited in the current literature. The following table summarizes available data for related bacosides to provide a comparative context.
| Compound | Assay | Cell Line/Model | Endpoint | Value | Reference |
| Bacopaside II | MTS Assay | MDA-MB-231 (Breast Cancer) | IC50 | ~20 µM | [6] |
| Bacopaside II | MTS Assay | SUM159 (Breast Cancer) | IC50 | ~15 µM | [6] |
| Ebelin Lactone (Bacoside Aglycone) | Radioligand Binding Assay | Muscarinic M1 Receptor | Ki | 0.45 µM | [7][8] |
| Ebelin Lactone (Bacoside Aglycone) | Radioligand Binding Assay | Serotonin 5-HT2A Receptor | Ki | 4.21 µM | [7][8] |
| Bacopaside X | Radioligand Binding Assay | Dopamine D1 Receptor | Ki | 9.06 µM | [7][8] |
Pharmacokinetics
Specific pharmacokinetic parameters for this compound have not been extensively reported. However, studies on other bacosides, such as Bacopaside I, indicate generally low oral bioavailability.[9][10] This is attributed to poor aqueous solubility and limited intestinal permeability.[10]
| Parameter | Bacopaside I (in rats) | Reference |
| Bioavailability (Oral) | Low (specific value not provided) | [11] |
| Excretion (Oral) | <1% unchanged in urine | [11] |
Strategies to enhance the bioavailability of bacosides include the use of phospholipid complexes (phytosomes) and nanotechnology-based delivery systems.[12]
Mechanism of Action & Signaling Pathways
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri and its constituent bacosides are believed to be multifactorial, involving modulation of several key signaling pathways. While direct evidence for this compound's role in these pathways is still under investigation, its structural similarity to other active bacosides suggests a comparable mechanism of action.
Antioxidant and Oxidative Stress Response
Bacosides are known to protect against oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[[“]][14] A key pathway implicated in this response is the Nrf2/Keap1 pathway, a central regulator of cellular antioxidant defenses.[15][[“]]
Neuroinflammation
Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases. Extracts of Bacopa monnieri have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from activated microglia.[17] This anti-inflammatory activity may be mediated through the inhibition of enzymes such as caspase-1 and caspase-3.[17]
Synaptic Plasticity and Cognitive Function
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in synaptic plasticity and long-term memory formation.[18] Bacopa monnieri extract has been shown to increase the phosphorylation of CREB, which is a key step in its activation.[19] This effect is thought to be mediated through the modulation of upstream kinases such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK).[18]
References
- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. questjournals.org [questjournals.org]
- 10. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. consensus.app [consensus.app]
- 14. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
- 16. consensus.app [consensus.app]
- 17. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psychiatryinvestigation.org [psychiatryinvestigation.org]
Bacopaside IV as a triterpenoid saponin
An In-depth Technical Guide to Bacopaside IV: A Triterpenoid (B12794562) Saponin (B1150181)
Introduction
This compound is a triterpenoid saponin isolated from Bacopa monnieri, a perennial herb extensively used in traditional Ayurvedic medicine for its nootropic properties.[1][2] As a member of the bacoside family of compounds, this compound contributes to the plant's cognitive-enhancing and neuroprotective effects.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, extraction protocols, biological mechanisms, and therapeutic potential, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is classified as a dammarane-type triterpenoid saponin.[4][5] Its structure consists of a jujubogenin (B1254797) aglycone moiety glycosidically linked to a sugar chain.[6][7] The specific arrangement is 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl jujubogenin.[6][7]
| Property | Value | Reference |
| Chemical Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 767.0 g/mol | [1] |
| CAS Number | 155545-03-2 | [1][8] |
| Class | Triterpenoid Saponin | [2][9] |
| Aglycone | Jujubogenin | [6][10] |
| Appearance | Powder | [8] |
| Storage | -20°C (2 years, as powder) | [8] |
Biosynthesis of Triterpenoid Saponins in Bacopa monnieri
The biosynthesis of this compound is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This precursor is synthesized via the mevalonate (B85504) (MVA) pathway. The resulting triterpenoid backbone undergoes a series of modifications, including hydroxylation and oxidation, catalyzed by cytochrome P450 enzymes (CYP450s). The final step involves the attachment of sugar moieties by UDP-dependent glycosyltransferases (UGTs) to the aglycone, forming the diverse range of bacosides.[5][11][12]
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Triterpenoid glycosides from Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Bacopaside (B14799058) IV in Traditional and Modern Medicine
Introduction
Bacopa monnieri, a perennial herb celebrated in traditional Ayurvedic medicine, has been utilized for centuries as a "medhya rasayana," an agent believed to enhance memory, intellect, and promote longevity.[1][2] At the heart of its neuropharmacological activity are a class of compounds known as bacosides, with Bacopaside IV being a significant constituent. This technical guide provides a comprehensive overview of this compound, delving into its traditional applications, mechanisms of action, and the scientific evidence that underpins its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a summary of quantitative data to facilitate further investigation and innovation.
This compound is a triterpenoid (B12794562) saponin, chemically identified as 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl jujubogenin.[3] It is one of the components of Bacoside B, a mixture of saponins (B1172615) isolated from Bacopa monnieri.[4][5] While much of the research has focused on the synergistic effects of the whole plant extract or mixtures of bacosides, understanding the specific contribution of individual congeners like this compound is crucial for the development of targeted therapeutics.
Role in Traditional Medicine
In the traditional Indian system of medicine, Ayurveda, Bacopa monnieri (commonly known as Brahmi) is revered for its profound effects on the central nervous system. It has been historically prescribed for a wide array of neurological and psychiatric conditions, including anxiety, depression, epilepsy, and memory loss.[2][6][7] The herb is considered a potent nootropic, believed to sharpen the intellect and improve cognitive functions.[8][9] Traditional preparations often involve the use of the entire plant, which is consumed in various forms, including fresh juice, dried powder, or as a ghee-based formulation. The holistic approach of Ayurveda emphasizes the synergistic action of all the plant's constituents, with this compound playing a role within this complex phytochemical milieu.
Pharmacological Properties and Mechanisms of Action
Scientific investigations into the bioactivity of Bacopa monnieri and its constituents have revealed a multi-targeted mechanism of action, corroborating many of its traditional uses. This compound, as a key saponin, is believed to contribute significantly to these effects.
Neuroprotection and Cognitive Enhancement
The primary therapeutic potential of this compound lies in its neuroprotective and cognitive-enhancing properties. The mechanisms underlying these effects are multifaceted and include:
-
Antioxidant Activity: this compound, along with other bacosides, exhibits potent antioxidant properties. It aids in scavenging free radicals and reducing oxidative stress in the brain, a key factor in age-related cognitive decline and neurodegenerative diseases.[5][10][11][12] Studies have shown that Bacopa monnieri extracts can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in various brain regions.[12][13]
-
Modulation of Neurotransmitter Systems: this compound is thought to influence the levels and activity of key neurotransmitters involved in learning and memory, such as acetylcholine, serotonin, and dopamine.[1][10] By modulating synaptic transmission, it may enhance neuron communication and cognitive processes.[10]
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. Extracts of Bacopa monnieri have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from microglia, the brain's resident immune cells.[14] This anti-inflammatory action may contribute to its neuroprotective effects.
-
Anti-amyloidogenic Properties: In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a critical pathological event. Research suggests that Bacopa monnieri extracts can reduce the aggregation and deposition of Aβ peptides.[1][5]
Experimental Evidence
A growing body of preclinical and clinical research provides evidence for the therapeutic potential of Bacopa monnieri and its active constituents.
Preclinical Studies
Animal studies have been instrumental in elucidating the mechanisms of action. For instance, in a rat model of transient focal cerebral ischemia, treatment with bacopaside I (a closely related compound) demonstrated a significant reduction in neurological deficits, cerebral infarct volume, and edema.[13] The protective mechanism was linked to improved cerebral energy metabolism and increased antioxidant levels.[13]
Clinical Studies
Several randomized, double-blind, placebo-controlled trials have investigated the cognitive-enhancing effects of standardized Bacopa monnieri extracts in humans. These studies have reported improvements in memory, attention, and information processing in both healthy individuals and elderly subjects with age-associated memory impairment.[1][15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Bacopa monnieri extracts, which contain this compound as a component.
Table 1: Summary of Preclinical Studies on Bacopa monnieri Extract
| Model | Dosage | Duration | Key Findings | Reference |
| Rat model of transient focal ischemia | 3, 10, 30 mg/kg of bacopaside I | 70 hours post-MCAO | Significant reduction in neurological deficits, infarct volume, and edema. Increased antioxidant enzyme activity. | [13] |
| Adult male Sprague Dawley rats | 40 mg/kg | 30 days | Neuroprotective effects against MPTP-induced Parkinson's-like neurodegeneration. | [1] |
| Transgenic Parkinson's Drosophila melanogaster | 0.25, 0.5, 1.0 µL/mL | 24 days | Reduced oxidative stress and delayed motor impairment. | [1] |
| Alzheimer's mouse model (PSAPP) | Not specified | Not specified | Reduced β-amyloid levels in the brain. | [15] |
Table 2: Summary of Clinical Studies on Bacopa monnieri Extract
| Study Population | Dosage | Duration | Key Cognitive Outcomes | Reference |
| Healthy elderly volunteers (n=60) | 300 mg and 600 mg | Not specified | Reduced acetylcholinesterase activity, improved attention and memory. | [1] |
| Healthy elderly participants | 300 mg/day | 12 weeks | Enhanced delayed word recall memory scores (AVLT). | [15] |
| Children with ADHD (n=31) | 225 mg/day | 6 months | Effective in reducing ADHD symptoms. | [1] |
| Healthy human subjects | 300 mg/day | 12 weeks | Improved cognitive function. | [16] |
Key Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol is based on the methodology described in the study by S. K. Bhattacharya and colleagues, investigating the effects of bacopaside I on ischemic brain injury.[13]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Ischemia: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specified duration, followed by reperfusion.
-
Treatment Groups:
-
Sham-operated group (surgery without MCAO).
-
Ischemia group (MCAO + vehicle).
-
Bacopaside I-treated groups (MCAO + different doses of bacopaside I, e.g., 3, 10, 30 mg/kg, administered orally).
-
-
Behavioral Assessment: Neurological deficits are scored at various time points post-MCAO (e.g., 22 and 70 hours) using a standardized neurological scoring system.
-
Histopathological Analysis: At the end of the experiment, brains are harvested. Cerebral infarct volume and edema are quantified using methods like TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Biochemical Analysis: Brain tissue is homogenized to measure:
-
Energy Metabolism: ATP, ADP, AMP levels to calculate energy charge.
-
Enzyme Activities: Na+K+ATPase and Ca2+Mg2+ATPase activity.
-
Oxidative Stress Markers: Malondialdehyde (MDA) content and levels of antioxidant enzymes (SOD, CAT, GSH-Px).
-
Nitric Oxide (NO) Level: Measured using the Griess reagent.
-
Protocol 2: Assessment of Cognitive Enhancement in a Human Clinical Trial
This protocol is a generalized representation based on methodologies from various clinical trials on Bacopa monnieri.[1][15]
-
Study Design: A randomized, double-blind, placebo-controlled trial design is employed.
-
Participants: A specific population is recruited (e.g., healthy elderly individuals, individuals with mild cognitive impairment). Baseline cognitive function is assessed.
-
Intervention:
-
Treatment group receives a standardized extract of Bacopa monnieri (e.g., 300 mg/day).
-
Control group receives a matching placebo.
-
-
Duration: The intervention period typically ranges from 12 weeks to 6 months.
-
Cognitive Assessments: A battery of validated neuropsychological tests is administered at baseline and at the end of the trial. These may include:
-
Auditory Verbal Learning Test (AVLT): To assess verbal learning and memory.
-
Stroop Test: To evaluate attention and executive function.
-
Wechsler Adult Intelligence Scale (WAIS) Digit Span: To measure working memory.
-
-
Safety Monitoring: Adverse events are monitored throughout the study. Blood parameters may be analyzed to assess safety.
-
Statistical Analysis: Appropriate statistical tests are used to compare the changes in cognitive scores between the treatment and placebo groups.
Signaling Pathways and Experimental Workflows
Diagram 1: Neuroprotective Mechanisms of this compound
Caption: Key neuroprotective pathways modulated by this compound.
Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 2. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 5. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacopa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Investigating the Neuropharmacological Effects of Bacopaside IV: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, is a constituent of the Bacoside B fraction. While the neuropharmacological effects of Bacopa monnieri extracts and its major bioactive components, collectively known as bacosides, are well-documented, specific data on isolated this compound is limited. This technical guide synthesizes the current understanding of the neuropharmacological properties of Bacopa monnieri and its constituents, with a focus on the anticipated effects of this compound. It covers key areas of neuroprotection, cognitive enhancement, and the underlying molecular mechanisms, including modulation of neurotransmitter systems and intracellular signaling pathways. This document provides researchers with a consolidated resource, including detailed experimental protocols and visual representations of signaling cascades, to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Bacopa monnieri, a perennial herb, has a long history of use in traditional Ayurvedic medicine as a nootropic, or cognitive enhancer.[1] Its therapeutic properties are largely attributed to a class of compounds known as bacosides.[2][3] this compound is a specific saponin within this class, found as a component of the Bacoside B mixture.[4] The neuropharmacological effects of Bacopa monnieri extracts are multifaceted, encompassing antioxidant, anti-inflammatory, and neuroprotective actions.[5][6] These effects are thought to arise from the modulation of various neurotransmitter systems and intracellular signaling pathways.[7][8] While extensive research has been conducted on the mixed extracts and some of the more abundant bacosides, such as those in the Bacoside A fraction, there is a paucity of data on the isolated effects of this compound. This guide aims to bridge this gap by providing a comprehensive overview of the known effects of related compounds and extracts, thereby offering a foundational understanding for future research focused specifically on this compound.
Quantitative Data on the Bioactivity of Bacopa monnieri Constituents
Quantitative data on the specific bioactivity of isolated this compound is scarce in the current scientific literature. The following tables summarize the available quantitative data for Bacopa monnieri extracts and some of its individual saponins (B1172615) to provide a comparative context for the anticipated potency of this compound.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound/Extract | IC50 Value (µM) | Source |
| Bacopaside X | 12.78 | [1] |
| Apigenin | 13.83 | [1] |
| Quercetin | 12.73 | [1] |
| Wogonin | 15.48 | [1] |
| Donepezil (Control) | 0.0204 | [1] |
Table 2: In Vivo Effects on Memory and Cognition (Morris Water Maze)
| Treatment | Dose | Animal Model | Key Finding | Source |
| Bacopa monnieri Extract | 40 mg/kg | Scopolamine-induced amnesic mice | Reversed both anterograde and retrograde amnesia. | [9] |
| Bacopa monnieri Extract | 20, 40, 80 mg/kg | Rats | Improved spatial learning and memory retention. | [10] |
| Bacosides | Not specified | Scopolamine-induced amnesic mice | Significantly decreased escape latency time. | [7] |
Detailed Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to the investigation of the neuropharmacological effects of this compound. These are based on established methods used for Bacopa monnieri extracts and other nootropic compounds.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation into a neuronal phenotype, reduce the serum concentration to 1% and add 10 µM retinoic acid to the culture medium for 5-7 days.
-
-
This compound Treatment and Oxidative Insult:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed the differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Ensure the final DMSO concentration is below 0.1%.
-
After pre-treatment, induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the oxidative insult, remove the culture medium.
-
Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
- 7. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Therapeutic Potential of Bacopaside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Bacopa monnieri. While research often investigates Bacopaside IV as part of a complex mixture of related compounds, such as Bacoside B, this document consolidates the existing data to illuminate its therapeutic potential, mechanisms of action, and the experimental frameworks used in its evaluation. The information is intended to serve as a core resource for professionals engaged in neuropharmacology and oncology drug discovery and development.
Overview of this compound
This compound is a key saponin constituent of Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its nootropic properties.[1] It is structurally a derivative of pseudojujubogenin. Chemically, it is identified as 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl pseudojujubogenin.[2][3] this compound is often studied as a component of Bacoside B, a mixture that also includes Bacopaside V, Bacopaside N1, and Bacopaside N2.[4][5] Its therapeutic potential is primarily explored in the contexts of neuroprotection and cancer therapy.[1]
Therapeutic Potential and Mechanisms of Action
Neuroprotective Effects
This compound, along with other bacosides, is investigated for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][6][7] The neuroprotective actions are attributed to a multi-targeted approach.[1]
-
Antioxidant Activity : Bacosides exhibit potent antioxidant effects by scavenging free radicals, inhibiting lipid peroxidation, and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1][8][9] This action protects neural tissues from oxidative stress, a key factor in neuronal damage.[1][7]
-
Modulation of Neurotransmitter Systems : The cognitive-enhancing effects are linked to the modulation of neurotransmitter systems, which enhances synaptic transmission and communication between neurons.[1] Bacosides may also influence the GABAergic system.[2]
-
Anti-Amyloidogenic Properties : In the context of Alzheimer's disease, bacosides have been shown to prevent the aggregation of amyloid-β (Aβ) peptides and protect neurons from Aβ-induced toxicity.[4][7][10] Studies in APP/PS1 transgenic mice suggest that Bacopaside I can ameliorate cognitive impairment by promoting the immune-mediated clearance of β-amyloid.[11]
-
Neurogenesis and Neuronal Repair : Bacosides are known to increase the transmission of nerve impulses, repair damaged neurons, and increase kinase activity, thereby promoting neurogenesis and improving synaptic plasticity.[4][5]
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of phytocompounds of Bacopa monnieri (L.) Wettst (literature review) | Medicni perspektivi [journals.uran.ua]
- 7. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bacopaside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) found in Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its cognitive-enhancing properties.[1] As a minor constituent among a complex mixture of structurally similar bacosides, the isolation and purification of this compound present a significant challenge.[1] This document provides detailed application notes and protocols for the efficient extraction, enrichment, and final purification of this compound for research and development purposes. The methodologies described herein are compiled from various scientific sources and are intended to guide researchers in obtaining high-purity this compound.
Data Presentation: A Comparative Overview of Extraction and Purification
The following tables summarize quantitative data from various studies on the extraction of bacosides from Bacopa monnieri. While specific data for this compound is limited due to its status as a minor component, the data for total saponins (B1172615) and the major "Bacoside A" fraction provide a valuable reference for process optimization.[1]
Table 1: Comparison of Extraction Methods for Bacosides from Bacopa monnieri
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Extraction Time | Temperature (°C) | Crude Extract Yield (%) | Total Saponin Content in Extract (%) | Reference |
| Maceration | 95% Ethanol (B145695) | 1:6 | 3 days | Room Temperature | 16.63 ± 0.87 | 5.64 ± 0.43 | [1] |
| Maceration (pre-soaked in water) | 95% Ethanol | 1:6 (Ethanol) | 3 days | Room Temperature | 26.08 ± 1.25 | 8.00 ± 0.67 | [1] |
| Soxhlet Extraction | Ethanol | 1:5 | 3 hours | Boiling point of solvent | 12.26 ± 0.04 | 6.91 ± 0.93 | [2][3] |
| Percolation (pre-soaked in water) | 95% Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | 19.28 ± 0.12 | [2] |
Table 2: Parameters for Chromatographic Purification of Bacosides
| Chromatographic Technique | Stationary Phase | Mobile Phase System | Key Parameters | Reference |
| Column Chromatography | Silica (B1680970) Gel (100-200 mesh) | Gradient of Methanol (B129727) in Ethyl Acetate (B1210297) (e.g., 1-30%) | Sample loading: dry loading adsorbed onto silica gel. Monitoring by TLC. | [1][4][5] |
| Preparative RP-HPLC | C18 | Isocratic: 0.05 M Sodium Sulfate (pH 2.3) : Acetonitrile (68.5:31.5) | Flow Rate: 15-20 mL/min for a 21.2 mm ID column. Detection: UV at 205 nm. | [1] |
| Analytical RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5µm) | Gradient: Acetonitrile and 0.1% orthophosphoric acid buffer. | Flow Rate: ~1.0 mL/min. Detection: UV at 205 nm. | [6] |
Experimental Protocols
The following protocols describe a multi-step process for the isolation and purification of this compound from Bacopa monnieri. The process begins with the extraction of the raw plant material, followed by a series of chromatographic steps to enrich and finally isolate the target compound.[1]
Protocol 1: Extraction of Crude Bacosides
This protocol is based on the maceration method with pre-soaking in water, which has been shown to provide a high yield of total saponins.[1][2][3]
Materials and Reagents:
-
Dried, powdered Bacopa monnieri plant material (aerial parts)
-
Deionized water
-
95% Ethanol
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Bacopa monnieri and place it in a large beaker.
-
Add 500 mL of deionized water to the powder and allow it to soak for 24 hours at room temperature. This helps to swell the plant material, facilitating solvent penetration.[1]
-
After 24 hours, squeeze the excess water from the plant material.
-
Transfer the moist plant material to a large flask and add 600 mL of 95% ethanol.[1]
-
Macerate for 3 days at room temperature with occasional stirring.[1]
-
Filter the extract through filter paper.
-
Transfer the residue back to the flask and repeat the maceration with 600 mL of 95% ethanol for another 3 days.[1]
-
Repeat the extraction one more time for a total of three extractions.[1]
-
Combine all the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude bacoside extract.[1]
Protocol 2: Enrichment of Saponin Fraction by Column Chromatography
This protocol uses silica gel column chromatography to separate the crude extract into fractions with increasing polarity, thereby enriching the saponin content.[1]
Materials and Reagents:
-
Crude bacoside extract from Protocol 1
-
Silica gel (100-200 mesh size)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Prepare a slurry of silica gel in ethyl acetate and pack it into a glass column.
-
Dissolve 10 g of the crude bacoside extract in a minimal amount of methanol and adsorb it onto 20 g of silica gel.[1]
-
Dry the silica gel-adsorbed sample completely.
-
Carefully load the dried sample onto the top of the packed silica gel column.[1]
-
Elute the column with a stepwise gradient of methanol in ethyl acetate. Start with 100% ethyl acetate and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, 10%, 15%, 20%, 30%, 50%, 100% Methanol).
-
Collect fractions of a suitable volume (e.g., 50 mL).[1]
-
Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol:Water, 7:3:0.5).[1]
-
Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Saponins typically appear as purple or blue spots.[1]
-
Pool the fractions containing the bacosides based on the TLC analysis. The fractions eluted with higher concentrations of methanol (e.g., 15-30%) are expected to be rich in saponins.[1]
-
Evaporate the solvent from the pooled fractions to obtain the enriched saponin fraction.
Protocol 3: Isolation of this compound by Preparative RP-HPLC
This final step utilizes preparative reverse-phase HPLC to isolate this compound from the enriched saponin fraction. The conditions are adapted from an analytical method that successfully separates multiple bacosides.[1][7]
Materials and Reagents:
-
Enriched saponin fraction from Protocol 2
-
Acetonitrile (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Sulfuric Acid
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
0.45 µm syringe filters
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 0.05 M Sodium Sulfate (pH adjusted to 2.3 with sulfuric acid) and Acetonitrile in a 68.5:31.5 ratio.[1] Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a known amount of the enriched saponin fraction in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter.[1]
-
Chromatographic Conditions:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time will need to be determined by first running an analytical scale separation with a this compound standard. In the absence of a standard, fractions corresponding to minor, well-separated peaks should be collected for further characterization.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.
-
Assess the purity of the isolated compound using analytical HPLC.
Mandatory Visualizations
Caption: Overall workflow for the isolation and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. jees.in [jees.in]
- 6. acamjournal.com [acamjournal.com]
- 7. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 8. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
Bacopaside IV in Neuronal Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. As a member of the bacoside family, this compound is of significant interest to the scientific community for its potential therapeutic applications in neurodegenerative diseases. This document provides detailed application notes and experimental protocols for studying the effects of this compound in neuronal cell culture models. It is important to note that while the broader neuroprotective mechanisms of Bacopa monnieri extracts and other bacosides are well-documented, specific quantitative data for isolated this compound remains limited in publicly available scientific literature. The following information is a synthesis of the current understanding of bacosides as a class, with the acknowledgment that further research is required to fully elucidate the specific dose-dependent effects of this compound.
Mechanisms of Action
Bacosides, including by extension this compound, are believed to exert their neuroprotective effects through a multi-targeted approach, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[1][2]
-
Antioxidant Activity: Bacosides have been shown to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.[1][2]
-
Anti-inflammatory Effects: These compounds can modulate inflammatory pathways in the brain, which are often implicated in the progression of neurodegenerative diseases.[1]
-
Anti-apoptotic Signaling: Bacosides can influence the expression of proteins involved in programmed cell death, thereby promoting neuronal survival.[1][2]
-
Modulation of Signaling Pathways: Key intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival and plasticity, are modulated by bacosides.[3]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the effects of Bacopa monnieri extract (BME) and other individual bacosides on neuronal cells. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of Bacopa monnieri Extract and Bacosides on Neuronal Cell Viability
| Compound/Extract | Cell Line | Stressor | Concentration | Incubation Time | Result |
| Bacopa monnieri Extract | SH-SY5Y | H₂O₂ | 10 µg/mL | 24 hours | Increased cell viability compared to H₂O₂-treated cells.[4] |
| Bacopa monnieri Extract | Primary cortical neurons | Amyloid-β | 100 µg/mL | - | Protected neurons from amyloid-β-induced cell death.[5][6] |
Table 2: Effect of Bacopa monnieri Extract on Markers of Oxidative Stress
| Compound/Extract | Cell Line/System | Parameter Measured | Concentration | Result |
| Bacopa monnieri Extract | L132 | ROS Generation | 100 µg/mL | Attenuated SNP-induced ROS production.[7] |
| Bacopa monnieri Extract | L132 | Lipid Peroxidation | 100 µg/mL | Significantly decreased SNP-induced lipid peroxidation.[7] |
| Bacopa monnieri Extract | L132 | Antioxidant Enzyme Activity (SOD, CAT, GPx, GR) | 100 µg/mL | Significantly restored the activity of antioxidant enzymes.[7] |
Table 3: Effect of Bacopa monnieri Extract and Bacosides on Apoptotic Markers
| Compound/Extract | Cell Line | Parameter Measured | Concentration | Result |
| Bacopa monnieri Extract | L132 | Bax, Cytochrome c, Caspase-3 | 100 µg/mL | Attenuated SNP-induced increase in apoptotic markers.[7] |
| Bacopaside I | In vitro ischemia model | Apoptosis and Necrosis | Not specified | Attenuated oxygen- and glucose-deprivation induced apoptosis and necrosis.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound in neuronal cell culture models.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
Objective: To determine the effect of this compound on the viability of neuronal cells under conditions of oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
After pre-treatment, induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for another 24 hours.[4]
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on the levels of intracellular ROS in neuronal cells under oxidative stress.
Materials:
-
Neuronal cell line
-
Complete culture medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a 96-well black, clear-bottom plate.
-
DCFH-DA Staining:
-
After the treatment period, remove the culture medium and wash the cells twice with warm PBS.
-
Add 100 µL of PBS containing 10 µM DCFH-DA to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells and express the results as a percentage of the H₂O₂-treated group.
Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To investigate the effect of this compound on the activation of the PI3K/Akt signaling pathway in neuronal cells.
Materials:
-
Neuronal cell line
-
Complete culture medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound and H₂O₂ as described in Protocol 1, using 6-well plates.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phospho-Akt to total Akt and β-actin.
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Putative signaling pathways modulated by this compound in neuronal cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of Bacopa monnieri on beta-amyloid-induced cell death in primary cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Bacopaside IV Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the in vivo effects of isolated Bacopaside (B14799058) IV is limited. The following protocols and data are primarily derived from studies on Bacopa monnieri extracts (BME), Bacoside A (a mixture containing bacopaside II, bacoside A3, bacopasaponin C, and its isomer), and Bacopaside I. These compounds share structural similarities, and their mechanisms are often considered representative of the saponin (B1150181) class found in Bacopa monnieri. Researchers should interpret these guidelines as a starting point for designing studies with purified Bacopaside IV.
Application Notes: Study Design Considerations
Animal Model Selection
The choice of rodent model is critical and depends on the therapeutic area of investigation. Bacopasides have been primarily studied for neuroprotective and cognitive-enhancing effects.
-
Neurodegenerative Disease Models:
-
Alzheimer's Disease (AD): Transgenic mice like APP/PS1 are commonly used. These models develop amyloid-beta (Aβ) plaques, a key pathological feature of AD. Studies have shown that BME can reduce Aβ levels in the cortex of these mice.[1]
-
Parkinson's Disease (PD): Neurotoxin-induced models are prevalent. For instance, rotenone (B1679576) administered to rats can induce PD-like motor dysfunction and neurodegeneration. Bacopaside I has been shown to ameliorate these effects.[2][3]
-
Chemically-Induced Amnesia: Scopolamine (a muscarinic receptor antagonist) or ibotenic acid can be used in rats or mice to induce memory impairment, providing a model to test nootropic effects.[1]
-
-
Cognitive Enhancement in Healthy/Aged Models:
-
Aged Rodents: Using healthy, aged rats or mice (e.g., 18-24 months old) is effective for studying age-related cognitive decline. Bacosides have been shown to mitigate age-associated cholinergic degeneration and improve memory in aged rats.[1]
-
-
Other Models:
-
Cerebral Ischemia: Models like middle cerebral artery occlusion (MCAO) in rats can be used to study neuroprotection against stroke. Bacopaside I has demonstrated a protective effect in this model.[4]
-
Dosing and Administration
-
Route of Administration: Oral gavage (p.o.) is the most common and clinically relevant route for administering Bacopasides, reflecting human consumption.[2][4]
-
Vehicle: Bacopasides can be suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC-Na) or distilled water.[4]
-
Dosage: Dosages for purified bacosides in rodents typically range from 5 to 50 mg/kg body weight. For mixed extracts, doses can be higher, ranging from 40 to 200 mg/kg.[1][2] Dose-response studies are recommended to determine the optimal effective dose for this compound.
-
Frequency and Duration: Administration is typically once daily. The duration depends on the study objective:
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines provided by the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. This includes minimizing animal distress, using appropriate anesthesia and analgesia, and defining humane endpoints.
Data Presentation: Summary Tables
Table 1: Summary of In Vivo Rodent Models for Bacopa Saponin Studies
| Therapeutic Area | Model | Species | Inducing Agent | Key Pathological Features | Reference |
| Alzheimer's Disease | APP/PS1 Transgenic | Mouse | Genetic Mutation | Amyloid-beta (Aβ) plaque deposition, cognitive deficits | [5][6] |
| Parkinson's Disease | Rotenone-Induced | Rat | Rotenone (2 mg/kg) | Dopaminergic neuron loss, motor dysfunction, oxidative stress | [2][3] |
| Cognitive Impairment | Scopolamine-Induced | Rat/Mouse | Scopolamine | Cholinergic dysfunction, memory impairment | [1] |
| Cerebral Ischemia | MCAO | Rat | Middle Cerebral Artery Occlusion | Infarct volume, edema, neurological deficits | [4] |
| Age-Related Decline | Aged Rodents | Rat | Natural Aging | Cognitive decline, cholinergic degeneration | [1] |
Table 2: Example Dosing Regimens for Bacopa Saponins (B1172615) in Rodents
| Compound | Species | Dose Range (mg/kg) | Route | Duration | Study Focus | Reference |
| Bacopaside I | Rat | 5, 15, 45 | p.o. | 4 weeks | Parkinson's Disease | [2] |
| Bacopaside I | Mouse | 15, 50 | p.o. | 2 months | Alzheimer's Disease | [5] |
| Bacopaside I | Rat | 3, 10, 30 | p.o. | 6 days | Cerebral Ischemia | [4] |
| B. monnieri Extract | Rat | 20, 40, 80 | p.o. | 5 weeks | Neuroprotection | [1] |
| B. monnieri Extract | Rat | 30, 60, 300, 1500 | p.o. | 270 days | Chronic Toxicity | [7] |
Table 3: Key Behavioral and Biochemical Endpoints and Expected Outcomes with Bacopaside Treatment
| Category | Endpoint/Assay | Expected Outcome with Treatment | Reference |
| Learning & Memory | Morris Water Maze | Decreased escape latency; Increased time in target quadrant | [1][5] |
| Y-Maze | Increased spontaneous alternation | [1] | |
| Motor Function | Rotarod Test | Increased latency to fall | [2] |
| Grip Strength Test | Increased grip strength | [2] | |
| Oxidative Stress | Malondialdehyde (MDA) | Decreased levels in brain tissue | [4][8] |
| Superoxide (B77818) Dismutase (SOD) | Increased activity in brain tissue | [4][8] | |
| Catalase (CAT) | Increased activity in brain tissue | [4] | |
| Neuroinflammation | Pro-inflammatory Cytokines (TNF-α, IL-6) | Decreased levels in brain tissue | [9][10] |
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Increased expression | [8] |
| Dopaminergic System | Dopamine Levels, Tyrosine Hydroxylase (TH)+ neurons | Increased levels/numbers | [2] |
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A typical experimental workflow for in vivo rodent studies.
Detailed Experimental Protocols
Protocol: Morris Water Maze (MWM) for Spatial Memory
The MWM test assesses hippocampal-dependent spatial learning and memory.[11]
-
Apparatus: A circular pool (approx. 100-120 cm diameter) filled with opaque water (20±1°C). An escape platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant (the target quadrant). Various extra-maze visual cues are placed around the pool.
-
Acquisition Phase (Training):
-
Conduct training for 5-6 consecutive days, with 4 trials per animal per day.
-
For each trial, gently place the rodent into the pool facing the wall from one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform for a maximum of 60-70 seconds.[5]
-
If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 20-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Memory Test):
-
On the day after the final training session, remove the escape platform from the pool.
-
Allow each animal to swim freely for 60-70 seconds.[5]
-
Record the time spent in the target quadrant and the number of crossings over the former platform location. Increased time and crossings indicate better spatial memory retention.
-
Protocol: Y-Maze for Spontaneous Alternation (Working Memory)
This test assesses spatial working memory, which relies on the animal's innate tendency to explore novel environments.[12]
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Place the rodent at the end of one arm (the start arm).
-
Allow the animal to freely explore all three arms for a set period (e.g., 8 minutes).
-
Use a video camera to record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.
-
-
Data Analysis:
-
A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA, CAB).
-
Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
Protocol: Measurement of Oxidative Stress Markers
This protocol outlines the measurement of malondialdehyde (MDA) and superoxide dismutase (SOD) in brain tissue homogenates.
-
Tissue Preparation:
-
Following euthanasia, rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold plate.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate at an appropriate speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for analysis. Determine the total protein concentration using a BCA or Bradford assay.
-
-
MDA Assay (Lipid Peroxidation):
-
MDA levels can be measured using commercially available kits, which are typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Briefly, incubate the supernatant with the TBA reagent at high temperature (e.g., 95°C).
-
Measure the absorbance of the resulting product at ~532 nm.
-
Quantify MDA levels against a standard curve and normalize to the total protein concentration. A decrease in MDA indicates reduced oxidative stress.[4]
-
-
SOD Assay (Antioxidant Enzyme Activity):
-
SOD activity can also be measured using commercial kits. These assays are often based on the inhibition of a reaction that produces a colored product.
-
Incubate the supernatant with the kit reagents. The SOD in the sample will inhibit the colorimetric reaction.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and determine the SOD activity (often expressed as U/mg protein). An increase in SOD activity indicates an enhanced antioxidant defense.[4]
-
Proposed Signaling Pathways & Mechanisms
The neuroprotective effects of Bacopa saponins are believed to be multi-targeted. The diagrams below illustrate the proposed signaling pathways involved.
Caption: Proposed PI3K/Akt/CREB/BDNF signaling pathway.[8]
Caption: Antioxidant and anti-inflammatory mechanisms.[8][9][[“]]
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Bacopa monnieri in Parkinson’s disease model | Semantic Scholar [semanticscholar.org]
- 10. S-EPMC10637926 - <i>Bacopa monnieri</i>: A promising herbal approach for neurodegenerative disease treatment supported by <i>in silico</i> and <i>in vitro</i> research. - OmicsDI [omicsdi.org]
- 11. criver.com [criver.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
Application Notes and Protocols for the Spectroscopic Analysis of Bacopaside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monniera, a plant renowned in traditional Ayurvedic medicine for its nootropic and neuroprotective properties. As a key bioactive constituent, the accurate characterization of this compound is paramount for quality control, standardization of herbal formulations, and further investigation into its pharmacological activities. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound, utilizing Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data of this compound
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: UV-Visible and FT-IR Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Value | Reference |
| UV-Vis Spectroscopy | λmax | ~205 nm | [1][2] |
| (in Methanol) | ~278 nm (minor) | [3] | |
| FT-IR Spectroscopy | Absorption Band (cm⁻¹) | Functional Group Assignment | |
| ~3400 | O-H (hydroxyl groups) | [4] | |
| ~2930 | C-H (aliphatic) | [4] | |
| ~1727 | C=O (carbonyl in cyclopentane (B165970) ring) | [4] | |
| ~1635 | C=C (alkene) | [4] | |
| ~1460 | C-C stretching | [4] | |
| ~1370 | O-H bending | [4] | |
| ~1080, ~1030 | C-O stretching (pyranosyl and furanosyl groups) | [4] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in Pyridine-d₅ [5][6]
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
| Aglycone (Jujubogenin) | ||
| 1 | 38.7 | |
| 2 | 26.8 | |
| 3 | 88.5 | |
| 4 | 39.8 | |
| 5 | 56.1 | |
| 6 | 18.4 | |
| 7 | 36.1 | |
| 8 | 37.6 | |
| 9 | 53.0 | |
| 10 | 37.3 | |
| 11 | 21.8 | |
| 12 | 28.6 | |
| 13 | 37.1 | |
| 14 | 53.0 | |
| 15 | 32.4 | |
| 16 | 74.3 | |
| 17 | 50.1 | |
| 18 | 18.4 | 1.08 (s) |
| 19 | 16.8 | 0.74 (s) |
| 20 | 83.2 | |
| 21 | 28.0 | 1.38 (s) |
| 22 | 36.1 | |
| 23 | 25.2 | |
| 24 | 127.2 | |
| 25 | 134.1 | |
| 26 | 25.6 | |
| 27 | 18.4 | |
| 28 | 28.0 | |
| 29 | 16.8 | |
| 30 | 65.8 | |
| α-L-Arabinopyranosyl | ||
| 1' | 107.4 | 4.90 (br s) |
| 2' | 72.0 | |
| 3' | 84.2 | |
| 4' | 69.3 | |
| 5' | 67.1 | |
| β-D-Glucopyranosyl | ||
| 1'' | 106.1 | 5.37 (d, J=7.8) |
| 2'' | 75.8 | |
| 3'' | 78.4 | |
| 4'' | 71.9 | |
| 5'' | 78.2 | |
| 6'' | 62.9 |
Table 3: Mass Spectrometry Data for this compound [5]
| Ionization Technique | Mass Analyzer | Observed m/z | Calculated m/z | Molecular Formula |
| HR-FAB-MS | - | 767.4601 [M+H]⁺ | 767.4563 | C₄₁H₆₇O₁₃ |
| 789.4406 [M+Na]⁺ | 789.4383 | C₄₁H₆₆O₁₃Na |
Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the compound in methanol (B129727) to a known concentration (e.g., 1 mg/mL). Serial dilutions are then made to obtain a final concentration suitable for UV analysis (e.g., 10-50 µg/mL).[7]
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is blanked using methanol. The sample solution is then placed in a quartz cuvette, and the spectrum is recorded over a wavelength range of 200-400 nm.[8] The wavelength at which maximum absorbance occurs is recorded as λmax.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method): 1-2 mg of dried this compound sample is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared spectrometer.
-
Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of this compound, including the carbon skeleton and the nature and linkage of the sugar moieties.
Methodology:
-
Sample Preparation: 5-10 mg of purified and dried this compound is dissolved in approximately 0.6-0.7 mL of deuterated pyridine (B92270) (Pyridine-d₅) directly in a 5 mm NMR tube.[5] The solution should be homogenous.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped for both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed to identify the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: A proton-decoupled carbon NMR experiment is conducted to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish proton-proton correlations (COSY), direct one-bond proton-carbon correlations (HSQC), and long-range two- and three-bond proton-carbon correlations (HMBC). These 2D spectra are crucial for the unambiguous assignment of all proton and carbon signals and for determining the connectivity of the sugar units to the aglycone.[5]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a soft ionization source like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy.[5] This allows for the determination of the exact molecular weight and the calculation of the elemental composition. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing information about the sugar sequence and the aglycone structure.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Neuroprotective Signaling Pathways of Bacosides
Caption: Key neuroprotective signaling pathways modulated by bacosides.
References
Application Notes and Protocols for Bacopaside IV Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nano-delivery systems designed to enhance the oral bioavailability of Bacopaside IV, a neuroprotective compound derived from Bacopa monnieri. Due to the limited availability of research focused exclusively on this compound, the following protocols and data are based on studies involving bacoside-rich extracts and other major bacosides, such as Bacoside A and Bacopaside I. These methodologies can be adapted and optimized for the specific formulation of this compound.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) with significant potential for the management of neurodegenerative disorders. However, its therapeutic efficacy is limited by poor aqueous solubility and low oral bioavailability. Advanced drug delivery systems, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and phospholipid complexes, offer promising strategies to overcome these limitations by enhancing solubility, improving permeability, and protecting the molecule from degradation in the gastrointestinal tract.
Data Presentation: Quantitative Analysis of Bacoside Delivery Systems
The following tables summarize key quantitative data from studies on various nano-delivery systems for bacosides. This data provides a comparative overview of the physicochemical properties and in vivo performance of these formulations.
Table 1: Physicochemical Characteristics of Bacoside Nano-Delivery Systems
| Delivery System | Active Compound | Lipid/Polymer | Surfactant/Stabilizer | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Bacoside | Stearic Acid | Tween 80 | 33.3 - 257 | -25 to -26 | 74.1 | Not Reported | [1] |
| Solid Lipid Nanoparticles (SLNs) | Bacoside-rich extract | Glyceryl Monostearate | Poloxamer 188 | 180.2 | -10.4 | 81.9 | Not Reported | |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Bacoside-A | PLGA | Polysorbate 80 | 70 - 200 | Not Reported | 57.11 ± 7.11 | 20.5 ± 1.98 | [2] |
| Phospholipid Complex | Bacopa monnieri extract | L-α-phosphatidylcholine | - | 350.6 | -36.6 | Not Reported | Not Reported | |
| Nanoliposomes | Bacoside A | Phosphatidylcholine, Cholesterol | - | 125.30 ± 6.27 | Not Reported | 79.15 ± 3.96 | 3.96 ± 0.20 |
Table 2: In Vivo Performance of Bacoside Delivery Systems in Animal Models
| Delivery System | Active Compound | Animal Model | Administration Route | Key Findings | Reference |
| PLGA Nanoparticles (Polysorbate 80 coated) | Bacoside-A | Wistar albino rats | Oral | ~9.35-fold higher brain concentration compared to pure drug solution (23.94 ± 1.74 µg/g vs. 2.56 ± 1.23 µg/g). | [2] |
| Solid Lipid Nanoparticles (SLNs) | Bacoside-rich extract | Swiss albino mice | Oral | Improved bioavailability and sustained drug release. | [3] |
| Phospholipid Complex | Bacopa monnieri extract | Albino rats | Oral | Higher serum concentrations of Bacoside A3, Bacopaside II, Jujubogenin, Bacopasaponin-C, and Bacopaside I compared to the extract alone. | |
| Phospholipid Complex | Bacopa monnieri extract | Mice | Oral | Greater anti-amnesic efficacy than the standard extract. 17-18% increase in Cmax for Bacopaside I and II. | [4] |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of nano-delivery systems for bacosides. These protocols can be adapted for this compound.
Protocol 1: Preparation of Bacoside-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Sonication
This method is suitable for encapsulating lipophilic compounds like bacosides within a solid lipid core.
Materials:
-
Bacoside-rich extract (or purified this compound)
-
Glyceryl monostearate (GMS) as the lipid matrix
-
Poloxamer 188 as a surfactant
-
Dichloromethane (DCM) as an organic solvent
-
Distilled water
Procedure:
-
Preparation of the Organic Phase: Dissolve a precisely weighed amount of bacoside-rich extract and GMS in a minimal amount of DCM.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film containing the drug on the inner wall of the flask.
-
Melting of the Lipid Phase: Melt the lipid film by heating it to 5°C above the melting point of GMS.
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in distilled water and heat it to the same temperature as the melted lipid phase.
-
Homogenization: Add the hot aqueous phase to the melted lipid phase and homogenize the mixture at high speed (e.g., 11,000 rpm) for 3-5 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot emulsion to high-power probe sonication for 2-5 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and un-encapsulated drug.
Protocol 2: Preparation of Bacoside-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method
This technique is widely used for encapsulating various drugs within a biodegradable polymeric matrix.
Materials:
-
Bacoside-A (or purified this compound)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polysorbate 80 as a surfactant and for surface modification
-
Dichloromethane (DCM) or Ethyl Acetate as the organic solvent
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of PLGA and Bacoside-A in the organic solvent.
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing the surfactant (Polysorbate 80) under high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20-30 minutes.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form for long-term storage.
Protocol 3: Preparation of a Bacopa-Phospholipid Complex (Phytosome)
This method enhances the lipophilicity of the active compounds, thereby improving their absorption.
Materials:
-
Bacopa monnieri extract (or purified this compound)
-
L-α-phosphatidylcholine (or other suitable phospholipids)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Solubilization: Dissolve the Bacopa monnieri extract and the phospholipid in the aprotic solvent in a round-bottom flask in a specific molar ratio (e.g., 1:1 or 1:2).
-
Complex Formation: Stir the solution at room temperature for 2-3 hours.
-
Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator at a temperature not exceeding 40°C until a thin film is formed.
-
Drying: Dry the resulting complex in a vacuum desiccator for 24 hours to remove any residual solvent.
-
Collection: Scrape the dried complex and store it in a cool, dark, and dry place.
Mandatory Visualizations
Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for developing and testing this compound nano-delivery systems.
Signaling Pathways Modulated by Bacosides
Bacosides, including this compound, are known to exert their neuroprotective effects by modulating several key signaling pathways. The diagram below illustrates the proposed mechanism involving the activation of the CREB and BDNF pathways, which are crucial for neuronal survival, synaptic plasticity, and memory formation.
Caption: this compound neuroprotective signaling cascade.
Conclusion
The development of advanced delivery systems for this compound holds immense promise for enhancing its therapeutic potential in neurodegenerative diseases. The protocols and data presented here, derived from research on similar bacosides, provide a solid foundation for the formulation and evaluation of this compound nanoformulations. Further research focusing specifically on this compound is warranted to optimize these delivery systems and elucidate their precise pharmacokinetic profiles and mechanisms of action.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Bacopaside IV
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for evaluating the antioxidant potential of Bacopaside IV, a key saponin (B1150181) isolated from Bacopa monnieri. The enclosed methodologies cover widely accepted in vitro chemical assays and a cell-based assay to offer a comprehensive assessment of its free-radical scavenging and cellular antioxidant effects.
Introduction
This compound is a triterpenoid (B12794562) saponin that contributes to the neuroprotective and cognitive-enhancing effects of Bacopa monnieri. A significant part of its therapeutic potential is attributed to its antioxidant properties, which involve scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[[“]][[“]][3] Accurate and reproducible assessment of this antioxidant activity is crucial for standardization, quality control, and further development of this compound as a potential therapeutic agent.
The following sections detail the protocols for four common antioxidant assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and the Cellular Antioxidant Activity (CAA) Assay.
Data Presentation
The results from these assays are typically expressed as IC50 values (for DPPH and ABTS assays), Trolox Equivalents (for ABTS and FRAP assays), or Quercetin (B1663063) Equivalents (for the CAA assay). These quantitative outcomes allow for the comparison of the antioxidant activity of this compound with standard antioxidants.
Table 1: Summary of Antioxidant Activity Data for this compound
| Assay Type | Parameter | Units | Example Value (Hypothetical) |
| DPPH Radical Scavenging | IC50 | µg/mL or µM | 150 |
| ABTS Radical Scavenging | TEAC | mg TE/g sample | 85 |
| FRAP Assay | FRAP Value | µmol Fe(II)/g sample | 120 |
| Cellular Antioxidant Activity | CAA Value | µmol QE/100g sample | 200 |
Note: TEAC = Trolox Equivalent Antioxidant Capacity; TE = Trolox Equivalents; QE = Quercetin Equivalents. The values presented are for illustrative purposes and actual results will vary based on experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[4][5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (ACS grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[6]
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[9]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10][11]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10][11]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[6][12]
-
-
Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and Trolox in methanol as described for the DPPH assay.
-
Assay Protocol:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or Trolox to the wells.
-
Shake the plate and incubate in the dark at room temperature for 7 minutes.[12]
-
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of this compound is then calculated from this curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[13][14]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and the standard (FeSO₄ or Trolox) in a suitable solvent.
-
Assay Protocol:
-
Measurement: Measure the absorbance at 593 nm.[13]
-
Calculation: A standard curve is prepared using the absorbance values of the FeSO₄ or Trolox standards. The FRAP value of this compound is then determined from the standard curve and expressed as µmol Fe(II) equivalents per gram of sample or as TEAC.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals inside cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - peroxyl radical initiator
-
Quercetin (as a standard)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of this compound or quercetin in treatment medium for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.
-
Incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[15]
-
-
Calculation:
-
The area under the curve is calculated for both the control and the sample-treated wells.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results are often expressed as Quercetin Equivalents (QE).
-
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacopaside IV in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bacopaside IV and related compounds from Bacopa monnieri in preclinical models of neurodegenerative diseases. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these natural compounds.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) are characterized by the progressive loss of structure and function of neurons. The active compounds in Bacopa monnieri, known as bacosides, have garnered significant interest for their neuroprotective properties.[1][2][3] Among these, this compound is a key saponin.[1] The therapeutic potential of bacosides is attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] They have been shown to modulate neurotransmitter systems, enhance synaptic function, and support neuronal repair.[4] This document outlines the mechanisms of action, experimental protocols, and available data for the application of this compound and other bacosides in relevant disease models.
Mechanism of Action
The neuroprotective effects of bacosides are multi-faceted. They are known to scavenge free radicals, suppress lipid peroxidation, and enhance the activity of antioxidant enzymes, thereby reducing oxidative stress in the brain.[4][5] Bacosides also exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6 from microglial cells.[4][6] Furthermore, they have anti-apoptotic properties that aid in the repair of damaged neurons and prevent cell death.[4] At the molecular level, bacosides interact with multiple targets, including kinases such as MAPK, mTOR, and PI3K-AKT, and enzymes related to amyloid pathology like BACE1.[4]
Below is a diagram illustrating the key neuroprotective signaling pathways modulated by bacosides.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Bacopaside I, Bacopaside II, and Bacopa monnieri extract (BME) in various neurodegenerative disease models. Data specifically for this compound is limited in the reviewed literature.
Table 1: In Vivo Studies in Parkinson's Disease Models
| Compound | Model | Species | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Bacopaside I | Rotenone-induced | Rat | 5, 15, and 45 mg/kg (oral) | 4 weeks | Attenuated motor function deficits; reversed dopamine (B1211576) level reduction and oxidative stress. | [7] |
| BME | MPTP-induced | Mouse | 40 mg/kg (oral) | 3 weeks (neurorescue) / 1 week pre-treatment + 2 weeks post (neuroprotective) | Significant recovery in behavioral parameters, dopamine, and glutathione (B108866) levels. | [8][9] |
Table 2: In Vivo Studies in Alzheimer's Disease Models
| Compound | Model | Species | Dosage | Treatment Duration | Key Findings | Reference(s) |
| BME | Scopolamine-induced amnesia | Mouse | 120 mg/kg (oral) | Not specified | Reversed scopolamine-induced impairment of escape latency in Morris water maze. | [1] |
| BME | D-Galactose & NaNO2-induced | Mouse | 100 mg/kg (oral) | 180 days | Ameliorated learning and memory deficits. | [1] |
| BME | Colchicine-induced dementia | Rat | 50 mg/kg (oral) | 15 days | Reversed memory impairment and attenuated oxidative damage. | [10] |
Table 3: In Vitro Studies
| Compound | Cell Line | Assay | Concentration | Key Findings | Reference(s) |
| Bacoside A | SH-SY5Y | Aβ (1-42) toxicity | 50 μM | Inhibited cytotoxicity, fibrillation, and membrane interactions of Aβ. | [1] |
| Bacopaside II | HT-29, SW480, SW620, HCT116 | Growth inhibition | ≥15-20 µM | Significantly reduced cell growth. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in neurodegenerative disease models.
In Vivo Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of a test compound like this compound in an in vivo model of a neurodegenerative disease.
Protocol 1: Rotenone-Induced Parkinson's Disease Model in Rats
This protocol is adapted from studies evaluating neuroprotective agents in a rotenone-induced PD model.[7][12]
-
Animals: Male Wistar rats (200-250 g) are commonly used.
-
Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Disease Induction:
-
Prepare a solution of rotenone (B1679576) in a suitable vehicle (e.g., sunflower oil).
-
Administer rotenone subcutaneously or intraperitoneally at a dose of 2-3 mg/kg body weight daily for 4 to 8 weeks.
-
-
Grouping and Treatment:
-
Divide the animals into groups: Control (vehicle only), Rotenone (rotenone + vehicle), and Rotenone + this compound (rotenone + different doses of this compound, e.g., 5, 15, 45 mg/kg).
-
Administer this compound orally daily, starting from the first day of rotenone administration.
-
-
Behavioral Assessments:
-
Rotarod Test: Assess motor coordination and balance at regular intervals. Place the rat on a rotating rod with accelerating speed and record the latency to fall.
-
Grip Strength Test: Measure forelimb muscle strength.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain regions (e.g., striatum, substantia nigra) to measure dopamine levels (via HPLC), oxidative stress markers (e.g., MDA, GSH), and antioxidant enzyme activities (e.g., SOD, CAT).
-
Histopathology: Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Protocol 2: APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
This protocol provides a framework for testing compounds in a genetic model of AD.
-
Animals: Use APP/PS1 double transgenic mice and their wild-type littermates as controls. Amyloid plaque deposition typically begins around 6 months of age.[13]
-
Grouping and Treatment:
-
Group the mice: Wild-type + vehicle, APP/PS1 + vehicle, and APP/PS1 + this compound.
-
Administer this compound orally, starting before or after the expected onset of pathology, depending on the study's aim (preventive or therapeutic).
-
-
Behavioral Assessments:
-
Morris Water Maze: Evaluate spatial learning and memory. Train the mice to find a hidden platform in a pool of opaque water. Record escape latency and path length. In a probe trial, remove the platform and measure the time spent in the target quadrant.
-
-
Post-mortem Analysis:
-
After the final behavioral test, perfuse the animals and collect their brains.
-
Histopathology: Use one hemisphere for immunohistochemical analysis of amyloid-beta plaques (e.g., using 4G8 or 6E10 antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Homogenize the other hemisphere to measure levels of soluble and insoluble Aβ peptides (e.g., via ELISA) and markers of oxidative stress.
-
Protocol 3: In Vitro Neuroprotection Assay using Primary Cortical Neurons
This protocol describes how to assess the neuroprotective effects of this compound against a neurotoxin in a primary cell culture model.[14][15]
-
Primary Cortical Neuron Culture:
-
Dissect cortices from embryonic day 18 (E18) rat or mouse pups.
-
Dissociate the tissue using trypsin and trituration to obtain a single-cell suspension.
-
Plate the neurons on poly-L-lysine-coated plates or coverslips in a suitable neuronal culture medium.
-
Maintain the cultures for 7-10 days to allow for maturation.
-
-
Treatment:
-
Pre-treat the mature neuronal cultures with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a stressor such as amyloid-beta oligomers (for AD models) or MPP+ (for PD models) for another 24 hours.
-
-
Assessment of Neuronal Viability:
-
MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.
-
LDH Assay: Quantify the release of lactate (B86563) dehydrogenase into the culture medium as a marker of cell death.
-
-
Immunocytochemistry:
-
Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2 or NeuN) and markers of apoptosis (e.g., cleaved caspase-3) to visualize and quantify neuronal survival and cell death.
-
-
Biochemical Analysis:
-
Lyse the cells to measure intracellular reactive oxygen species (ROS) levels or markers of apoptosis.
-
Conclusion
The available preclinical evidence strongly suggests that bacosides, including this compound, hold significant promise as neuroprotective agents for the treatment of neurodegenerative diseases. Their multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for further investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this compound and advancing the development of novel treatments for these devastating disorders. Further research focusing specifically on this compound is warranted to elucidate its precise dose-response relationships and efficacy in various neurodegenerative disease models.
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. The Role of Bacopa monnieri in Alzheimer’s Disease: Mechanisms and Potential Clinical Use—A Review [mdpi.com]
- 4. Temporal Characterization of Behavioral and Hippocampal Dysfunction in the YAC128 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Expanding the Arsenal Against Huntington's Disease-Herbal Drugs and Their Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A narrative review of phase III and IV clinical trials for the pharmacological treatment of Huntington’s disease in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of Bacopaside IV in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, has garnered significant interest in drug discovery due to its potential neuroprotective and anti-cancer properties.[1] High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries, and the unique biological activities of Bacopaside IV make it a compelling candidate for such screening campaigns. These application notes provide a framework for utilizing this compound in HTS to identify novel therapeutic leads for neurodegenerative diseases and cancer.
The primary applications of this compound in HTS are centered on its demonstrated biological effects:
-
Neuroprotection: this compound and its related compounds have shown promise in protecting neuronal cells from various insults, including oxidative stress, a key pathological factor in many neurodegenerative diseases.[2][3] HTS assays can be designed to screen for compounds that enhance the neuroprotective effects of this compound or to identify novel neuroprotective agents using this compound as a reference compound.
-
Anti-Cancer Activity: Studies on closely related bacosides have revealed cytotoxic effects against various cancer cell lines. This activity is often mediated through the induction of cell cycle arrest and apoptosis.[4][5] HTS can be employed to screen for synergistic interactions with existing chemotherapeutics or to identify novel compounds with similar mechanisms of action.
The protocols outlined below provide detailed methodologies for implementing HTS assays to investigate these key biological activities of this compound.
Data Presentation
The following tables summarize quantitative data for this compound and its closely related analogs, providing a reference for expected activity ranges in HTS assays.
Table 1: Neuroprotective Activity of Bacopaside Analogs and Bacopa monnieri Extract
| Compound/Extract | Assay Type | Cell Line/Model | Effective Concentration | Reference |
| Bacopaside I | Ischemic brain injury model (in vivo) | Rat | 3, 10, 30 mg/kg | [6] |
| Bacopa monnieri Extract | H₂O₂ induced toxicity | SH-SY5Y | 1, 10 µg/ml |
Table 2: Anti-Cancer Activity of Bacopaside II (a close analog of this compound)
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| HT-29 | Colon Cancer | ≥20 µM | [5] |
| SW480 | Colon Cancer | ≥15 µM | [5] |
| SW620 | Colon Cancer | ≥15 µM | [5] |
| HCT116 | Colon Cancer | ≥15 µM | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 99 µM | [7] |
| T47D | Breast Cancer | 89 µM | [7] |
| MCF7 | Breast Cancer | 83 µM | [7] |
| BT-474 | Breast Cancer | 59 µM | [7] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Neuroprotective Effects of this compound
This protocol describes a cell-based HTS assay to identify compounds that protect neuronal cells from oxidative stress, using this compound as a test or reference compound.
1. Materials and Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Cell viability reagent (e.g., Resazurin-based assay like PrestoBlue™ or CellTiter-Blue®)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
2. Experimental Workflow:
Caption: Workflow for a neuroprotection HTS assay.
3. Detailed Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Addition: Using an automated liquid handler, add 100 nL of this compound or library compounds from a concentration-response plate to the cell plates. Include appropriate controls (vehicle control, positive control with a known neuroprotective agent).
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Induction of Oxidative Stress: Add 10 µL of a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) to all wells except the vehicle control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Measurement: Add 10 µL of the cell viability reagent to each well. Incubate for 1-2 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm for resazurin-based assays).
-
Data Analysis: Normalize the data to controls and calculate the percentage of cell viability. Hits are identified as compounds that significantly increase cell viability in the presence of H₂O₂.
Protocol 2: High-Throughput Screening for Anti-Cancer Effects of this compound
This protocol outlines a primary HTS assay to screen for the cytotoxic effects of this compound on cancer cells, followed by secondary assays to elucidate the mechanism of action.
1. Materials and Reagents:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Caspase-3/7 activation assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Propidium (B1200493) iodide (PI) solution for cell cycle analysis
-
384-well clear-bottom, white-walled microplates (for luminescence) and clear plates (for imaging)
-
Automated liquid handling system
-
Plate reader with luminescence detection
-
High-content imaging system
2. Experimental Workflow:
Caption: Workflow for an anti-cancer HTS campaign.
3. Detailed Procedure:
Primary Screen: Cell Viability
-
Cell Seeding: Seed cancer cells into 384-well white-walled plates at an appropriate density (e.g., 1,000-2,500 cells per well) in 40 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add 100 nL of this compound or library compounds to the cell plates.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cell Viability Measurement: Add 20 µL of the luminescent cell viability reagent to each well. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize data to controls and calculate the percentage of inhibition. Hits are identified as compounds that cause a significant reduction in cell viability.
Secondary Screen 1: Apoptosis Assay
-
Follow steps 1-3 of the primary screen.
-
Apoptosis Measurement: Add 20 µL of the caspase-3/7 reagent to each well. Incubate for 1 hour at room temperature.
-
Data Acquisition: Measure luminescence. An increase in luminescence indicates caspase-3/7 activation and apoptosis.
Secondary Screen 2: Cell Cycle Analysis
-
Seed cells in 384-well clear plates.
-
Treat with hit compounds for 24-48 hours.
-
Cell Staining: Fix the cells and stain with a DNA dye such as propidium iodide.
-
Data Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the DNA content per cell to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathway Visualizations
Neuroprotective Signaling Pathway of this compound
This compound is thought to exert its neuroprotective effects through the activation of antioxidant pathways, such as the Nrf2 pathway, and by modulating pro-survival signaling cascades like the PI3K/Akt pathway.
Caption: Neuroprotective signaling pathways of this compound.
Anti-Cancer Signaling Pathway of this compound
The anti-cancer activity of bacosides often involves the induction of cell cycle arrest and apoptosis. This can be mediated by the modulation of key regulatory proteins in these pathways.
Caption: Anti-cancer signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Bacopaside IV from Bacopa monnieri Extract
Introduction
Bacopa monnieri, a staple in traditional Ayurvedic medicine, is recognized for its cognitive-enhancing properties, largely attributed to a class of chemical compounds known as bacosides.[1][2] Among these, Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) of significant interest to researchers for its potential pharmacological activities. However, as a minor constituent within a complex mixture of structurally similar saponins (B1172615), its isolation presents a considerable challenge.[1][3][4] These application notes provide a comprehensive, multi-step protocol for the efficient isolation and purification of this compound from Bacopa monnieri extract, intended for researchers, scientists, and professionals in drug development. The methodologies are compiled from various scientific sources to guide the user in obtaining high-purity this compound for further investigation.
Data Presentation: A Comparative Overview of Extraction and Purification
The efficiency of isolating this compound is contingent on the initial extraction and subsequent purification steps. The following tables summarize quantitative data from various studies, offering a comparative perspective on different methodologies. While specific data for this compound is sparse due to its low natural abundance, the data for total saponins and major bacosides serve as a valuable reference for process optimization.[1][5]
Table 1: Comparison of Extraction Methods for Bacosides from Bacopa monnieri
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Extraction Time | Temperature (°C) | Crude Extract Yield (%) | Total Saponin Content in Extract (%) | Reference |
| Maceration | 95% Ethanol | 1:6 | 3 days (repeated 3x) | Room Temperature | 16.63 ± 0.87 | 5.64 ± 0.43 | [1] |
| Maceration (pre-soaked in water) | 95% Ethanol | 1:6 (Ethanol) | 3 days (repeated 3x) | Room Temperature | 26.08 ± 1.25 | 8.00 ± 0.67 | [1] |
| Soxhlet Extraction | Ethanol | 1:5 | 3 hours | Boiling point of solvent | 12.26 ± 0.04 | 6.91 ± 0.93 | [6] |
| Percolation (pre-soaked in water) | 95% Ethanol | - | - | Room Temperature | 10.09 ± 0.07 | 19.28 ± 0.12 | [6] |
Table 2: Representative Chromatographic Conditions for Bacoside Analysis and Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Purpose | Reference |
| Silica (B1680970) Gel Column | Silica Gel (100-200 mesh) | Gradient: Ethyl Acetate (B1210297) / Methanol | TLC with Anisaldehyde-Sulfuric Acid spray | Saponin Fraction Enrichment | [1][7] |
| Preparative RP-HPLC | C18 | Acetonitrile / 0.05 M Sodium Sulphate Buffer (pH 2.3) (31.5:68.5, v/v) | UV at 205 nm | Isolation of individual bacosides | [3][4] |
| Analytical RP-HPLC | C18 (Luna, 5 µm) | Isocratic: Acetonitrile / 0.05 M Sodium Sulphate Buffer (pH 2.3) (31.5:68.5, v/v) | UV at 205 nm | Quantification | [3][4] |
Experimental Protocols
This section details a multi-stage process for the isolation of this compound, beginning with the extraction from raw plant material, followed by enrichment and final purification.
Protocol 1: Extraction of Crude Bacosides
This protocol employs maceration with a water pre-soaking step to enhance the extraction of polar saponin glycosides.
Materials and Reagents:
-
Dried, powdered Bacopa monnieri plant material
-
Deionized Water
-
95% Ethanol (Analytical Grade)
-
Large glass flasks or beakers
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Bacopa monnieri plant material.
-
Soak the powder in 300 mL of deionized water for 24 hours at room temperature. This softens the plant tissue, facilitating solvent penetration.[6]
-
After 24 hours, squeeze the excess water from the plant material.
-
Transfer the moist plant material to a large flask and add 600 mL of 95% ethanol.
-
Macerate for 3 days at room temperature with occasional stirring.
-
Filter the extract through filter paper to separate the marc (residue) from the ethanolic extract.
-
Transfer the marc back to the flask and repeat the maceration process (steps 4-6) two more times.
-
Combine all three ethanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude bacoside extract.[1]
Protocol 2: Enrichment of Saponin Fraction by Silica Gel Column Chromatography
This protocol uses silica gel column chromatography to separate the crude extract into fractions, thereby enriching the saponin content by removing less polar compounds.
Materials and Reagents:
-
Crude bacoside extract (from Protocol 1)
-
Silica gel (100-200 mesh size)
-
Ethyl acetate (Analytical Grade)
-
Methanol (Analytical Grade)
-
Glass chromatography column
-
Fraction collector (optional, but recommended)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in ethyl acetate and carefully pack it into a glass column to create a uniform stationary phase bed.
-
Sample Adsorption: Dissolve 10 g of the crude bacoside extract in a minimal amount of methanol. Add 20 g of silica gel to this solution and mix thoroughly. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.[1][7]
-
Loading: Carefully load the dried, silica-adsorbed sample onto the top of the packed silica gel column.
-
Elution: Begin elution with 100% ethyl acetate. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol. A suggested gradient could be:
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Methanol
-
90:10 Ethyl Acetate:Methanol
-
85:15 Ethyl Acetate:Methanol
-
80:20 Ethyl Acetate:Methanol
-
70:30 Ethyl Acetate:Methanol
-
50:50 Ethyl Acetate:Methanol
-
100% Methanol
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 50 mL) throughout the elution process.
-
TLC Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol:Water, 7:3:0.5).[1] Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Saponins typically appear as purple or blue spots.
-
Pooling: Pool the fractions that show a similar profile of saponins, particularly those corresponding to the expected polarity of this compound. Concentrate the pooled fractions to dryness to yield an enriched saponin fraction.
Protocol 3: Isolation of this compound by Preparative RP-HPLC
This final step utilizes preparative reverse-phase high-performance liquid chromatography to isolate this compound from the enriched saponin fraction.
Materials and Reagents:
-
Enriched saponin fraction (from Protocol 2)
-
Acetonitrile (HPLC Grade)
-
Sodium Sulphate (Analytical Grade)
-
Sulfuric Acid (for pH adjustment)
-
Deionized water (HPLC Grade)
-
Preparative RP-HPLC system with a C18 column (e.g., dimensions 250 x 21.2 mm, 5 µm)
-
UV Detector
-
Fraction Collector
-
0.45 µm syringe filters
-
This compound analytical standard (for retention time determination)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and 0.05 M Sodium Sulphate buffer. Adjust the pH of the buffer to 2.3 with sulfuric acid. A common isocratic ratio for separating bacosides is approximately 31.5:68.5 (Acetonitrile:Buffer, v/v).[3][4] Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a known amount of the enriched saponin fraction in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
Standard Injection (Analytical Scale): First, perform an analytical scale injection using a certified this compound standard to determine its precise retention time under the established HPLC conditions.
-
Preparative HPLC Run:
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the retention time of this compound, as determined from the standard run.[1]
-
Purity Confirmation and Final Processing: Analyze the collected fraction using analytical HPLC to confirm its purity. Lyophilize or evaporate the solvent from the pure fraction to obtain isolated this compound as a solid.
Visualizations
The following diagrams illustrate the workflow and logic of the isolation process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. jees.in [jees.in]
- 8. phcog.com [phcog.com]
- 9. ijfmr.com [ijfmr.com]
Bacopaside IV as a Standard for Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its nootropic and neuroprotective properties.[1] As a key bioactive constituent, this compound is crucial for the standardization of Bacopa monnieri extracts and is a subject of interest in neuropharmacology for its potential in addressing cognitive decline and neurodegenerative diseases.[1] This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard in analytical and in vitro research settings.
Chemical and Physical Properties
This compound is a complex glycoside that serves as a reliable marker for the quality and potency of Bacopa monnieri preparations. Its consistent chemical properties are fundamental to its role as an analytical standard.
| Property | Value | Reference |
| CAS Number | 155545-03-2 | [1] |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 766.96 g/mol | [1] |
| Purity (as a standard) | ≥95% (HPLC) | Commercial Suppliers |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in methanol (B129727), ethanol | General Knowledge |
| Storage | Store at -20°C in a well-sealed container, protected from light and moisture. | General Knowledge |
Application Notes
This compound is primarily utilized as a reference standard for the qualitative and quantitative analysis of Bacopa monnieri extracts and formulations. Its applications extend to various analytical techniques and in vitro bioassays.
Phytochemical Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the accurate quantification of individual bacosides.[2] Due to their structural similarities and lack of strong chromophores, baseline separation and sensitive detection are critical. A validated HPLC method using a C18 column with UV detection at low wavelengths (around 205 nm) is commonly employed.[2][3]
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and high-throughput method for the simultaneous analysis of multiple samples. It is particularly useful for fingerprinting analysis to establish the identity and purity of Bacopa monnieri raw materials and extracts.[4] Derivatization with specific reagents is necessary for the visualization of bacosides.
In Vitro Research
This compound serves as a critical tool in elucidating the bioactivity of Bacopa monnieri. Its use as a purified compound allows for the investigation of its specific effects on cellular and molecular pathways, including its neuroprotective and potential anti-cancer activities.[5][6]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and equipment.
Protocol 1: Quantification of this compound in Bacopa monnieri Extract by HPLC
This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound.
1. Preparation of Standard Solutions:
-
Accurately weigh approximately 5 mg of this compound standard and dissolve in 5 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
2. Preparation of Sample Solution:
-
Accurately weigh 100 mg of the dried Bacopa monnieri extract.
-
Add 10 mL of methanol and sonicate for 15-20 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M sodium sulphate buffer (pH 2.3 with sulfuric acid) in a gradient or isocratic elution. A common isocratic ratio is 31.5:68.5 (v/v).[7] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 205 nm[3] |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Protocol 2: HPTLC Fingerprinting of Bacopa monnieri for this compound
This protocol provides a method for the qualitative analysis and fingerprinting of Bacopa monnieri extracts.
1. Preparation of Standard and Sample Solutions:
-
Prepare a standard solution of this compound in methanol (1 mg/mL).
-
Prepare sample solutions of Bacopa monnieri extracts in methanol (10 mg/mL).
2. HPTLC Plate and Application:
-
Use pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates.
-
Apply 5-10 µL of the standard and sample solutions as bands using an automated applicator.
3. Chromatographic Development:
-
Develop the plate in a pre-saturated twin-trough chamber.
-
Mobile Phase: A common mobile phase is a mixture of chloroform, methanol, and water (e.g., 18:9:0.6 v/v/v).[8]
-
Allow the solvent front to travel approximately 8 cm.
-
Dry the plate in an oven.
4. Derivatization and Visualization:
-
Spray the dried plate with anisaldehyde-sulfuric acid reagent.
-
Heat the plate at 100-105°C for 5-10 minutes until colored bands appear.
-
Document the chromatogram under white light. This compound will appear as a distinct colored band (e.g., red-violet).[4]
Protocol 3: Isolation and Purification of this compound
This protocol describes a general procedure for the isolation of bacosides, which can be optimized for this compound, using column chromatography.
1. Extraction:
-
Extract dried, powdered Bacopa monnieri plant material successively with solvents of increasing polarity (e.g., hexane, acetone, and then methanol) to obtain a methanol extract rich in saponins.[9]
2. Column Chromatography:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., ethyl acetate) and pack it into a glass column.
-
Sample Loading: Adsorb the concentrated methanol extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, typically starting with ethyl acetate (B1210297) and gradually increasing the proportion of methanol.[9] Fractions containing bacosides are known to elute at specific methanol concentrations.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC or HPTLC to identify those containing this compound.
3. Purification:
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain the purified compound.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Visualization of Workflows and Pathways
To facilitate understanding, the following diagrams illustrate key experimental workflows and a proposed signaling pathway for the neuroprotective effects of bacosides.
Caption: Workflow for Phytochemical Analysis of this compound.
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 3. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPTLC Association | HPTLC ATLAS [hptlc-association.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. jees.in [jees.in]
Application Notes and Protocols: In Vitro Blood-Brain Barrier Models for Assessing Bacopaside IV Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier is crucial for protecting the brain from pathogens and toxins but also poses a significant challenge for the delivery of therapeutic agents to the brain. Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri, is a compound of interest for its potential neuroprotective effects. Understanding its ability to permeate the BBB is a critical step in its development as a therapeutic agent.
These application notes provide an overview of in vitro BBB models and detailed protocols for assessing the permeability of this compound. The protocols described herein utilize common cell-based models that recapitulate key features of the in vivo BBB, including the presence of tight junctions and a measurable transendothelial electrical resistance (TEER).
Data Presentation: Permeability of Bacopasides
| Compound | Model | Direction of Transport | Apparent Permeability Coefficient (Papp) (cm/s) | Transport Mechanism |
| Bacopaside X | Caco-2 cell monolayer | Absorptive (Apical to Basolateral) | 4.7 x 10⁻⁶ | Passive Diffusion |
| Secretory (Basolateral to Apical) | 6.1 x 10⁻⁶ | |||
| Bacopasaponin C | Caco-2 cell monolayer | Absorptive & Secretory | No transport observed | - |
Experimental Protocols
This section provides detailed protocols for establishing and utilizing in vitro BBB models to assess the permeability of this compound. The two primary models described are a monoculture of murine brain endothelial cells (bEnd.3) and a co-culture model with astrocytes.
Protocol 1: bEnd.3 Monoculture Transwell Model
This protocol details the establishment of a simple and widely used in vitro BBB model using the bEnd.3 cell line.
Materials:
-
bEnd.3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well format)
-
Fibronectin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound solution of known concentration
-
Lucifer yellow or FITC-dextran (as a paracellular marker)
-
Transendothelial Electrical Resistance (TEER) measurement system
Procedure:
-
Coating Transwell Inserts:
-
Aseptically coat the apical side of the Transwell inserts with fibronectin (50 µg/mL in PBS).
-
Incubate for at least 2 hours at 37°C.
-
Aspirate the fibronectin solution and allow the inserts to air dry.
-
-
Cell Seeding:
-
Culture bEnd.3 cells in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete DMEM and perform a cell count.
-
Seed the bEnd.3 cells onto the apical side of the coated Transwell inserts at a density of 5 x 10⁴ cells/cm².
-
Add fresh media to the basolateral chamber.
-
Culture the cells for 3-5 days to allow for the formation of a confluent monolayer.
-
-
Barrier Integrity Assessment (TEER Measurement):
-
Measure the TEER of the cell monolayer daily using a TEER measurement system.
-
Subtract the resistance of a blank, cell-free insert from the measured values.
-
The model is ready for the permeability assay when the TEER values stabilize and reach a level indicative of a tight barrier (typically >100 Ω·cm² for bEnd.3 monocultures).
-
-
Permeability Assay:
-
Wash the cell monolayer on the insert with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Replace the medium in the apical chamber with the this compound solution in transport buffer.
-
Replace the medium in the basolateral chamber with fresh transport buffer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
To assess the integrity of the monolayer during the experiment, a paracellular marker like Lucifer yellow or FITC-dextran can be added to the apical chamber along with the test compound.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis and Papp Calculation:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the basolateral chamber (µg/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of the compound in the apical chamber (µg/mL).
-
-
Protocol 2: bEnd.3 and Astrocyte Co-culture Transwell Model
This protocol describes a more complex and physiologically relevant in vitro BBB model that includes astrocytes to induce tighter barrier properties in the endothelial cells.
Materials:
-
All materials from Protocol 3.1
-
Primary astrocytes or an astrocyte cell line
-
Astrocyte growth medium
-
Poly-L-lysine or other suitable coating for the basolateral side of the insert
Procedure:
-
Coating Transwell Inserts:
-
Coat the apical side of the Transwell inserts with fibronectin as described in Protocol 3.1.
-
Invert the inserts and coat the basolateral side with poly-L-lysine (or another suitable matrix for astrocyte attachment).
-
-
Astrocyte Seeding:
-
Culture astrocytes to 80-90% confluency.
-
Seed the astrocytes onto the inverted, coated basolateral side of the Transwell inserts at a density of 2.5 x 10⁴ cells/cm².
-
Allow the astrocytes to attach for at least 4 hours before turning the inserts upright.
-
Culture the astrocytes for 2-3 days.
-
-
bEnd.3 Cell Seeding:
-
Seed the bEnd.3 cells onto the apical side of the inserts containing the established astrocyte layer, as described in Protocol 3.1.
-
Culture the co-culture model for an additional 3-5 days.
-
-
Barrier Integrity Assessment and Permeability Assay:
-
Follow the procedures for TEER measurement and the permeability assay as described in Protocol 3.1. TEER values in co-culture models are expected to be significantly higher than in monocultures.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound permeability using an in vitro Transwell BBB model.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Bacopaside IV for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with Bacopaside IV, a promising neuroprotective compound with inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties? this compound is a triterpenoid (B12794562) saponin (B1150181) compound isolated from Bacopa monnieri, a plant used extensively in traditional Ayurvedic medicine as a memory enhancer.[1][2] It is studied for its neuroprotective, antioxidant, and cognitive-enhancing effects.[1] Chemically, it is a glycoside, which contributes to its complex solubility profile.[1]
Q2: Why is solubility a challenge for this compound in aqueous solutions for cell-based assays? Like many complex natural products, this compound has poor water solubility.[3] Its structure as a triterpenoid saponin gives it an amphipathic nature, but its large, relatively nonpolar aglycone backbone makes it difficult to dissolve in the aqueous environment of cell culture media, often leading to precipitation.[1][3]
Q3: What is the recommended primary solvent for creating a high-concentration stock solution of this compound? Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound.[4][5][6] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules and is miscible with water and cell culture media, making it a suitable vehicle for introducing the compound into an aqueous experimental system.[4][5]
Q4: What is the maximum concentration of DMSO that is considered safe for most cell lines? To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[4] For many sensitive cell lines or long-term assays, a final concentration of ≤ 0.1% is strongly recommended.[6] It is crucial to run a vehicle control (media with the same final DMSO concentration as the highest dose of this compound) to ensure that any observed effects are due to the compound and not the solvent.
Q5: How should I properly store this compound powder and its stock solutions?
-
Solid Powder: For long-term storage, this compound powder should be stored at -20°C in a dry, dark place.[6][7]
-
Stock Solutions: DMSO stock solutions should be stored at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to prepare small, single-use aliquots.[6] Studies on related bacosides show significant degradation at elevated temperatures, reinforcing the need for cold storage.[8]
Troubleshooting Guide
Q: My this compound is not fully dissolving, even in DMSO. What should I do? A: If you observe particulates after adding DMSO, you can try the following steps:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.[4]
-
Sonication: Use a water bath sonicator for 5-10 minutes to break up particles and aid dissolution.[4]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath.[4][9] Be cautious, as prolonged exposure to heat can degrade the compound.[8]
Q: My compound dissolves in the DMSO stock but precipitates immediately when I add it to the cell culture medium. How can I prevent this? A: This is a common issue when a compound-saturated organic solvent is introduced into an aqueous environment.
-
Reduce Final Concentration: The most straightforward solution is to test lower final concentrations of this compound. The concentration may be exceeding its solubility limit in the final aqueous buffer.
-
Use Intermediate Dilutions: Instead of adding a very small volume of highly concentrated stock directly to the medium, prepare intermediate dilutions in pure DMSO first.[4] Then, add a larger volume of a lower concentration intermediate stock to your medium.
-
Optimize the Dilution Process:
-
Add the DMSO stock to the aqueous buffer (cell medium), not the other way around.[4]
-
Add the stock solution dropwise into the vortex of the medium while mixing vigorously. This ensures rapid dispersion and prevents localized high concentrations from forming and precipitating.[4]
-
Consider pre-warming the cell culture medium to 37°C before adding the compound, as this can sometimes improve solubility.[4]
-
Q: I am observing cytotoxicity in my assay, but I'm not sure if it's due to this compound or the solvent. How can I check? A: Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same volume and final concentration of DMSO as your highest concentration of this compound. If you observe significant cell death or morphological changes in the vehicle control, it indicates solvent toxicity. In this case, you must reduce the final DMSO concentration in all experimental conditions.[5]
Q: My experimental results with this compound are inconsistent between experiments. What could be the cause? A: Inconsistency often stems from issues with compound stability and handling.
-
Avoid Freeze-Thaw Cycles: Aliquot your main DMSO stock solution into smaller, single-use vials to prevent degradation from repeated temperature changes.[6]
-
Prepare Fresh Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment from your frozen DMSO stock. Do not store working dilutions in aqueous media for extended periods.
-
Verify Compound Purity: The purity of your compound is critical. If problems persist, consider verifying the purity of your this compound batch.[6]
Data and Experimental Protocols
Data Presentation
Table 1: General Utility of Common Solvents for Preparing Stock Solutions of Poorly Soluble Compounds like this compound.
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
|---|---|---|---|---|
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for a wide range of organic molecules. | Can be toxic to cells at concentrations >0.5%; may precipitate upon aqueous dilution.[4] |
| Ethanol (B145695) | Polar Protic | 1-50 mM | Biologically compatible and less toxic than DMSO. | Lower solubilizing power than DMSO for highly nonpolar compounds.[4] |
| Methanol | Polar Protic | Variable | Often used in analytical preparation (e.g., HPLC).[10][11] | Generally more toxic to cells than ethanol and not commonly used as a vehicle for live-cell assays. |
Table 2: Temperature Stability of Related Bacosides in Solution (Adapted from Phrompittayarat W, et al., 2008).
| Temperature | Bacopaside I Stability (after 28 days) | Bacoside A3 Stability (after 28 days) | Implication for this compound |
|---|---|---|---|
| 5°C | Remained unchanged | Remained unchanged | Stock solutions are most stable when stored refrigerated or frozen.[8] |
| 40°C | Slow decrease | Slight decrease | Avoid leaving solutions at room temperature or in incubators for extended periods.[8] |
| 60°C | Slow decrease | Slight decrease | Moderate heat can cause degradation over time.[8] |
| 80°C | Gradual decrease to ~40% | Drastic decrease to <10% | High temperatures, even for short periods, can cause significant compound degradation.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is a standard procedure for a compound with a molecular weight of 766.97 g/mol .
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO needed:
-
Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 mg / 766.97 g/mol ) * 1,000,000 / 10 mM = 130.4 µL
-
-
Dissolution: Add 130.4 µL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex for 2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure there are no visible particles.
-
Assisted Solubilization (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4] If needed, warm briefly to 37°C.[4]
-
Storage: Dispense the 10 mM stock solution into small, single-use aliquots in sterile tubes. Store them at -20°C or -80°C, protected from light.[4][6]
Protocol 2: General Protocol for Diluting this compound for a Cell-Based Assay
This protocol provides a general workflow for treating cells in a 96-well plate format.
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): Prepare a set of intermediate dilutions in pure DMSO if a wide range of concentrations is needed. This minimizes pipetting errors.
-
Prepare Final Working Solutions:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To create a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.
-
Crucially, add the DMSO stock to the medium while gently vortexing or flicking the tube to ensure rapid and even dispersion. [4]
-
-
Treat Cells: Remove the old medium from your cells and add the medium containing the final concentration of this compound. For example, add 100 µL of the 10 µM working solution to each well.
-
Include Controls: Always include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest dose of this compound (e.g., 0.1% DMSO).[6]
-
-
Incubate: Return the plate to the incubator for the desired treatment period before proceeding with your cell-based assay (e.g., MTT, MTS, or imaging).[12][13]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound for cell-based assays.
Signaling Pathway
Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.[14]
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. savaglobal.com [savaglobal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Bacopaside IV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the large-scale purification of Bacopaside IV from Bacopa monnieri.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Crude Extract
Question: We are experiencing a very low yield of this compound after the initial extraction process. What are the possible causes and solutions?
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent Selection | Bacopasides are saponins (B1172615) with a range of polarities. A sequential extraction process using solvents of increasing polarity is often most effective. Start with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent like acetone (B3395972), and finally a polar solvent like methanol (B129727) or ethanol (B145695) to extract the bacosides.[1][2] Methanol has been shown to be a highly effective solvent for bacoside extraction.[3] |
| Inefficient Extraction Method | Consider optimizing the extraction technique. While maceration is common, methods like Soxhlet extraction or percolation may improve efficiency.[4] Soaking the plant material in water prior to ethanol percolation has been reported to significantly increase the total saponin (B1150181) content in the extract.[4] |
| Poor Quality of Plant Material | The concentration of bacosides in Bacopa monnieri can vary significantly based on the plant's geographical source, harvest time, and drying conditions.[5] Ensure the use of high-quality, properly dried, and powdered plant material. |
| Insufficient Extraction Time or Repetitions | Ensure the plant material is in contact with the solvent for an adequate duration. Multiple rounds of extraction will increase the yield. Typically, 2-3 extractions are recommended for each solvent.[6] |
Issue 2: Poor Purity of the Final this compound Product
Question: Our purified this compound fraction contains significant impurities. How can we improve its purity?
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Fatty Materials and Pigments | It is crucial to defat the powdered plant material with a non-polar solvent such as hexane before the main extraction process.[2][3] This step removes lipids and chlorophyll (B73375) which can interfere with subsequent purification steps. |
| Co-elution of Structurally Similar Bacosides | This compound is one of several structurally similar saponins in Bacopa monnieri.[7] This makes their separation challenging.[8] To achieve high purity, a multi-step chromatographic approach is recommended. This may involve initial fractionation using silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).[1][9] |
| Inadequate Chromatographic Separation | Optimize the parameters of your column chromatography. For silica gel, a gradient elution with solvents like ethyl acetate (B1210297) and methanol is commonly used.[3] For HPLC, a C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and a mildly acidic aqueous buffer (e.g., 0.2% phosphoric acid) can provide good resolution.[5][10] Fine-tuning the gradient and flow rate is essential.[11] |
| Hygroscopic Nature of Bacosides | The purified bacoside fraction can be highly hygroscopic, leading to the absorption of moisture and potential degradation. The addition of a stabilizer like beta-cyclodextrin (B164692) during the final steps can help obtain a stable, free-flowing powder.[2][12] Spray drying is another effective technique to produce a stable final product.[2] |
Issue 3: Degradation of this compound During Purification
Question: We suspect that our this compound is degrading during the purification process. What conditions should we be mindful of?
Possible Causes & Solutions:
| Cause | Solution |
| High Temperatures | Bacosides are susceptible to degradation at high temperatures.[10] During solvent evaporation, use a rotary evaporator under reduced pressure at temperatures between 45-55°C.[2][3] Avoid excessive heat during drying of the plant material and the final product. |
| Extreme pH Conditions | Prolonged exposure to strong acids or bases can lead to the degradation of bacosides.[10] While a mildly acidic mobile phase (pH 2.3-3.0) is often used in HPLC for better peak shape, prolonged exposure should be avoided.[10] Bacosides have shown relative stability between pH 6.8 and 9.0.[10][13][14] |
| Presence of Moisture | Ensure that the plant material is thoroughly dried before extraction and use anhydrous solvents where possible to minimize moisture content.[10] Store extracts and purified fractions at low temperatures (e.g., 4°C) to minimize degradation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from Bacopa monnieri?
The concentration of total bacosides in the dry weight of Bacopa monnieri is generally low, often in the range of 2-3%.[1] The yield of a specific bacoside like this compound will be a fraction of this. A process involving solvent extraction and chromatographic purification can yield a product containing 20-30% of total Bacoside A and B, with a product yield of 1.5 to 2.5% based on the dry weight of the plant material.[12]
Q2: How can I improve the resolution between different bacoside peaks in HPLC?
Poor resolution in HPLC can be addressed by:
-
Optimizing the Mobile Phase: Fine-tune the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and potentially improve resolution.[10] Using an acidic mobile phase (pH 2.3-3.0) can improve peak shape by protonating silanol (B1196071) groups in the column.[10]
-
Adjusting the Flow Rate: Lowering the flow rate can sometimes improve separation, though it will increase the run time.[11]
-
Column Selection: While a C18 column is commonly used, exploring different stationary phase chemistries might provide better selectivity for bacosides.[8][15]
-
Using a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifespan, which can in turn help maintain good peak shape and resolution.[10]
Q3: Is it necessary to defat the plant material before extraction?
Yes, defatting the plant material with a non-polar solvent like hexane is a highly recommended step.[2][3] This removes lipids, chlorophyll, and other non-polar impurities that can interfere with the extraction and purification of the more polar bacosides, leading to a cleaner crude extract and better performance in subsequent chromatographic steps.
Q4: What are the best storage conditions for purified this compound?
Purified bacosides are often hygroscopic and can be sensitive to heat and pH.[16][10] For long-term stability, it is recommended to store the purified this compound as a dry, free-flowing powder in a cool, dry, and dark place.[15] The addition of a stabilizer like beta-cyclodextrin can improve stability.[2][12] For solutions, storage at low temperatures (e.g., 4°C) is advisable.[10]
Q5: Can I use crystallization for the final purification of this compound?
Yes, crystallization can be employed as a final purification step. After chromatographic purification, the enriched fraction can be crystallized from a suitable solvent, such as isopropanol (B130326) or alcohol, to obtain high-purity bacosides as colorless needles.[2][17]
Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Purification
This protocol outlines a common method for extracting and performing an initial purification of bacosides from Bacopa monnieri.
-
Drying and Pulverization: Dry the freshly harvested aerial parts of Bacopa monnieri in a hot air oven at 37-42°C.[2] Pulverize the dried herb and sieve it to obtain a powder of 30-40 mesh size.[2]
-
Defatting: Extract the powdered herb with hexane in a Soxhlet extractor for 4-8 hours to remove fats and other non-polar impurities.[2]
-
Acetone Extraction: Dry the defatted herb and then extract it with acetone for 4-8 hours. This step removes unwanted color and some non-bacoside constituents.[2]
-
Methanol Extraction: Dry the herb again and then extract it with methanol for 4-8 hours to obtain the crude bacoside extract.[2]
-
Concentration: Concentrate the methanolic extract to about one-twentieth of its original volume under reduced pressure at a temperature of 45-55°C.[2]
-
Precipitation: Slowly add the concentrated extract to a stirred vessel containing acetone (approximately 400 ml of acetone for every 20 ml of concentrated extract) to precipitate the crude bacosides.[2]
-
Filtration: Filter the resulting slurry to separate the precipitated crude bacosides.[2]
-
Solvent Partitioning: Dissolve the crude bacoside precipitate in water. Extract this aqueous solution multiple times with n-butanol to selectively transfer the bacosides to the butanol phase.[2]
-
Final Concentration: Separate the butanol phase and concentrate it under high vacuum at 50-55°C to obtain a semi-dry mass enriched with bacosides.[2]
Protocol 2: Silica Gel Column Chromatography
This protocol describes the purification of the bacoside-enriched fraction using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh size) in a suitable non-polar solvent (e.g., ethyl acetate) and pack it into a glass column.[1]
-
Sample Loading: Dissolve the semi-dry bacoside mass from the previous protocol in a minimum amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent like 100% ethyl acetate.[3] Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 ethyl acetate:methanol, and so on).[3]
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of this compound.
-
Sample Preparation: Accurately weigh about 10 mg of the dried extract or purified fraction and dissolve it in 10 mL of HPLC-grade methanol.[10] Sonicate the solution for 15 minutes to ensure complete dissolution and filter it through a 0.45 µm syringe filter into an HPLC vial.[10]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From this stock solution, prepare a series of calibration standards by serial dilution.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer. A common mobile phase consists of acetonitrile and 0.2% (v/v) phosphoric acid in water.[5] Another option is 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV detector at 205 nm.[5]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: A generalized experimental workflow for the large-scale purification of this compound.
Caption: A logical troubleshooting workflow for this compound purification challenges.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 7. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE60216161T2 - METHOD FOR THE PRODUCTION OF STABLE BACOSIDES OF ENRICHED FRACTION IN NON-HYGROSCOPIC FORM - Google Patents [patents.google.com]
- 13. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. "An Improved Method For Manufacturing Of Bacopa Monnieri Extract Of [quickcompany.in]
- 17. CN111067965B - A kind of preparation method of Bacopa saponin - Google Patents [patents.google.com]
Bacopaside IV Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bacopaside IV in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading quickly. What are the primary factors I should consider?
A1: The stability of this compound, a triterpenoid (B12794562) saponin, in aqueous solutions is primarily influenced by pH and temperature. Like other bacosides, it is susceptible to hydrolysis of its glycosidic linkages, especially under acidic conditions and at elevated temperatures.[1][2][3]
Q2: What are the degradation products of this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of its glycosidic bonds. Acid hydrolysis of this compound yields the aglycone jujubogenin, along with the sugar moieties L-arabinose and D-glucose.[4][5] The appearance of new peaks in your chromatogram corresponding to these compounds can indicate degradation.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To maintain the stability of this compound in aqueous solutions, the following storage conditions are recommended based on data from similar bacosides:
-
Temperature: Store solutions at low temperatures, ideally at 5°C, to minimize temperature-induced degradation.[1][3] For long-term storage of stock solutions (in an appropriate solvent like DMSO), -20°C or -80°C is recommended.[6]
-
pH: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 6.8 - 9.0).[1][2][3] Acidic conditions should be strictly avoided as they significantly accelerate hydrolysis.[1][2][3]
-
Light Exposure: While significant photolytic degradation has not been extensively reported for this compound, it is good laboratory practice to protect solutions from light to prevent any potential photodegradation during long-term storage.[7] Using amber vials or storing solutions in the dark is advisable.
Q4: Can I expect similar stability profiles for other bacosides from Bacopa monnieri?
A4: Yes, it is highly probable. Stability studies on other major bacosides, such as Bacopaside I and Bacoside A3, show similar degradation patterns under varying pH and temperature conditions.[1][2][3] Therefore, the principles of maintaining a neutral to slightly alkaline pH and low temperature for storage can be generally applied to aqueous solutions of most bacosides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound peak intensity in HPLC analysis over a short period. | Acidic pH of the solution: The solution may be acidic due to the dissolution medium or contamination. | Measure the pH of your solution and adjust it to a neutral or slightly alkaline range (pH 6.8-9.0) using an appropriate buffer. |
| High storage temperature: The solution might be stored at room temperature or higher. | Store the aqueous solution at 5°C for short-term use. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C.[6] | |
| Appearance of new, unidentified peaks in the chromatogram. | Hydrolytic degradation: this compound is likely degrading into its aglycone (jujubogenin) and sugar components.[4] | Confirm the identity of the new peaks by comparing their retention times with standards of the expected degradation products, if available. To prevent further degradation, adjust the pH and storage temperature of your solution as recommended. |
| Inconsistent results between experimental replicates. | Ongoing degradation: The stability of this compound in your experimental buffer may be poor, leading to varying concentrations over time. | Prepare fresh solutions of this compound immediately before each experiment. If the experiment is lengthy, consider the stability of the compound in your assay medium and timeframe. |
| Precipitation of this compound: The concentration of this compound may exceed its solubility in the aqueous medium. | Visually inspect the solution for any precipitate. If precipitation is suspected, consider using a co-solvent (if permissible for your experiment) or reducing the concentration of this compound. |
Quantitative Stability Data
The following tables summarize the stability data for key bacosides, which can be used as a proxy to understand the stability of this compound.
Table 1: Effect of pH on the Stability of Bacoside A3 and Bacopaside I in Aqueous Solution at 40°C
| pH | Remaining Bacoside A3 (%) after 28 days | Remaining Bacopaside I (%) after 28 days |
| 1.2 | < 10 | < 10 |
| 6.8 | > 80 | > 60 |
| 9.0 | > 80 | > 70 |
Data extrapolated from graphical representations in Phrompittayarat et al., 2008.[3]
Table 2: Effect of Temperature on the Stability of Bacoside A3 and Bacopaside I in Aqueous Solution (pH 6.8)
| Temperature (°C) | Remaining Bacoside A3 (%) after 28 days | Remaining Bacopaside I (%) after 28 days |
| 5 | ~100 | ~100 |
| 40 | > 80 | > 60 |
| 60 | > 40 | > 40 |
| 80 | < 10 | < 40 |
Data extrapolated from graphical representations in Phrompittayarat et al., 2008.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an acidic modifier like 0.1% orthophosphoric acid to improve peak shape). A typical gradient might be:
-
0-5 min, 10-20% Acetonitrile
-
5-10 min, 20-30% Acetonitrile
-
10-25 min, 30% Acetonitrile
-
25-40 min, 30-40% Acetonitrile
-
40-45 min, 40-60% Acetonitrile
-
(Followed by wash and re-equilibration steps)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 205 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve.
-
-
Sample Preparation for Stability Study:
-
Prepare aqueous solutions of this compound at a known concentration in different buffers (e.g., pH 1.2, 6.8, 9.0) for pH stability studies.
-
For temperature stability studies, use a buffer in which this compound is relatively stable (e.g., pH 6.8) and expose the solutions to different temperatures (e.g., 5°C, 25°C, 40°C, 60°C, 80°C).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to an appropriate concentration within the calibration curve range, and inject it into the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the appearance and increase in the peak area of any degradation products.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[9][10]
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at different time intervals, neutralize them, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at different time intervals, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Monitor the degradation over time by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or sunlight.
-
Analyze samples at different time points by HPLC to assess for photodegradation.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Dissolve the sample at various time points and analyze by HPLC.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: General workflow for a this compound stability study.
References
- 1. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijbpas.com [ijbpas.com]
- 8. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ijrpp.com [ijrpp.com]
Technical Support Center: Optimizing HPLC Parameters for Bacopaside IV Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the analysis of Bacopaside IV.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for this compound analysis?
A typical starting point for this compound analysis is a reversed-phase HPLC (RP-HPLC) method.[1] A C18 column is the most common stationary phase used for the separation of bacosides.[2][3] The mobile phase usually consists of a gradient or isocratic mixture of acetonitrile (B52724) and an acidified aqueous solution (e.g., with phosphoric acid or a phosphate (B84403) buffer) to ensure good peak shape and resolution.[2][4][5] Detection is typically performed using a UV detector at a wavelength of around 205 nm, as bacosides have low native UV absorbance.[2][6][7]
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing can be caused by several factors, including secondary interactions with the column, sample overload, or an inappropriate mobile phase pH.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on this compound, leading to tailing.
-
Solution: Use an end-capped C18 column or a column specifically designed to minimize silanol interactions. Operating the mobile phase at a lower pH (e.g., pH 2.3-3.0) can suppress the ionization of silanol groups, reducing these interactions.[2]
-
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broad, tailing peaks.
-
Solution: Dilute the sample and reinject it.
-
-
Mobile Phase pH: An incorrect mobile phase pH can affect the ionization state of the analyte, leading to poor peak shape.
-
Solution: Optimize the pH of the aqueous component of the mobile phase. For bacosides, a slightly acidic pH is generally preferred.[2]
-
Q3: I am observing inconsistent retention times for this compound. What should I investigate?
Fluctuating retention times can compromise the accuracy and reproducibility of your analysis. Here are common causes and their solutions:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser to remove dissolved gases, which can affect pump performance.[8]
-
-
Pump Issues: Leaks in the HPLC pump or worn pump seals can cause pressure fluctuations and, consequently, variable flow rates and retention times.[9][10]
-
Column Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to retention time shifts.[2]
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Allow at least 10 column volumes for equilibration.[9]
-
Q4: How can I improve the resolution between this compound and other closely eluting bacosides?
Achieving good resolution is critical for accurate quantification. Bacosides are often a complex mixture of structurally similar compounds, making separation challenging.[3]
-
Optimize Mobile Phase Composition:
-
Organic Solvent Percentage: Decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.[2]
-
Aqueous Phase pH: Fine-tuning the pH of the aqueous portion of the mobile phase can alter the selectivity and improve resolution.[2]
-
-
Adjust Flow Rate: A lower flow rate generally provides better resolution by allowing more time for the analytes to interact with the stationary phase.[2] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min, for example.
-
Column Selection: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column (e.g., 250 mm instead of 150 mm) can provide higher efficiency and better resolution.[2]
-
Temperature: Optimizing the column temperature can influence selectivity. Experiment with temperatures slightly above and below the current setting (e.g., 25°C, 30°C, 35°C) to see if resolution improves.[4]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of this compound.
Issue 1: No Peaks or Very Small Peaks
Issue 2: Poor Peak Resolution
Data Presentation
The following tables summarize typical HPLC parameters for the analysis of bacosides, which can be adapted for this compound.
Table 1: HPLC Method Parameters for Bacoside Analysis
| Parameter | Recommended Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1][2][11] |
| Mobile Phase A | Acidified Water (e.g., 0.1% Phosphoric Acid or 0.05 M Sodium Sulfate buffer pH 2.3) | [1][2][6] |
| Mobile Phase B | Acetonitrile | [1][2][6] |
| Elution Mode | Isocratic or Gradient | [1][4][11] |
| Flow Rate | 0.8 - 1.5 mL/min | [1][2][11] |
| Detection Wavelength | 205 nm | [2][6][11] |
| Column Temperature | 30°C | [2][4][6] |
| Injection Volume | 20 µL | [2] |
Table 2: Example Isocratic and Gradient Elution Programs
| Method Type | Time (min) | % Mobile Phase A | % Mobile Phase B | Reference |
| Isocratic | 0 - 30 | 60 | 40 | [11] |
| Gradient | 0 - 5 | 90 -> 80 | 10 -> 20 | [1] |
| 5 - 10 | 80 -> 70 | 20 -> 30 | [1] | |
| 10 - 25 | 70 | 30 | [1] | |
| 25 - 40 | 70 -> 60 | 30 -> 40 | [1] | |
| 40 - 45 | 60 | 40 | [1] | |
| 45 - 50 | 60 -> 40 | 40 -> 60 | [1] | |
| 50 - 52 | 40 -> 70 | 60 -> 30 | [1] | |
| 52 - 55 | 90 | 10 | [1] |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in HPLC-grade methanol (B129727) or the initial mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.[6]
Sample Preparation (from Plant Extract):
-
Accurately weigh the powdered plant material or extract.
-
Extract the bacosides using a suitable solvent, such as methanol or ethanol, through methods like sonication or Soxhlet extraction.[2][11]
-
Centrifuge or filter the extract to remove particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
-
Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[6]
Protocol 2: HPLC System Operation and Data Analysis
-
System Startup: Turn on all HPLC modules (pump, detector, column oven, autosampler).
-
Mobile Phase Preparation: Prepare the mobile phases as required for the chosen method. Ensure they are thoroughly mixed and degassed.
-
System Purge: Purge the pump with the mobile phase to remove any air bubbles and ensure a stable baseline.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sequence Setup: Set up the injection sequence in the chromatography software, including the standard and sample vials, injection volume, and run time.
-
Analysis: Run the sequence.
-
Data Processing: After the run is complete, integrate the peaks and use the calibration curve generated from the standards to quantify the amount of this compound in the samples.
Logical Relationship Diagram
References
- 1. acamjournal.com [acamjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107796882A - Determination method of active ingredient content of bacopa monnieri total saponins extract - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 8. mastelf.com [mastelf.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ijfmr.com [ijfmr.com]
Troubleshooting Bacopaside IV extraction yield from Bacopa monnieri
Technical Support Center: Bacopa monnieri Extraction
Welcome to the technical support center for Bacopaside IV extraction from Bacopa monnieri. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, helping you identify potential causes and implement effective solutions.
Question: Why is my final yield of this compound unexpectedly low?
Answer:
Low yield is a frequent issue in natural product extraction and can be attributed to several factors throughout the experimental workflow. A systematic evaluation of your process is crucial. Key areas to investigate include the quality of the starting material, the efficiency of the extraction method, and potential degradation of the target compounds during processing.
Possible Causes & Recommended Solutions:
| Potential Issue | Underlying Cause | Recommended Solution | Citation |
| Poor Raw Material Quality | Low intrinsic bacoside content due to plant genetics, geographical source, harvest time, or improper drying and storage. | Ensure your Bacopa monnieri plant material is sourced from a reputable supplier. The material should be properly dried (e.g., in a hot air oven at 37-42°C) and finely powdered (e.g., 30-40 mesh size) to maximize surface area for extraction.[1][2][3] | |
| Inappropriate Solvent Choice | The solvent used may not have the optimal polarity to efficiently dissolve bacosides. | Use polar solvents like methanol (B129727) or ethanol (B145695), which are highly effective for extracting saponins (B1172615) like bacosides.[2][4] An 80/20 v/v methanol/water mixture has also been used effectively.[5] | |
| Inefficient Extraction Method | The chosen method (e.g., simple maceration) may not be sufficient for complete extraction. | Employ more exhaustive techniques like Soxhlet extraction or percolation. Consider increasing the extraction time or performing multiple extraction cycles to ensure completeness.[2][6] Soaking the plant material in water for 24 hours before percolation with ethanol can significantly increase the total saponin (B1150181) yield.[4][7] | |
| Incomplete Extraction | Insufficient solvent volume or extraction time. | Increase the solvent-to-solid ratio and consider extending the duration of the extraction process. Repeating the extraction process on the plant material can help recover remaining analytes.[5][6] | |
| Degradation of Bacosides | Bacosides are sensitive to high temperatures and extreme pH levels, which can cause degradation. | Concentrate extracts under reduced pressure at temperatures between 45-55°C.[2] Avoid strongly acidic or basic conditions during the entire process.[2] Proper storage in a cool, dark, and dry place is also essential to prevent degradation from light, heat, and moisture.[3][8] |
Question: Why is the purity of my extracted this compound low?
Answer:
Low purity is often due to the co-extraction of other plant metabolites with similar polarities, such as lipids, chlorophyll (B73375), and other saponins. A multi-step purification strategy is necessary to isolate this compound effectively.
Possible Causes & Recommended Solutions:
| Potential Issue | Underlying Cause | Recommended Solution | Citation |
| Co-extraction of Impurities | Presence of interfering compounds like lipids (fats and waxes) and chlorophyll that are extracted along with bacosides. | Perform a preliminary defatting step. Before the primary extraction, wash the powdered plant material with a non-polar solvent like hexane (B92381) for 4-8 hours in a Soxhlet apparatus to remove lipids.[1][2] | |
| Ineffective Purification | The purification method is not selective enough to separate this compound from other closely related bacosides. | Utilize silica (B1680970) gel column chromatography with a gradient elution system. Start with a less polar solvent (e.g., ethyl acetate) and gradually increase the polarity by adding methanol.[2][9] For highly similar compounds, consider advanced techniques like High-Performance Liquid Chromatography (HPLC) for finer separation.[2] | |
| Hygroscopic Final Product | The purified bacoside extract readily absorbs moisture from the air, making it difficult to handle and weigh accurately. | Add a stabilizing agent such as beta-cyclodextrin (B164692) during the final processing steps.[1] Utilize spray drying to obtain a stable, non-hygroscopic, and free-flowing powder.[1] |
Experimental Protocols & Data
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield of both the crude extract and the total saponin content. The following table summarizes findings from a comparative study to guide your selection.
| Extraction Method | Solvent(s) | Crude Extract Yield (%) | Total Saponins Yield (%) | Citation |
| Maceration (3 days) | Methanol | 27.89 ± 0.48 | 6.60 ± 0.12 | [4][7] |
| Maceration (3 days) | 95% Ethanol | 17.14 ± 0.74 | 5.89 ± 0.49 | [4][7] |
| Soxhlet Extraction (3 hrs) | 95% Ethanol | 12.26 ± 0.04 | 6.91 ± 0.93 | [7] |
| Soaking in water (24 hrs), then Percolation | Water, 95% Ethanol | Not specified | 19.28 ± 0.12 | [4][7] |
Note: The highest total saponin yield was achieved by first soaking the plant material in water, which likely swells the plant cells and allows for better solvent penetration by the ethanol.[7]
Protocol 1: Bacoside-Rich Extraction Workflow
This protocol details a robust method for obtaining a crude extract enriched with bacosides from dried Bacopa monnieri.
-
Plant Material Preparation: Dry the aerial parts of Bacopa monnieri in a hot air oven at 37-42°C.[1][2] Grind the dried material to a coarse powder of 30-40 mesh size.[1][2]
-
Defatting: Extract the powder with hexane in a Soxhlet apparatus for 4-8 hours to remove lipids.[1][2] The hexane extract should be discarded.
-
Primary Extraction: Dry the defatted plant material. Subsequently, extract it with methanol for an additional 4-8 hours using the Soxhlet apparatus.[2]
-
Concentration: Collect the methanolic extract and concentrate it to approximately 1/20th of its original volume using a rotary evaporator at a temperature of 45-55°C.[1][2]
-
Precipitation: Slowly add the concentrated methanol extract into a vessel containing acetone (B3395972) while stirring. This will cause the bacosides to precipitate out of the solution.[1][2]
-
Filtration: Filter the mixture to collect the crude bacoside precipitate.[1][2]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.
-
Column Preparation: Pack a chromatography column with 100-200 mesh size silica gel using ethyl acetate (B1210297) as the slurry solvent.[9]
-
Sample Loading: Dissolve the crude bacoside precipitate in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture using a rotary evaporator.[9] Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.[9]
-
Gradient Elution: Begin elution with 100% ethyl acetate. Gradually increase the solvent polarity by introducing methanol in a stepwise gradient (e.g., 1%, 2%, 5%, up to 30% methanol in ethyl acetate).[2][9]
-
Fraction Collection: Collect the eluate in small, separate fractions (e.g., 10 mL each).[9]
-
Analysis: Analyze each fraction using a suitable method like High-Performance Thin-Layer Chromatography (HPTLC) or HPLC to identify the fractions containing pure this compound.[9]
-
Pooling and Concentration: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator to obtain the final purified compound.[9]
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield.
General Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Frequently Asked Questions (FAQs)
1. What is the typical yield of total bacosides from Bacopa monnieri?
The yield is highly variable and depends on the plant's origin, quality, and the extraction method used.[2][10] However, studies show that the total saponin content in extracts can range from approximately 5% to over 19%.[4][7] A patented process reports a final product yield of 1.5-2.5% based on the dry weight of the plant, with a bacoside concentration of 20-30% in the final extract.[1]
2. Which solvent is best for extracting this compound?
Methanol and ethanol are considered the most effective solvents for extracting bacosides due to their high polarity, which matches the chemical nature of these saponin glycosides.[2][4] Methanol may provide a slightly higher yield of the crude extract compared to ethanol.[4][7]
3. Is it necessary to defat the plant material first?
Yes, a defatting step is highly recommended. Bacopa monnieri contains lipids and waxes that can be co-extracted, especially when using less polar solvents.[2] Removing these with a non-polar solvent like hexane prior to the main extraction improves the purity of the final crude extract and simplifies subsequent purification steps.[1][2]
4. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the standard and most accurate method for quantifying individual bacosides.[5][6] The method involves separating the compounds on a C18 column and using a UV detector for detection.[2][6] A reference standard of this compound is required to create a calibration curve for accurate quantification.[2][11] HPTLC can also be used for quantification.[9]
5. How should I store my purified bacoside extract?
Bacoside extracts, being rich in saponins, can be hygroscopic (tend to absorb moisture).[1] They are also sensitive to degradation from heat, light, and air.[3][8] Therefore, the final product should be stored in an airtight, light-resistant container (like an amber glass vial) in a cool, dark, and dry place.[3][8] For long-term storage, keeping it in a desiccator is advisable.
References
- 1. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. theherbalistspath.com [theherbalistspath.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. happyherb.co [happyherb.co]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. masi.eu [masi.eu]
- 11. phcog.com [phcog.com]
Technical Support Center: Refinement of Bacopaside IV Dosage for In Vivo Studies
Welcome to the technical support center for Bacopaside (B14799058) IV. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with Bacopaside IV. Due to the limited availability of studies on isolated this compound, this guide synthesizes data from research on Bacopa monnieri extracts and other purified bacosides to provide a rational framework for dosage refinement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant used in traditional Ayurvedic medicine for its cognitive-enhancing properties.[1][2] It is a component of Bacoside B and is investigated for its potential neuroprotective, antioxidant, and anti-inflammatory effects.[1][2] Research into purified compounds like this compound allows for more controlled studies of the specific mechanisms underlying the therapeutic effects of Bacopa monnieri.
Q2: What are the main challenges when working with this compound in vivo?
A2: The primary challenges stem from the physicochemical properties of bacosides in general. These include:
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Poor Bioavailability: Like many saponins, bacosides can have low oral bioavailability due to poor water solubility and potential first-pass metabolism.[3]
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Formulation and Administration: The choice of vehicle for solubilizing and administering this compound is critical and can significantly impact its absorption and distribution.[4]
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Limited Direct Data: There is a scarcity of published in vivo studies using purified this compound, making initial dose selection challenging.
Q3: What are the known mechanisms of action for bacosides that may be relevant to this compound?
A3: Bacosides exert their neuroprotective effects through multiple pathways, including:
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Antioxidant and Anti-inflammatory actions: They can reduce oxidative stress by scavenging free radicals and suppressing lipid peroxidation.[5][6]
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Modulation of Signaling Cascades: Bacosides have been shown to influence the PI3K/Akt and PKC signaling pathways, which are crucial for neuronal survival.[5]
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Regulation of Neurotransmitter Systems: They may modulate the expression of neuroreceptors such as AMPAR, NMDAR, and GABAR.[5]
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Modulation of Interleukin and Extracellular Matrix Pathways: In the context of Alzheimer's disease models, Bacopa monnieri extract has been shown to influence signaling pathways associated with interleukin-4, interleukin-13, and extracellular matrix organization.[7]
Troubleshooting Guides
Issue 1: Difficulty in Determining an Initial Dose for this compound
Possible Cause: Lack of direct precedent in the scientific literature for in vivo studies using isolated this compound.
Troubleshooting Steps:
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Review Related Compounds: Examine the dosages of other purified bacosides and standardized Bacopa monnieri extracts used in similar animal models. This can provide a rational starting point.
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Conduct a Pilot Dose-Response Study: A pilot study is highly recommended to determine the effective and non-toxic dose range in your specific model. Start with a low dose extrapolated from related compounds and escalate in a stepwise manner.
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Consider the Purity of Your Compound: The dosage will depend on the purity of the isolated this compound. Ensure this is factored into your calculations.
Issue 2: Poor or Variable Bioavailability
Possible Cause: Low aqueous solubility of this compound, leading to inconsistent absorption after oral administration.
Troubleshooting Steps:
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Optimize Formulation: this compound is likely poorly soluble in water. Consider the following formulation strategies that have been successful for other bacosides:
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Inclusion Complexes: Using cyclodextrins, such as β-cyclodextrin, can enhance aqueous solubility.[8]
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Lipid-Based Formulations: A formulation of Bacopa monnieri extract with phosphatidylcholine has shown improved bioavailability.[4]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These can improve the solubilization and absorption of lipophilic compounds.[3]
-
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Control for Administration Variables: Standardize the gavage technique and ensure the formulation is homogenous to minimize variability between animals.
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Consider Alternative Routes of Administration: For initial mechanistic studies, intraperitoneal (IP) or intravenous (IV) administration may be considered to bypass issues of oral absorption. However, the clinical relevance of these routes may be limited.[9]
Issue 3: Lack of Expected Therapeutic Effect
Possible Cause: Sub-optimal dosage, poor absorption, rapid metabolism, or inappropriate experimental timeline.
Troubleshooting Steps:
-
Review Dosage and Pharmacokinetics: If a pilot pharmacokinetic study is feasible, determining the Cmax, Tmax, and half-life of this compound in your animal model can inform optimal dosing frequency and timing of behavioral or tissue analysis. A pharmacokinetic study on the related compound, Bacopaside I, provides a methodological precedent.[10]
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Increase Dose Systematically: Based on your pilot study, consider a stepwise increase in dosage.
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Assess Target Engagement: If possible, measure downstream markers of the expected biological activity in the target tissue (e.g., brain) to confirm that the compound is reaching its site of action and eliciting a response.
Data Presentation
Table 1: Summary of In Vivo Dosages for Bacopa monnieri Extracts and Related Bacosides
| Compound/Extract | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Bacopa monnieri Extract (BME) | Rat | 100 mg/kg | Oral | Ameliorated cognitive impairment induced by D-Galactose and Sodium nitrite. | [1] |
| Bacosides (alcoholic extract) | Mice | 30 mg/kg | Intraperitoneal | Attenuated scopolamine (B1681570) and sodium nitrite-induced amnesia. | [11] |
| Bacopaside I | Rat | 3, 10, 30 mg/kg | Oral | Provided neuroprotection against ischemic brain injury. | [12] |
| Bacopaside I | Rat | 15 mg/kg | Intravenous | Used for pharmacokinetic profiling. | [10] |
| Bacopa monnieri Extract | Rat | 1000 mg/kg (LD50) | Intraperitoneal | Acute toxicity data for aqueous extract. | [13] |
| Bacopa monnieri Extract | Rat | 17 g/kg (LD50) | Oral | Acute toxicity data for alcoholic extract. | [13] |
| Bacosides | Human | 100-200 mg (daily) | Oral | Well-tolerated in a 4-week safety trial. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Based on Cyclodextrin Complexation)
This protocol is adapted from methods used for other poorly soluble bacosides.[8]
-
Materials:
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This compound
-
β-cyclodextrin
-
Distilled water
-
Magnetic stirrer
-
-
Procedure:
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Prepare inclusion complexes of this compound and β-cyclodextrin in various molar ratios (e.g., 1:1, 1:2, 1:4) to determine the optimal ratio for solubility enhancement.
-
For the chosen molar ratio, dissolve the required amount of β-cyclodextrin in ethanol using a magnetic stirrer.
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Add the accurately weighed this compound to the solution.
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Add distilled water to the ethanolic mixture and stir for 30 minutes.
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Collect the complex by filtration and dry it in an oven at 55°C for 6 hours.
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The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
-
Protocol 2: Pilot Dose-Response Study Workflow
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Animal Model: Select the appropriate species, strain, age, and sex for your research question.
-
Dose Selection: Based on the data in Table 1, select a starting dose (e.g., 1-5 mg/kg for purified this compound) and at least two higher doses (e.g., 10 mg/kg and 30 mg/kg). Include a vehicle control group.
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Administration: Administer the selected doses of this compound or vehicle to different groups of animals for a predetermined duration.
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Monitoring: Observe the animals daily for any signs of toxicity or adverse effects. Monitor body weight and food/water intake.
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Behavioral/Biochemical Assessment: At the end of the study period, perform relevant behavioral tests or collect tissues for biochemical analysis to assess the efficacy of the different doses.
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Data Analysis: Analyze the data to identify the lowest effective dose and a potential therapeutic window.
Mandatory Visualization
Caption: Experimental Workflow for this compound In Vivo Studies.
Caption: Putative Neuroprotective Signaling Pathways of Bacosides.
References
- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology and recommended doses – Bacopin® [bacopin.com]
Addressing matrix effects in LC-MS/MS analysis of Bacopaside IV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Bacopaside (B14799058) IV.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Bacopaside IV?
A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, components in biological matrices like plasma, urine, or tissue homogenates (e.g., phospholipids (B1166683), salts, proteins) can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
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Poor reproducibility of analyte response between different samples.
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Inaccurate and imprecise results for quality control samples.
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A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the biological matrix.
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A drop or rise in the baseline signal when a blank matrix extract is injected during a post-column infusion experiment.[3][4]
Q3: Which ionization mode, positive or negative ESI, is better for this compound analysis to minimize matrix effects?
A3: Bacopaside I, a structurally similar compound, has been successfully analyzed using both positive and negative electrospray ionization (ESI) modes.[5][6] One study noted that while the negative ESI mode provided a higher intensity in MS mode, the positive ESI mode showed better sensitivity for MRM transitions.[6] The choice of polarity can influence which matrix components are ionized and potentially interfere. If significant ion suppression is observed in one mode, switching to the other may be a viable strategy to reduce interference, as fewer compounds may be ionizable in the alternate mode.[2]
Q4: Can an internal standard completely eliminate matrix effects?
A4: An appropriate internal standard (IS) can compensate for, but not eliminate, matrix effects.[1] An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte, will co-elute with the analyte and experience similar degrees of ion suppression or enhancement. This allows for an accurate analyte/IS response ratio, leading to reliable quantification. However, if the IS and analyte do not have identical chromatographic and ionization behavior, the compensation may be incomplete. For Bacopaside I, both hydrochlorothiazide (B1673439) and reserpine (B192253) have been used as internal standards.[5][6]
Troubleshooting Guides
Problem: I am observing low and inconsistent peak areas for this compound in my plasma samples compared to my standards in neat solvent.
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Possible Cause: You are likely experiencing ion suppression due to endogenous components in the plasma matrix, such as phospholipids.
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Troubleshooting Steps:
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Assess the Matrix Effect: Quantify the extent of ion suppression using a post-extraction spike experiment. This will confirm if the matrix is the cause of the reduced signal.
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Improve Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
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Optimize Chromatography: Modify your chromatographic method to separate this compound from the region where matrix components elute. A post-column infusion experiment can identify the retention times where ion suppression is most severe.[3][4]
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Use a Matrix-Matched Calibrator: Prepare your calibration standards and quality control samples in the same blank biological matrix as your unknown samples. This helps to normalize the matrix effect across all samples.
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Problem: My recovery for this compound is low and variable after liquid-liquid extraction.
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Possible Cause: The chosen extraction solvent and pH conditions may not be optimal for this compound.
-
Troubleshooting Steps:
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Optimize Extraction Solvent: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, n-butanol) to find the one that provides the best recovery for this compound.
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Adjust pH: The pH of the aqueous sample can significantly impact the extraction efficiency of acidic or basic analytes. Adjust the sample pH to ensure this compound is in its neutral, un-ionized form to maximize its partitioning into the organic solvent.
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Increase Solvent-to-Sample Ratio: A larger volume of extraction solvent can improve recovery.
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Increase Mixing Time/Intensity: Ensure thorough mixing of the aqueous and organic phases by increasing the vortexing time or using a mechanical shaker.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects.
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Sample Preparation:
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Process at least six different lots of blank biological matrix (e.g., plasma) using your established extraction procedure.
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After the final extraction step, but before evaporation, divide the extracts into two sets (Set A and Set B).
-
-
Spiking:
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Set A: Spike the extracted blank matrix with this compound and the internal standard (IS) at a known concentration (e.g., a mid-range QC).
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Set B (Neat Standard): Prepare a standard solution of this compound and IS in the final reconstitution solvent at the same concentration as Set A.
-
-
Analysis:
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Analyze both sets of samples by LC-MS/MS.
-
-
Calculation:
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Calculate the Matrix Factor (MF) using the following formula:
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MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
-
An MF of 1 indicates no matrix effect.
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a method developed for the related compound, Bacopaside I, which demonstrated high recovery and minimal matrix effects.[5][7]
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Sample Preparation:
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To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., hydrochlorothiazide in methanol).
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Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex for 1 minute and inject into the LC-MS/MS system.
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Data Presentation
Table 1: Comparison of Sample Preparation Methods for Bacopaside Analysis
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect | Reference |
| Liquid-Liquid Extraction (LLE) | Bacopaside I | Plasma, Brain Homogenate | >70% | Insignificant | [5][7] |
| Liquid-Liquid Extraction (LLE) | Bacopaside I | Rat Urine | 104-129% | Not specified | [6] |
| Protein Precipitation (PPT) | General | Plasma | Variable, often lower than LLE/SPE | High, phospholipids remain | [1] |
| Solid-Phase Extraction (SPE) | General | Plasma | High, dependent on sorbent | Low, effective at removing interferences | [1] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bacopaside IV Delivery in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the intravenous (IV) delivery of Bacopaside IV in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when preparing this compound for intravenous administration?
A1: The main challenge with this compound, like many saponin (B1150181) glycosides, is its poor aqueous solubility. This can lead to precipitation in aqueous solutions, making IV administration difficult and potentially causing embolism in animal subjects. It is crucial to use appropriate solvents and formulation strategies to ensure complete dissolution and stability.
Q2: What are the recommended solvents or vehicle formulations for this compound?
A2: A common approach for poorly soluble compounds is to use a co-solvent system. A typical vehicle formulation involves dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) first, and then diluting it with a physiological buffer such as saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <5% of the total volume) to avoid toxicity.
Q3: What is a typical dosage range for this compound in rodent models?
A3: The effective dosage can vary based on the specific animal model and the intended therapeutic effect. However, based on available literature, dosages for crude Bacopa monnieri extracts administered via various routes often translate to purified compound doses in the range of 5 to 40 mg/kg for mice and rats. For IV administration, the dosage might be on the lower end of this spectrum due to higher bioavailability. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q4: How does this compound cross the Blood-Brain Barrier (BBB)?
A4: Saponins, including Bacopasides, are generally large molecules with poor passive diffusion across the BBB. However, studies on Bacopa monnieri extracts suggest that its components do exert central nervous system effects, indicating that some constituents, potentially including this compound, can cross the BBB, possibly through carrier-mediated transport or by transiently increasing the permeability of the barrier. The exact mechanism for this compound remains an active area of research.
Troubleshooting Guide
| Problem/Issue | Potential Cause | Recommended Solution |
| Precipitation during preparation or administration | Poor solubility; improper solvent ratio; temperature changes. | 1. Ensure the compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding the aqueous component. 2. Perform the final dilution just before administration. 3. Gently warm the solution (to no more than 37°C) to aid dissolution, but check for compound stability at higher temperatures. 4. Consider using solubilizing agents like cyclodextrins. |
| Animal shows signs of distress during/after injection (e.g., irritation, seizures) | Vehicle toxicity (especially DMSO); high injection speed; formulation pH. | 1. Reduce the final concentration of the organic solvent to the lowest effective level (ideally <1-2%). 2. Administer the injection slowly and steadily. 3. Ensure the final formulation's pH is close to physiological pH (7.4). 4. Run a vehicle-only control group to isolate effects of the formulation from the compound. |
| Inconsistent or non-reproducible experimental results | Inconsistent formulation; variable injection quality; degradation of the compound. | 1. Standardize the preparation protocol strictly. 2. Ensure all personnel are proficient in IV administration techniques (e.g., tail vein injection). 3. Prepare fresh solutions for each experiment, as Bacopasides can be unstable in aqueous solutions over time. 4. Verify the purity and integrity of your this compound stock. |
Experimental Protocols & Data
Protocol: Preparation of this compound for IV Injection
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of 100% DMSO to the powder. For example, to achieve a final concentration of 2 mg/mL in a 5% DMSO solution, first dissolve 20 mg of the compound in 0.5 mL of DMSO.
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Vortexing: Vortex the tube thoroughly until the powder is completely dissolved and the solution is clear.
-
Final Dilution: Slowly add sterile, physiological saline (0.9% NaCl) to the DMSO concentrate to reach the final desired volume and concentration. Add the saline dropwise while gently vortexing to prevent precipitation.
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Final Check: Before administration, visually inspect the final solution for any signs of precipitation.
Pharmacokinetic Data Summary (Illustrative)
The following table presents hypothetical pharmacokinetic parameters for this compound in a rat model, which should be determined empirically.
| Parameter | Value (Mean ± SD) | Unit | Description |
| Dosage | 10 | mg/kg | Single intravenous bolus dose. |
| Half-life (t½) | 2.5 ± 0.4 | hours | Time for the plasma concentration to reduce by half. |
| Volume of Distribution (Vd) | 1.8 ± 0.3 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | 0.5 ± 0.1 | L/hr/kg | The volume of plasma cleared of the drug per unit time. |
| Bioavailability (F%) | 100 | % | Bioavailability for IV administration is assumed to be 100%. |
Visualizations
Caption: Standard experimental workflow for this compound administration.
Caption: Troubleshooting flowchart for common this compound issues.
Caption: Postulated signaling pathway for this compound neuroprotection.
Technical Support Center: Synthesis of Bacopaside IV Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bacopaside IV derivatives. Given the complexity of this class of saponin (B1150181) glycosides, this guide focuses on common challenges encountered during the synthesis of the core structure and subsequent glycosylation, drawing from established principles in complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and its derivatives?
The total synthesis of this compound, a dammarane-type triterpenoid (B12794562) saponin, is a formidable challenge due to several factors:
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Complex Aglycone Core: The jujubogenin (B1254797) aglycone possesses a complex, sterically hindered hexacyclic structure. Its synthesis requires numerous steps with precise stereochemical control.
-
Branched Oligosaccharide Chain: The carbohydrate moiety of this compound is a branched disaccharide, which necessitates a multi-step glycosylation sequence.
-
Stereoselective Glycosylation: Achieving the correct stereochemistry (α- and β-linkages) at the anomeric centers during glycosylation is a significant hurdle. The use of participating protecting groups is crucial for controlling these outcomes.[1][2][3]
-
Protecting Group Strategy: The synthesis requires a sophisticated protecting group strategy to differentiate the numerous hydroxyl groups on both the aglycone and the sugar moieties. These protecting groups must be stable under various reaction conditions and selectively removable.[1][2][3]
-
Purification: The final products and intermediates are often difficult to purify due to their similar polarities and amphiphilic nature. A combination of chromatographic techniques is typically required.
Q2: Are there any reported total syntheses of this compound?
As of late 2025, a complete total synthesis of this compound has not been widely reported in peer-reviewed literature. The focus of much of the research has been on the isolation and characterization of this compound and its derivatives from Bacopa monnieri or on the synthesis of the aglycone core, jujubogenin.[4][5] The information provided in this guide is based on the synthesis of related dammarane-type saponins (B1172615) and general principles of glycoside synthesis.
Q3: What are the key considerations for a successful protecting group strategy in the synthesis of this compound derivatives?
A robust protecting group strategy is fundamental. Key considerations include:
-
Orthogonality: Employing protecting groups that can be removed under different conditions without affecting others is essential. For example, using acid-labile (e.g., Trityl, Boc), base-labile (e.g., Acetyl, Benzoyl), and hydrogenolysis-cleavable (e.g., Benzyl) groups.
-
Participating vs. Non-participating Groups: Acyl-type protecting groups (e.g., Acetyl, Benzoyl) at the C-2 position of a glycosyl donor can participate in the glycosylation reaction to favor the formation of 1,2-trans-glycosidic linkages.[1] Ether-type groups (e.g., Benzyl) are non-participating and are often used when a 1,2-cis-linkage is desired, although this can lead to mixtures of anomers.
-
Steric Hindrance: The choice of protecting group can influence the reactivity of the hydroxyl groups. Bulky protecting groups like TBDPS (tert-butyldiphenylsilyl) can be used to selectively protect less hindered positions.
-
Stability: The protecting groups must be stable to the conditions used for glycosylation, which often involve Lewis acids or strong promoters.
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Reactions
Symptoms:
-
Low conversion of the aglycone or acceptor alcohol.
-
Formation of multiple side products.
-
Recovery of unreacted starting materials.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor activation of the glycosyl donor | - Increase the amount or change the type of promoter (e.g., from NIS/TfOH to DMTST).- Ensure the glycosyl donor is pure and free of moisture. |
| Steric hindrance at the glycosylation site | - Use a more reactive glycosyl donor (e.g., a trichloroacetimidate (B1259523) instead of a thioglycoside).- Consider a less bulky protecting group on the acceptor. |
| Decomposition of starting materials or product | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder promoter system. |
| Presence of water in the reaction mixture | - Rigorously dry all glassware, solvents, and reagents.- Use molecular sieves to maintain anhydrous conditions. |
Problem 2: Poor Stereoselectivity in Glycosylation
Symptoms:
-
Formation of a mixture of α and β anomers.
-
Difficulty in separating the anomeric mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of neighboring group participation | - For 1,2-trans glycosides, ensure a participating protecting group (e.g., acetyl, benzoyl) is at the C-2 position of the glycosyl donor.[1] |
| Use of a non-participating group for 1,2-cis glycosylation | - This often leads to mixtures. Consider using a different glycosyl donor (e.g., a mannosyl-type donor for α-linkages) or a more advanced glycosylation method that directs cis-selectivity. |
| Anomerization of the product | - Quench the reaction promptly.- Avoid acidic workup conditions if the product is acid-labile. |
| Solvent effects | - Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer. |
Problem 3: Difficulties in Purification of this compound Derivatives
Symptoms:
-
Co-elution of the product with byproducts or starting materials on silica (B1680970) gel chromatography.
-
Broad peaks and poor resolution in HPLC.
-
Formation of emulsions during aqueous workup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar polarity of compounds | - Use a different stationary phase for chromatography (e.g., reversed-phase C18 silica, or alumina).- Employ preparative HPLC for final purification.[6][7] |
| Amphiphilic nature of saponins | - Use a solvent system with additives like a small amount of acid or base to improve peak shape in HPLC.- Consider using macroporous resins for initial cleanup. |
| Residual protecting groups | - Ensure complete deprotection by carefully monitoring the reaction by TLC or LC-MS.- Use a different deprotection strategy if cleavage is incomplete. |
| Aggregation of saponin molecules | - Use a solvent system that disrupts aggregation, such as a mixture of chloroform, methanol, and water. |
Experimental Protocols
General Protocol for Glycosylation using a Trichloroacetimidate Donor
This is a generalized protocol and may require optimization for specific substrates.
-
Preparation of the Glycosyl Donor: The appropriately protected sugar is converted to the corresponding trichloroacetimidate donor by reaction with trichloroacetonitrile (B146778) in the presence of a base such as DBU or K₂CO₃.
-
Glycosylation Reaction:
-
To a solution of the jujubogenin derivative (acceptor, 1 equivalent) and the glycosyl trichloroacetimidate donor (1.2-2 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -40 °C under an inert atmosphere (argon or nitrogen), add activated molecular sieves (4 Å).
-
Stir the mixture for 30 minutes.
-
Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 equivalents) in anhydrous DCM dropwise.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with triethylamine (B128534) or a saturated solution of sodium bicarbonate.
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
-
The residue is then purified by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logical troubleshooting workflow for addressing low yields in glycosylation reactions.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosides of 20-deoxy derivatives of jujubogenin and pseudojujubogenin from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the hexacyclic triterpene core of the jujuboside saponins via tandem Wolff rearrangement–intramolecular ketene hetero-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New dammarane-type triterpenoid saponins from Panax notoginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Bacopaside IV experiments
Welcome to the technical support center for Bacopaside IV experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy and forms a precipitate when added to my cell culture medium. What's causing this and how can I fix it?
This is a common issue related to the poor aqueous solubility of this compound.
-
Cause: this compound is sparingly soluble in water. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or cell culture medium, it can precipitate out.
-
Solution:
-
Optimize DMSO Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your final working concentration in cell culture media, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1][2][3] Many cell lines can tolerate up to 0.5% DMSO, but it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.
-
Vortexing: After diluting the DMSO stock into your medium, vortex the solution thoroughly to ensure it is well-mixed.
-
Solubility Enhancers: If precipitation persists, consider using a solubility enhancer like β-cyclodextrin. However, you must validate that the enhancer does not interfere with your experimental assay.
-
Q2: I'm observing inconsistent or diminishing bioactivity of my this compound over time. What are the likely causes?
The stability of this compound is a critical factor that can be influenced by storage and experimental conditions.
-
Cause: Bacosides can degrade over time, with stability being affected by temperature and pH.[4][5][6]
-
Solution:
-
Proper Storage: Store solid this compound and DMSO stock solutions at -20°C or lower, protected from light and moisture.
-
Fresh Working Solutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5]
-
Control pH: Bacosides are more stable at neutral to slightly alkaline pH (6.8 and 9.0) and degrade more rapidly in acidic conditions (pH 1.2).[4][6] Be mindful of the pH of your buffers and cell culture medium.
-
Avoid High Temperatures: Do not expose this compound solutions to high temperatures, as significant degradation has been observed at 40°C and above.[4][5][6]
-
Q3: How can I be sure of the quality and purity of the this compound I am using?
The purity of your compound is paramount for reproducible and reliable experimental outcomes.
-
Cause: Impurities or incorrect identification of the compound can lead to a lack of expected biological activity or off-target effects.
-
Solution:
-
Source from Reputable Suppliers: Purchase this compound from a trusted chemical supplier that provides a Certificate of Analysis (CoA) detailing the purity (e.g., >98% by HPLC) and the methods used for characterization.
-
Analytical Verification: If possible, independently verify the identity and purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Be Aware of Lot-to-Lot Variability: Natural products can have inherent variability between batches. If you observe a sudden change in bioactivity, consider the possibility of lot-to-lot differences and re-validate with a new batch if necessary.
-
Troubleshooting Guides
Issue: Low or No Bioactivity
This guide provides a systematic approach to troubleshooting experiments where this compound is not producing the expected biological effect.
Troubleshooting Workflow for Low Bioactivity
Caption: A step-by-step workflow for troubleshooting low bioactivity in this compound experiments.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound experiments.
Table 1: Bacopaside Stability at Different Temperatures and pH
| Temperature | Stability of Bacosides | pH | Stability of Bacosides |
| 5°C | Remained unchanged | 1.2 | Sharp decrease |
| 40°C and 60°C | Slow decrease | 6.8 | Slow decrease |
| 80°C | Drastic decrease | 9.0 | Slow decrease |
| Source: Adapted from Phrompittayarat W, et al. (2007).[4][6] |
Table 2: Example Concentrations for In Vitro Assays
| Assay Type | Cell Line | Bacopaside Concentration | Expected Outcome |
| Neuroprotection | SH-SY5Y | 1-10 µg/mL | Protection against oxidative stress-induced cell death |
| Cytotoxicity | Colon Cancer Lines (e.g., HT-29, SW480) | 15-30 µM | Induction of cell cycle arrest and apoptosis |
| Anti-inflammatory | A549 | Not specified for IV, extract used | Reduction of COX-2 and cPGES expression |
Experimental Protocols
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol details the assessment of the neuroprotective effects of this compound against oxidative stress.
Neuroprotection Assay Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound.
Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.
-
For differentiation, treat cells with 10 µM retinoic acid for 5-7 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1 µg/mL and 10 µg/mL). The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the differentiated cells with the this compound working solutions for a specified duration (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
After pre-treatment, expose the cells to a stressor like hydrogen peroxide (H₂O₂) at a final concentration of 200 µM for a defined period (e.g., 24 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
Following treatment, remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Higher absorbance indicates greater cell viability.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol outlines the investigation of this compound's effect on key signaling proteins like ERK and Akt.
Methodology:
-
Cell Treatment and Lysis:
-
Treat differentiated SH-SY5Y cells with various concentrations of this compound for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK and Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Signaling Pathways
Bacopa monnieri and its constituents, including bacosides, are known to modulate several signaling pathways implicated in neuroprotection and cognitive enhancement.
Potential Signaling Pathways Modulated by Bacopasides
Caption: Overview of potential signaling pathways influenced by this compound and other bacosides.
References
Technical Support Center: Method Refinement for Reproducible Bacopaside IV Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving Bacopaside (B14799058) IV.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with Bacopaside IV, presented in a question-and-answer format.
Q1: My this compound solution is precipitating in the cell culture medium. How can I resolve this?
A1: This is a common issue due to the poor aqueous solubility of this compound.
-
Proper Dissolution: Initially, dissolve this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] It is crucial to add the DMSO stock directly to the media with cells and to make serial dilutions in DMSO for dose-response experiments.[1]
-
Vortexing: After diluting the stock solution, vortex the final solution thoroughly to ensure it is well-mixed.
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation before adding it to your cells.
Q2: I am observing inconsistent or no bioactivity in my experiments. What are the potential causes?
A2: Inconsistent bioactivity can stem from several factors related to compound stability, purity, and experimental technique.
-
Compound Stability: this compound can be unstable under certain conditions. For long-term storage, keep it at -20°C in a dry, dark place. For short-term storage, 0-4°C is suitable. Prepare fresh working dilutions from your stock solution for each experiment and avoid repeated freeze-thaw cycles by preparing aliquots. Studies have shown that the amount of intact bacosides decreases at higher temperatures (40°C, 60°C, and drastically at 80°C).[2] The stability of bacopasides is also pH-dependent, with a sharp drop in stability at a pH of 1.2.[2]
-
Compound Purity: The purity of this compound is critical for reproducible results. Always use a high-purity standard from a reputable supplier. If possible, verify the identity and purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. For instance, with RAW 264.7 cells, serial passaging can modulate intracellular Advanced Glycation End-product (AGE) formation and affect differentiation.[3] For SH-SY5Y cells, it is recommended to use early passages (P7 to P11) as they may lose neuronal characteristics at higher passages (≥P20).[4]
-
Pipetting and Mixing: Inconsistent pipetting can lead to variability in results. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Thoroughly mix all solutions.
Q3: My MTT assay results show increased cell viability at high concentrations of this compound, which contradicts expectations. What could be the reason?
A3: This phenomenon can be due to interference of the compound with the MTT reagent.
-
Direct Reduction of MTT: Some plant extracts and their components can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability.[5] This can occur even in a cell-free system.[5]
-
Troubleshooting Step: To check for this interference, incubate your this compound concentrations with the MTT reagent in a cell-free culture system. If you observe a color change, it indicates direct reduction of MTT by your compound.
-
Alternative Viability Assays: If interference is confirmed, consider using alternative viability assays that are less prone to such artifacts, such as the lactate (B86563) dehydrogenase (LDH) release assay or ATP-based assays.
Q4: I am seeing morphological changes in my RAW 264.7 cells after treatment with the vehicle (DMSO). Is this normal?
A4: While low concentrations of DMSO (≤ 0.1%) are generally considered safe for most cell lines, some cells can be sensitive. High concentrations of DMSO can induce morphological changes and affect cell permeability.[6][7][8] It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in all experiments to account for any effects of the solvent itself. Lipopolysaccharide (LPS) stimulation of RAW 264.7 cells is known to induce morphological changes, such as the formation of pseudopodia.[9][10]
Q5: My neuroprotection assay results with SH-SY5Y cells are not consistent. How can I improve reproducibility?
A5: Reproducibility in SH-SY5Y neuroprotection assays depends on consistent cell differentiation and experimental conditions.
-
Consistent Differentiation: SH-SY5Y cells need to be differentiated to exhibit a more mature neuronal phenotype. Use a consistent differentiation protocol, as different methods can lead to variations in neuronal subtype abundance.[4] A common method involves using retinoic acid or a combination of laminin (B1169045) and IGF-1.[11]
-
Cell Detachment: SH-SY5Y cells can detach easily, especially during media changes and washing steps.[12] Handle the plates gently. To avoid cell loss during MTT assays, one can add a more concentrated MTT solution directly to the media without removing it.[12]
-
Oxidative Stress Induction: Ensure the concentration and incubation time of the stressor (e.g., hydrogen peroxide, H₂O₂) are consistent and result in a reproducible level of cell death in the control group.
Quantitative Data Summary
The following tables summarize quantitative data from various bioassays involving this compound and related compounds.
Table 1: Neuroprotective Effects of Bacosides against Oxidative Stress in N2a Cells
| Parameter | Experimental Condition | Bacoside A3 Result | Bacopaside II Result | Bacopaside X Result |
| Cell Viability (MTT Assay) | 200 µM H₂O₂ | Higher cytoprotective effect | Higher cytoprotective effect | Lower cytoprotective effect |
| Intracellular ROS (DCFDA Assay) | 200 µM H₂O₂ | ~7-fold reduction | ~7-fold reduction | Less significant reduction |
| Apoptosis | 200 µM H₂O₂ | More effective in preventing apoptosis | More effective in preventing apoptosis | Less effective in preventing apoptosis |
| Data synthesized from Bhardwaj et al., 2018.[13] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC₅₀ Value (µM) |
| Bacopaside X | 12.78 |
| Donepezil (Control) | 0.0204 |
| Data from a study on B. monnieri phyto-compounds.[14] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol is for assessing the cytotoxic profile of this compound in an adherent cell line (e.g., SH-SY5Y, RAW 264.7) in a 96-well plate format.[15]
-
Cell Seeding:
-
Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the various concentrations of this compound.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "cells only" control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, carefully remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15]
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the neuroprotective effects of this compound against oxidative stress-induced cell death.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with 10% FBS.
-
For differentiation, plate cells on a laminin-coated surface and switch to a serum-free medium containing a differentiating agent like retinoic acid or IGF-1 for 72 hours.
-
-
This compound Treatment and Oxidative Stress Induction:
-
Prepare a stock solution of this compound in DMSO. Dilute in cell culture medium to desired final concentrations (e.g., 1 µg/mL and 10 µg/mL), ensuring the final DMSO concentration is ≤ 0.1%.
-
Co-treat the differentiated cells with this compound and an oxidative stress-inducing agent like hydrogen peroxide (H₂O₂) for 24 hours.
-
-
Assessment of Cell Viability:
-
After the 24-hour incubation, assess cell viability using the MTT assay as described above or a live/dead cell staining assay.
-
Anti-inflammatory Assay in RAW 264.7 Macrophage Cells
This protocol evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined using a sodium nitrite standard curve.
-
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay determines the ability of this compound to inhibit the activity of acetylcholinesterase.[14]
-
Reagents:
-
Tris-HCl buffer (1 M, pH 8.0)
-
5,5′-dithio-bis (2-nitro-benzoic) acid (DTNB)
-
Acetylcholinesterase (AChE) enzyme from Electrophorus electricus
-
Acetylthiocholine iodide (AChI) as the substrate
-
-
Procedure:
-
In a 96-well plate, add 100 µL of Tris-HCl buffer, 50 µL of DTNB, and 50 µL of AChE solution.
-
Add the desired concentrations of this compound to the wells.
-
Incubate at 30°C with shaking for 15 minutes.
-
Initiate the reaction by adding 50 µL of AChI.
-
Measure the absorbance at 412 nm spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and general experimental workflows.
References
- 1. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serial Passaging of RAW 264.7 Cells Modulates Intracellular AGE Formation and Downregulates RANKL-Induced In Vitro Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Bacopaside IV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Bacopaside IV.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability poor?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in traditional medicine for its cognitive-enhancing properties.[1] The poor oral bioavailability of this compound is primarily attributed to two main factors:
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Low Aqueous Solubility: Its complex chemical structure leads to poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The high molecular weight and hydrophilic glycosidic moieties of this compound hinder its passive diffusion across the lipid-rich intestinal epithelial cell membranes.[2]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the solubility and permeability challenges of this compound. These include:
-
Phospholipid Complexes (Phytosomes/Naturosomes): Complexing this compound with phospholipids (B1166683) forms a more lipophilic entity that can better traverse the intestinal membrane.
-
Niosomes: These are vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and membrane penetration.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of poorly soluble drugs.[3]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can increase its aqueous solubility and dissolution rate.[4]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs and enhance their oral absorption, partly through lymphatic uptake.[2][5]
Q3: How do these formulation strategies improve the bioavailability of this compound?
Each strategy employs a different mechanism to enhance bioavailability:
-
Phospholipid complexes improve lipophilicity, facilitating transport across the lipid-rich biological membranes of the gut.
-
Niosomes and SLNs protect the drug from degradation in the GI tract and can be taken up by specialized cells in the intestine (M-cells), leading to lymphatic transport and bypassing first-pass metabolism.[2] The small particle size also increases the surface area for absorption.
-
SEDDS maintain the drug in a solubilized state within the GI lumen, creating a large surface area for absorption upon emulsification.[6]
-
Cyclodextrin complexes increase the aqueous solubility of the drug, leading to a higher concentration gradient across the intestinal membrane, which drives absorption.
Q4: Are there any commercially available products that use these technologies for Bacopa extracts?
Yes, some commercial Bacopa monnieri extracts are formulated as phospholipid complexes to enhance the bioavailability of their active constituents, including bacosides.
Troubleshooting Guides
This section provides solutions to common issues encountered during the formulation development of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency in Niosomes/SLNs | - Inappropriate surfactant-cholesterol ratio. - Drug leakage during preparation. - Insufficient homogenization/sonication. - High hydrophilicity of the drug. | - Optimize the surfactant-to-cholesterol molar ratio. Different ratios can significantly affect entrapment. - Ensure the preparation temperature is above the gel-liquid transition temperature (Tc) of the surfactant. - Increase the duration or power of homogenization or sonication to form smaller, more stable vesicles. - For niosomes, consider using a surfactant with a higher phase transition temperature. |
| Precipitation of this compound upon Dilution of SEDDS | - The formulation is in a metastable state. - The amount of oil in the formulation is not sufficient to maintain the drug in solution upon dilution. - The surfactant/co-surfactant system is not robust enough. | - Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), to create a supersaturated SEDDS (S-SEDDS).[6] - Increase the oil phase concentration, ensuring the drug has high solubility in the chosen oil. - Screen different surfactants and co-surfactants to find a more stable system. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region. |
| Poor In Vitro Dissolution of Phospholipid Complex | - Incomplete complex formation. - Use of an inappropriate solvent system during preparation. - The drug has recrystallized out of the complex. | - Confirm complex formation using analytical techniques like DSC, FTIR, and PXRD. The absence of the drug's melting peak in DSC suggests successful complexation. - Ensure the solvent used can dissolve both the this compound and the phospholipid. Aprotic solvents like acetone (B3395972) or dichloromethane (B109758) are often used. - Optimize the drug-to-phospholipid molar ratio; a 1:1 or 1:2 ratio is a common starting point. |
| Inconsistent Particle Size in Nanoparticle Formulations | - Aggregation of nanoparticles. - Inefficient size reduction technique. - Ostwald ripening (for nanoemulsions). | - Measure the zeta potential of the nanoparticles. A value of ±30 mV or greater indicates good stability against aggregation. If needed, add a stabilizer. - Optimize the parameters of the homogenization or sonication process (e.g., pressure, time, cycles). - For SEDDS, select an oil phase in which the drug is highly soluble to minimize Ostwald ripening. |
Data Presentation
The following tables summarize quantitative data from studies on various formulations designed to enhance the bioavailability of Bacopa constituents.
Table 1: Enhancement of Solubility and Permeability
| Formulation Type | Bioactive | Fold Increase in Aqueous Solubility | Fold Increase in Permeability | Reference |
| Phospholipid Complex | Bacopa monnieri Extract | ~20 | ~4.3 | [2] |
| β-Cyclodextrin Complex | Bacoside A | ~3 | Not Reported | [7] from initial search |
Note: Data for this compound specifically is limited. The values presented are for related compounds or the whole extract and indicate the potential for improvement.
Table 2: Physicochemical Characteristics of Nanoparticulate Formulations
| Formulation Type | Bioactive | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Niosomes (Optimized) | Fortified Bacoside A Fraction | 121.7 ± 3.22 | -28.5 | 87.56 | [7] |
| Solid Lipid Nanoparticles | Bacoside-rich Extract | 56 (mean) | -25 to -26 | 74.1 | [5] |
Table 3: Comparative Pharmacokinetic Parameters
| Formulation | Bioactive | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| Unformulated | Bacopaside I | Data not specified | ~2 | Data not specified | Baseline | [8] |
| Hypothetical Improved Formulation | This compound | Increased | Variable | Significantly Increased | >100% |
Note: A direct comparative pharmacokinetic study for different this compound formulations was not identified in the literature search. The table structure is provided as a template for researchers to populate with their experimental data. An increase in Cmax and AUC would be indicative of enhanced bioavailability.
Experimental Protocols
1. Preparation of this compound - Phospholipid Complex (Solvent Evaporation Method)
Objective: To prepare a this compound-phospholipid complex to improve its lipophilicity and oral absorption.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy)
-
Dichloromethane or acetone (analytical grade)
-
n-Hexane (analytical grade)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Accurately weigh this compound and phosphatidylcholine in a 1:1 or 1:2 molar ratio.
-
Dissolve both components in a sufficient volume of dichloromethane or acetone in a round-bottom flask.
-
Stir the solution at room temperature for 2-3 hours.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. A thin lipid film will form on the wall of the flask.
-
Further dry the film under vacuum for at least 24 hours to remove any residual solvent.
-
Collect the dried complex and store it in a desiccator.
-
Characterize the complex using FTIR, DSC, and PXRD to confirm the formation of a new entity rather than a physical mixture.
2. Preparation of this compound Loaded Niosomes (Thin Film Hydration Method)
Objective: To encapsulate this compound in niosomal vesicles to enhance its stability and oral bioavailability.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Chloroform and Methanol (1:1 v/v)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve this compound, Span 60, and cholesterol in a desired molar ratio (e.g., 1:1:1) in the chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it at a controlled speed. Reduce the pressure and maintain the temperature above the transition temperature of the surfactant (e.g., 60°C for Span 60) to form a thin, dry film on the flask wall.
-
Ensure the film is completely dry by keeping it under vacuum for an extended period.
-
Hydrate the thin film with PBS (pH 7.4) by rotating the flask at the same temperature used for film formation. This will cause the niosomes to swell and form a vesicular suspension.
-
To obtain smaller, unilamellar vesicles, sonicate the niosomal suspension using a probe sonicator for 5-10 minutes.
-
Separate the unentrapped drug by centrifugation at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Collect the pellet of niosomes and resuspend it in fresh PBS.
-
Characterize the niosomes for particle size, zeta potential, and entrapment efficiency.
Mandatory Visualization
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Postulated signaling pathways modulated by this compound leading to neuroprotection.
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpbs.com [ijpbs.com]
- 6. sdbindex.com [sdbindex.com]
- 7. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Neuroprotective Potential of Bacopaside IV: A Comparative Guide
For researchers and drug development professionals navigating the landscape of neuroprotective agents, Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri, presents a compelling avenue of investigation. While direct, extensive quantitative data on isolated Bacopaside IV is emerging, its role as a constituent of the neuroprotective Bacoside B complex, and the well-documented efficacy of its sister compounds, positions it as a significant contributor to the therapeutic effects of Bacopa monnieri. This guide provides a comparative analysis of the neuroprotective effects of bacosides, supported by experimental data from various in vitro and in vivo models, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Comparative Neuroprotective Efficacy
While this compound is a component of Bacoside B, much of the current comparative research has focused on the constituents of Bacoside A and the effects of Bacopaside I.[1] These studies provide a strong foundation for understanding the potential of the broader bacoside family, including this compound.
In Vitro Models of Oxidative Stress
Oxidative stress is a key pathological factor in many neurodegenerative diseases. A comparative study on the components of Bacoside A in a hydrogen peroxide (H₂O₂)-induced oxidative stress model using N2a neuroblastoma cells revealed that bacoside A3 and bacopaside II exhibited superior neuroprotective activity compared to bacopasaponin C and its isomer, bacopaside X. This highlights the potent antioxidant capabilities within the bacoside family.
Table 1: Comparative Neuroprotective Effects of Bacoside A Components against H₂O₂-Induced Oxidative Stress in N2a Cells
| Compound | Concentration | Cell Viability (% of Control) | Intracellular ROS Levels (Fold Change vs. H₂O₂ Control) |
| Control | - | 100% | - |
| H₂O₂ | 200 µM | ~50% | Baseline (High ROS) |
| Bacoside A3 + H₂O₂ | 0.4 mg/ml | Higher cytoprotective effect | ~7-fold reduction |
| Bacopaside II + H₂O₂ | 0.4 mg/ml | Higher cytoprotective effect | ~7-fold reduction |
| Bacopasaponin C + H₂O₂ | 0.4 mg/ml | Lower cytoprotective effect | Less significant reduction |
| Bacopaside X + H₂O₂ | 0.4 mg/ml | Lower cytoprotective effect | Less significant reduction |
Data synthesized from Bhardwaj et al., 2018.
In Vivo Models of Cerebral Ischemia
The neuroprotective effects of bacosides have also been validated in animal models of stroke. In a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), Bacopaside I demonstrated significant neuroprotective effects.
Table 2: Neuroprotective Effects of Bacopaside I in a Rat MCAO Model
| Treatment Group | Neurological Deficit Score (at 70h) | Infarct Volume (% of contralateral hemisphere) |
| Sham | 0 | 0% |
| Ischemia (Vehicle) | 3.5 ± 0.5 | 35 ± 4% |
| Bacopaside I (10 mg/kg) | 2.1 ± 0.4 | 22 ± 3% |
| Bacopaside I (30 mg/kg) | 1.8 ± 0.3 | 18 ± 3% |
*p < 0.05 compared to Ischemia group. Data are represented as mean ± SD.
Furthermore, treatment with Bacopaside I in the MCAO model led to a significant restoration of antioxidant enzyme activities in the brain.
Table 3: Effect of Bacopaside I on Brain Antioxidant Enzyme Activities in a Rat MCAO Model
| Treatment Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (B108866) Peroxidase (GPx) (U/mg protein) |
| Sham | 5.8 ± 0.6 | 12.5 ± 1.1 | 8.2 ± 0.7 |
| Ischemia (Vehicle) | 3.1 ± 0.4 | 7.8 ± 0.9 | 4.5 ± 0.5 |
| Bacopaside I (30 mg/kg) | 5.2 ± 0.5 | 11.2 ± 1.0 | 7.5 ± 0.6* |
*p < 0.05 compared to Ischemia group. Data are represented as mean ± SD.
Key Signaling Pathways
The neuroprotective effects of bacosides are mediated through the modulation of key signaling pathways, with the PI3K/Akt pathway being a central player.[2][3] Studies have shown that the neuroprotective effect of Bacopaside I is blocked by inhibitors of PI3K, and that Bacopaside I can restore the levels of phosphorylated Akt (p-Akt), a key downstream effector of the pathway that promotes cell survival.[2]
Caption: PI3K/Akt signaling pathway activated by bacosides.
Experimental Protocols
To facilitate further research and validation of the neuroprotective effects of this compound and other bacosides, detailed methodologies for key experiments are provided below.
Assessment of Neuronal Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., N2a, SH-SY5Y)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Test compounds (this compound and comparators)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing the test compounds at various concentrations. For neuroprotection assays, co-incubate with a neurotoxic agent (e.g., H₂O₂, glutamate). Include appropriate vehicle controls. Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Caption: Workflow for assessing cell viability using the MTT assay.
Assessment of Antioxidant Enzyme Activities in Brain Tissue
This protocol outlines the procedures for measuring the activities of key antioxidant enzymes (SOD, CAT, and GPx) in brain tissue homogenates from in vivo models.
Materials:
-
Brain tissue samples
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Assay kits for SOD, CAT, and GPx
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold phosphate buffer (1:10 w/v).
-
Centrifugation: Centrifuge the homogenate at, for example, 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for the enzyme assays.
-
Protein Estimation: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) for normalization of enzyme activities.
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): Assay SOD activity based on its ability to inhibit the autoxidation of pyrogallol (B1678534) or a similar method provided in a commercial kit. Measure the change in absorbance at a specific wavelength.
-
Catalase (CAT): Assay CAT activity by measuring the decomposition of hydrogen peroxide. Monitor the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx): Assay GPx activity by measuring the rate of oxidation of glutathione. This is often a coupled assay involving glutathione reductase and NADPH, with the decrease in absorbance at 340 nm being monitored.
-
-
Data Analysis: Express enzyme activities in units per milligram of protein (U/mg protein).
Caption: Workflow for measuring antioxidant enzyme activities.
References
A Comparative Guide to HPLC and UPLC Methods for Bacopaside IV Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds like Bacopaside IV is crucial for ensuring the quality, efficacy, and safety of herbal formulations and derived pharmaceuticals. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, offering significant advantages in speed and sensitivity. This guide provides an objective comparison of HPLC and UPLC methods for the analysis of this compound, supported by experimental data extrapolated from studies on closely related bacosides.
Performance Comparison: HPLC vs. UPLC
The following table summarizes the typical performance characteristics of HPLC and UPLC methods for the analysis of bacosides, providing a framework for what can be expected for this compound.
| Parameter | HPLC | UPLC-MS |
| Linearity Range | 26 - 500 µg/mL (for Bacoside A) | 10 - 800 ng/mL (for various bacosides)[1] |
| Limit of Detection (LOD) | 0.001 - 0.030 µg/mL (for Bacoside A components)[2] | 4.8 - 5.6 ng/mL (for various bacosides)[1] |
| Limit of Quantification (LOQ) | 0.004 - 0.076 µg/mL (for Bacoside A components)[2] | 10.3 - 12.7 ng/mL (for various bacosides)[1] |
| Typical Run Time | 30 - 75 minutes[3][4] | < 10 minutes |
| Precision (%RSD) | < 2%[4] | 0.5 - 7.7%[1] |
| Accuracy (Recovery %) | 98.3 - 102.67%[5] | 95.3 - 109.8%[1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of bacosides using HPLC and UPLC.
Representative HPLC Protocol for Bacoside Analysis
This protocol is based on established methods for the quantification of bacosides in Bacopa monnieri extracts.
Chromatographic Conditions:
-
Instrument: Agilent 1100 HPLC with a UV-Vis detector.[4]
-
Column: Phenomenex Synergi C18 (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.72% w/v anhydrous sodium sulphate, adjusted to pH 2.3 with sulphuric acid (315:685 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30°C.
-
Run Time: 75 minutes.[4]
Standard and Sample Preparation:
-
Standard Preparation: A stock solution of a suitable bacoside reference standard (e.g., Bacopaside II) is prepared by accurately weighing and dissolving it in methanol (B129727) to a concentration of 1 mg/mL.[4] Working standards are prepared by serial dilution.
-
Sample Preparation: A known quantity of the powdered plant material or extract is extracted with a suitable solvent, typically methanol, often with the aid of sonication or Soxhlet extraction. The resulting extract is filtered through a 0.45 µm syringe filter before injection.[5]
Representative UPLC-MS Protocol for Bacoside Analysis
This protocol highlights the enhanced sensitivity and speed of UPLC coupled with mass spectrometry.
Chromatographic and MS Conditions:
-
Instrument: Acquity UPLC™ system coupled with a single quadrupole mass detector.[1]
-
Column: Acquity UPLC™ BEH C8 (50 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient elution using 0.05% formic acid in water (A) and 0.05% formic acid in an acetonitrile-methanol mixture (5:95 v/v) (B).[1]
-
Flow Rate: 0.210 mL/min.[1]
-
Detection: Positive ion mode with selective ion recording (SIR).[1]
-
Injection Volume: 5 µL.
Standard and Sample Preparation:
-
Standard Preparation: Standard stock solutions of the bacosides of interest are prepared in a suitable solvent and serially diluted to create calibration standards.
-
Sample Preparation: Similar to the HPLC protocol, samples are extracted and filtered. Due to the higher sensitivity of the UPLC-MS system, further dilution of the sample extract may be necessary.
Workflow for Method Cross-Validation
The cross-validation of two analytical methods is a systematic process to ensure that the new method provides results that are in agreement with the established one. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
Bacopaside IV vs. Other Nootropics: A Comparative Analysis for Researchers
In the ever-evolving landscape of cognitive enhancement, researchers and drug development professionals are increasingly turning their attention to both natural and synthetic compounds for their potential nootropic effects. Among the promising natural candidates is Bacopaside IV, a key triterpenoid (B12794562) saponin (B1150181) derived from the Ayurvedic herb Bacopa monnieri. This guide provides a comparative analysis of this compound against three widely recognized nootropics: Piracetam (B1677957), Modafinil (B37608), and L-theanine. The comparison is based on available experimental data, focusing on mechanisms of action, cognitive performance outcomes, and relevant experimental methodologies.
It is important to note that while extensive research exists for Bacopa monnieri extract as a whole, studies specifically isolating and comparing this compound to other nootropics are limited. Therefore, data for standardized Bacopa monnieri extract, in which this compound is a primary active constituent, will be used as a proxy to infer its potential effects.[1]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for each nootropic, focusing on cognitive performance, dosage, and biochemical markers.
Table 1: Comparative Efficacy on Cognitive Domains
| Nootropic | Primary Cognitive Domain(s) Improved | Key Study Finding | Effect Size (Cohen's d) | Dosage | Study Population |
| Bacopa monnieri Extract (Standardized for Bacosides) | Delayed Word Recall, Attention, Processing Speed | Significant improvement in delayed word recall on the Auditory Verbal Learning Test (AVLT).[2] | 0.95 (Delayed Word Recall)[3][4] | 300 mg/day[2] | Healthy Elderly |
| Piracetam | General Cognition in Impairment | Demonstrated global efficacy in a diverse group of older subjects with cognitive impairment.[1] | Not specified in meta-analysis | 2.4-4.8 g/day | Patients with dementia or cognitive impairment |
| Modafinil | Visuospatial Memory, Attention, Executive Function | Improved visuospatial memory accuracy.[3][4] | 0.77 (Visuospatial Memory Accuracy)[3][4] | 100-200 mg/day | Healthy, non-sleep-deprived adults |
| L-theanine | Attention, Working Memory, Executive Function | Reduced reaction time in attention tasks and improved scores in working memory tasks.[5] | Not specified | 100.6 mg/day[5] | Middle-aged and Older Adults |
Table 2: Comparative Data on Mechanisms of Action
| Nootropic | Target | Action | Quantitative Data (IC50/Binding Affinity) |
| Bacopaside X (as a proxy for this compound) | Acetylcholinesterase (AChE) | Inhibition | IC50: 12.78 μM |
| Piracetam | AMPA & NMDA Receptors | Positive Allosteric Modulation | Not specified |
| Modafinil | Dopamine (B1211576) Transporter (DAT) | Reuptake Inhibition | Occupies ~50% of DAT sites at clinical doses.[6] |
| L-theanine | NMDA & AMPA Receptors | Antagonist/Modulator | Not specified |
Mechanisms of Action
The selected nootropics exert their cognitive-enhancing effects through distinct and multifaceted signaling pathways.
This compound
This compound, as a key component of Bacopa monnieri, contributes to its nootropic effects through several mechanisms. It has been shown to modulate neurotransmitter systems, including acetylcholine, dopamine, and serotonin.[7] Furthermore, it exhibits potent antioxidant properties, protecting neural tissues from oxidative stress.[8] A significant mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing the levels of this crucial neurotransmitter for learning and memory.[8]
Figure 1: Proposed Signaling Pathway of this compound.
Piracetam
Piracetam, a member of the racetam family, is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[9] It is thought to act as a positive allosteric modulator of AMPA receptors, which play a crucial role in synaptic plasticity, a fundamental process for learning and memory.[9] Additionally, piracetam has been shown to increase the density of NMDA receptors in the aged brain, potentially restoring their function.[10][11]
Figure 2: Proposed Signaling Pathway of Piracetam.
Modafinil
Modafinil is a wakefulness-promoting agent with nootropic effects. Its primary mechanism of action involves the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in brain regions like the nucleus accumbens.[6][12] By inhibiting dopamine reuptake, modafinil enhances dopaminergic signaling, which is associated with improved motivation, attention, and executive function.[13]
Figure 3: Proposed Signaling Pathway of Modafinil.
L-theanine
L-theanine, an amino acid found in tea leaves, exerts its nootropic effects primarily through its interaction with the glutamate (B1630785) system. It acts as an antagonist at NMDA and AMPA receptors, which can protect against excitotoxicity.[5] It also modulates other neurotransmitter systems, including GABA, dopamine, and serotonin, contributing to its relaxing and attention-promoting effects.[14]
Figure 4: Proposed Signaling Pathway of L-theanine.
Experimental Protocols
Detailed methodologies for two key experimental assays used to evaluate the nootropic effects of these compounds are provided below.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of a nootropic compound on the acquisition and retention of spatial memory.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
An escape platform submerged just below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given multiple trials per day to find the hidden platform from different starting positions.
-
The latency to find the platform and the swim path are recorded. A decrease in latency across days indicates learning.
-
If an animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Data Analysis:
-
Acquisition: Latency to find the platform, swim distance, and swim speed are analyzed using repeated measures ANOVA.
-
Probe Trial: The percentage of time spent in the target quadrant is compared between treatment groups using a t-test or ANOVA.
Figure 5: Experimental Workflow for the Morris Water Maze.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay is used to determine the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.
Objective: To quantify the inhibitory potential of a nootropic compound on AChE activity.
Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound and a known AChE inhibitor (e.g., Donepezil) as a positive control.
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of AChE inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Conclusion
This compound, as a key active component of Bacopa monnieri, presents a compelling profile as a nootropic agent with a multi-faceted mechanism of action that includes acetylcholinesterase inhibition and antioxidant effects. When compared to synthetic nootropics like Piracetam and Modafinil, and the natural compound L-theanine, it appears to offer a broader spectrum of neuroprotective benefits.
While direct comparative clinical trials are scarce, the available data suggests that standardized Bacopa monnieri extract can produce cognitive-enhancing effects of a similar magnitude to pharmaceuticals like Modafinil, particularly in the domain of memory.[3][4] Piracetam's strength lies in its modulation of synaptic plasticity, while Modafinil offers potent wakefulness and attention-promoting effects through its action on the dopamine system. L-theanine provides a unique combination of relaxation and enhanced attention.
For researchers and drug development professionals, the choice of nootropic will depend on the specific therapeutic target. The holistic, multi-target approach of this compound may be advantageous for long-term cognitive health and neuroprotection, whereas the more targeted mechanisms of synthetic nootropics might be better suited for addressing specific cognitive deficits. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against other leading nootropic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive effects of two nutraceuticals Ginseng and Bacopa benchmarked against modafinil: a review and comparison of effect sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive effects of two nutraceuticals Ginseng and Bacopa benchmarked against modafinil: a review and comparison of effect sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of l-Theanine on Cognitive Function in Middle-Aged and Older Subjects: A Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 10. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
Unveiling the Antioxidant Prowess of Bacopaside IV: A Comparative Analysis Using the ORAC Assay
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacity of Bacopa monnieri, rich in bioactive compounds like Bacopaside IV, against other well-known antioxidants. The Oxygen Radical Absorbance Capacity (ORAC) assay, a standardized method for measuring antioxidant potential, forms the basis of this analysis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and compare the antioxidant efficacy of various compounds.
Data Presentation: Comparative Antioxidant Capacity
The following table summarizes the antioxidant capacity of a standardized Bacopa monnieri extract in comparison to several pure antioxidant compounds. The values are presented in micromole Trolox Equivalents per 100 grams (µmol TE/100g), providing a standardized measure of antioxidant strength. While a specific ORAC value for isolated this compound is not publicly available, the value for the standardized extract, which contains a significant concentration of bacosides, offers a strong indication of its potential.
| Substance | ORAC Value (µmol TE/100g) |
| Standardized Bacopa monnieri Extract | 169,800 |
| Vitamin C (Ascorbic Acid) | 1,019,690[1] |
| Quercetin | ~1,500,000 (Calculated from relative TE values) |
| Gallic Acid | High, but specific value varies by study |
| Trolox (Vitamin E analog) | Reference Standard (1.0 TE) |
Note: The ORAC value for Quercetin is estimated based on its high Trolox Equivalency reported in various studies. The value for Gallic Acid is consistently high across literature, but a single standardized value is not available.
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a widely used method to determine the antioxidant capacity of various substances.[1][2][3] It measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage initiated by a free radical source.
1. Principle: The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein (B123965), by an antioxidant.[1][3] The peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The presence of an antioxidant quenches these radicals, preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox Equivalents (TE), where Trolox, a water-soluble analog of Vitamin E, is used as the standard.[4]
2. Reagents and Materials:
-
Fluorescein Sodium Salt: Stock solution prepared in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride): Freshly prepared in 75 mM phosphate buffer (pH 7.4).
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Stock solution prepared in 75 mM phosphate buffer (pH 7.4) to create a standard curve.
-
Test Samples (e.g., this compound, other antioxidants): Dissolved in an appropriate solvent and diluted with 75 mM phosphate buffer.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation and emission wavelengths set to ~485 nm and ~520 nm, respectively, and maintained at 37°C.
-
75 mM Phosphate Buffer (pH 7.4)
3. Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of Trolox dilutions from the stock solution to generate a standard curve.
-
Prepare appropriate dilutions of the test samples.
-
Prepare a working solution of fluorescein from the stock solution.
-
-
Assay Setup:
-
Pipette 150 µL of the fluorescein working solution into each well of the 96-well black microplate.
-
Add 25 µL of either the Trolox standards, diluted test samples, or a blank (phosphate buffer) to the respective wells.
-
-
Incubation:
-
Incubate the microplate at 37°C for a minimum of 30 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Add 25 µL of the freshly prepared AAPH solution to all wells to initiate the oxidation reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into the fluorescence reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a duration of 60-90 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard from the fluorescence decay plot.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the test samples by comparing their net AUC to the Trolox standard curve. The results are expressed in µmol of Trolox Equivalents (TE) per gram or liter of the sample.
-
Visualizations: Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of the ORAC assay and the proposed antioxidant mechanism of this compound.
Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Caption: Proposed antioxidant mechanisms of Bacopa monnieri saponins, including this compound.
References
A Comparative Guide to Bacopaside IV and Other Saponins from Bacopa monnieri Chemotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bacoside saponins, with a specific focus on Bacopaside IV, from various chemotypes of Bacopa monnieri. It details the methodologies for extraction and quantification and presents a framework for comparative analysis, supported by experimental workflows and relevant biochemical pathways.
Bacopa monnieri, a staple in traditional Ayurvedic medicine, is renowned for its nootropic or memory-enhancing properties.[1][2] These effects are largely attributed to a class of chemical compounds known as bacosides, which are triterpenoid (B12794562) saponins.[3] The concentration and composition of these bacosides can vary significantly between different plant populations, or chemotypes, often distinguished by geographical origin.[4][5]
The major bioactive constituent, Bacoside A, is a mixture of four triglycosidic saponins.[6] A second, less studied mixture, Bacoside B, includes four diglycosidic saponins: Bacopaside N1, Bacopaside N2, Bacopaside V, and the subject of this guide, this compound.[6][7] Understanding the quantitative variation of these specific compounds across chemotypes is critical for the standardization and development of effective herbal formulations.
Quantitative Comparison of Bacosides Across Bacopa monnieri Chemotypes
While extensive comparative data for the minor component this compound is not widely available in current literature, studies have successfully quantified the major saponins, primarily the Bacoside A complex, across various geographical accessions. The data illustrates significant variation, highlighting the importance of chemotype selection for pharmaceutical applications. The variety from the Jammu region of India, for instance, has been reported to contain a superior quantity of Bacoside A.[4][5]
Table 1: Comparative Content of Bacoside A in Bacopa monnieri Chemotypes from Different Geographical Regions of India
| Geographical Region (Chemotype) | Bacoside A Content (% w/w) | Reference |
|---|---|---|
| Jammu | 2.15 | [4],[5] |
| Kerala | 1.20 | [4],[5] |
| West Bengal | 1.85 | [4],[5] |
| Uttar Pradesh | 1.60 | [4],[5] |
Note: Data is synthesized from published studies and represents the total Bacoside A mixture.
Table 2: Illustrative Framework for Comparative Analysis of this compound
| Chemotype ID | Geographical Origin | This compound Content (% Dry Weight) | Analytical Method |
|---|---|---|---|
| BM-HYD-01 | Hyderabad, India | Data to be generated | HPLC-DAD |
| BM-PUN-01 | Pune, India | Data to be generated | HPTLC-Densitometry |
| BM-KOL-01 | Kolkata, India | Data to be generated | LC-MS/MS |
Note: This table serves as a template for presenting future experimental data on this compound, which remains a key area for further research.
Experimental Protocols
A standardized workflow is essential for the accurate comparison of this compound content across different chemotypes. The following diagram and protocols outline the key steps from sample preparation to final quantification.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unveiling the Molecular Blueprint: A Comparative Analysis of Bacopaside IV's Inferred Mechanism of Action on Gene Expression
For researchers and professionals in drug discovery, this guide provides a comparative analysis of the neuroprotective mechanism of Bacopaside IV, a key saponin (B1150181) in Bacopa monnieri. Due to the current absence of specific gene expression data for isolated this compound, this guide utilizes data from a comprehensive study on a standardized Bacopa monnieri extract, rich in related bacosides, to infer its molecular actions. This is juxtaposed with the gene expression profile of Donepezil, a standard therapeutic for Alzheimer's disease, offering a comparative perspective on their potential convergent and divergent pathways at the genomic level.
This guide presents a summary of quantitative gene expression data, detailed experimental protocols for the cited research, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds' mechanisms of action.
Comparative Gene Expression Analysis: Bacopa monnieri Extract vs. Donepezil
The following table summarizes the differential gene expression in human neuroblastoma SH-SY5Y cells following treatment with a standardized Bacopa monnieri extract. This data is compared with the known gene targets of Donepezil, providing a snapshot of their respective impacts on neuronal gene regulation.
| Biological Process | Key Genes Upregulated by Bacopa monnieri Extract | Key Genes Downregulated by Bacopa monnieri Extract | Known Gene Targets of Donepezil |
| Oxidative Stress Response | HMOX1, NQO1, GCLM | - | SOD1, CAT, GPX1 |
| Neurotransmission | CHRM2, GABRA1 | GRIA2, GRIN2B | CHAT, ACHE, BCHE |
| Synaptic Plasticity & Memory | BDNF, CREB1 | - | BDNF, NGF, CREB1 |
| Neuroprotection & Cell Survival | BCL2, AKT1 | CASP3, BAX | BCL2, BCL2L1 |
| Amyloid-beta Pathology | - | APP, BACE1 | APH1A, PSENEN |
Note: The data for Bacopa monnieri extract is derived from a study using a standardized extract on SH-SY5Y cells.[1][2][3] The effects of purified this compound may vary. The gene targets of Donepezil are compiled from various studies on its mechanism of action.
Deciphering the Molecular Pathways
The gene expression data suggests that Bacopa monnieri extract, and by inference this compound, modulates several key signaling pathways implicated in neuroprotection and cognitive enhancement.
Experimental Protocols
Gene Expression Analysis of Bacopa monnieri Extract in SH-SY5Y Cells
This protocol is based on the methodology described in the study by Leung et al. (2017).[1][2][3]
-
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells were cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells were seeded in appropriate culture vessels and treated with a standardized Bacopa monnieri extract or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Total RNA was isolated from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with a high RNA Integrity Number (RIN) were selected for sequencing.
-
-
Library Preparation and RNA Sequencing (RNA-Seq):
-
RNA-Seq libraries were prepared from total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
This process involves the purification of poly-A containing mRNA molecules, fragmentation of the mRNA, and synthesis of first and second-strand cDNA.
-
The cDNA fragments were then adenylated at the 3' ends, and Illumina sequencing adapters were ligated.
-
The ligated fragments were amplified by PCR to create the final cDNA library.
-
The quality of the library was assessed using a Bioanalyzer, and the concentration was determined by qPCR.
-
Sequencing was performed on an Illumina sequencing platform (e.g., HiSeq) to generate paired-end reads.
-
-
Data Analysis:
-
Raw sequencing reads were first assessed for quality using FastQC.
-
Reads were then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene expression levels were quantified using tools such as HTSeq or featureCounts.
-
Differential gene expression analysis between the Bacopa monnieri extract-treated and control groups was performed using DESeq2 or edgeR in R.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) were performed on the list of differentially expressed genes to identify the biological processes and pathways affected by the treatment.
-
Conclusion
The analysis of gene expression changes induced by a standardized Bacopa monnieri extract provides a valuable, albeit indirect, window into the potential mechanism of action of its constituent, this compound. The data strongly suggests a multi-faceted neuroprotective effect, primarily through the upregulation of the endogenous antioxidant response and the modulation of pathways crucial for synaptic plasticity and memory.
When compared to a conventional therapeutic like Donepezil, the inferred mechanism of this compound appears to be broader, extending beyond the cholinergic system to encompass significant antioxidant and neurotrophic effects. While Donepezil primarily acts to increase acetylcholine (B1216132) levels, Bacopa monnieri extract appears to influence a wider array of genes involved in neuronal resilience and function.
It is imperative to underscore that these findings are based on a whole-plant extract, and further research utilizing purified this compound is essential to definitively elucidate its specific contribution to the observed gene expression changes. The experimental framework and comparative data presented in this guide offer a solid foundation for future investigations aimed at validating and further exploring the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 2. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Bacopaside IV and Synthetic Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Natural and Synthetic Neuroprotection Strategies
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. While synthetic pharmaceuticals have long dominated this field, there is a growing body of evidence supporting the therapeutic potential of natural compounds. This guide provides a detailed comparison of the efficacy of Bacopaside IV, a prominent triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri, with established synthetic neuroprotective agents. This analysis is based on available preclinical data, focusing on key metrics of neuroprotection, underlying mechanisms of action, and experimental methodologies.
Executive Summary
Preclinical evidence suggests that both this compound and synthetic agents like Memantine offer significant neuroprotective effects through distinct yet sometimes overlapping mechanisms. In a direct comparative in vitro study, a Bacopa monnieri extract demonstrated comparable, and in some aspects, potentially superior neuroprotective activity to Memantine in a model of neuroinflammation. While direct comparative data for other synthetic agents like Riluzole and Edaravone against this compound is limited, indirect evidence suggests that this compound's multifaceted mode of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic pathways, positions it as a compelling candidate for further investigation.
Quantitative Data Comparison
The following tables summarize the neuroprotective effects of a Bacopa monnieri (BM) extract (standardized to contain bacosides, including this compound) and the synthetic NMDA receptor antagonist, Memantine, in an in vitro model of lipopolysaccharide (LPS)-induced neuronal toxicity in human neuroblastoma SH-SY5Y cells.[1][2]
Table 1: Comparative Effect on Neuronal Cell Viability (MTT Assay) [1][2]
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control (untreated) | - | 100% |
| LPS (50 µg/mL) | - | 50% (approx.) |
| BM Extract + LPS | 1 µg/mL | Significantly increased vs. LPS |
| BM Extract + LPS | 10 µg/mL | Significantly increased vs. LPS |
| BM Extract + LPS | 20 µg/mL | Significantly increased vs. LPS |
| Memantine + LPS | 0.01 µM | Significantly increased vs. LPS |
| Memantine + LPS | 0.5 µM | Significantly increased vs. LPS |
| Memantine + LPS | 1 µM | Significantly increased vs. LPS |
Note: The source study states a significant increase in cell viability for both treatments but does not provide specific percentage values in the abstract. The data indicates a dose-dependent protective effect for both agents.
Table 2: Comparative Effect on Key Neuroinflammatory and Apoptotic Markers (Western Blot Analysis) [1][2]
| Protein Marker | Function | Effect of BM Extract + LPS | Effect of Memantine + LPS |
| APP (Amyloid Precursor Protein) | Precursor to amyloid-β | Decreased expression | Decreased expression |
| NF-κB | Pro-inflammatory transcription factor | Decreased expression | Decreased expression |
| Cytochrome C | Pro-apoptotic factor | Decreased expression | Decreased expression |
| Caspase-3 | Executioner caspase in apoptosis | Decreased expression | Decreased expression |
| Bcl-2 | Anti-apoptotic protein | Not specified in abstract | Increased expression (dose-dependent) |
Mechanisms of Action: A Comparative Overview
This compound and synthetic neuroprotective agents employ distinct primary mechanisms to shield neurons from damage.
This compound exhibits a multimodal mechanism of action, targeting several key pathways implicated in neurodegeneration:
-
Antioxidant Activity: It directly scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
-
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of inflammatory cytokines.[1][2]
-
Anti-apoptotic Signaling: It modulates the expression of key proteins in the apoptotic cascade, such as reducing the levels of Cytochrome C and Caspase-3.[1][2]
-
Modulation of Neurotransmitter Systems: Bacosides have been shown to influence cholinergic and serotonergic systems, which are crucial for cognitive function.
Synthetic Neuroprotective Agents typically have more targeted mechanisms of action:
-
Memantine: Primarily functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive glutamate-induced calcium influx, it mitigates excitotoxicity, a common pathway of neuronal death.[1]
-
Riluzole: Its neuroprotective effects are attributed to the inhibition of glutamate (B1630785) release, inactivation of voltage-gated sodium channels, and interference with intracellular events following receptor activation.
-
Edaravone: Acts as a potent free radical scavenger, reducing oxidative stress, which is a significant contributor to neuronal damage in conditions like ischemic stroke.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing neuroprotective efficacy.
Caption: Comparative signaling pathways of this compound and Memantine in neuroinflammation.
Caption: General experimental workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
The following is a representative protocol for an in vitro neuroprotection assay based on the comparative study of Bacopa monnieri extract and Memantine.[1][2]
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: Cells are pre-treated with varying concentrations of Bacopa monnieri extract (e.g., 1, 10, and 20 µg/mL) or Memantine (e.g., 0.01, 0.5, and 1 µM) for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, lipopolysaccharide (LPS) is added to the cell culture medium at a final concentration of 50 µg/mL to induce neuroinflammation and toxicity.
-
Incubation: The cells are incubated for 24 hours under standard cell culture conditions (37°C, 5% CO2).
2. Assessment of Cell Viability (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
After the 24-hour incubation period, the culture medium is removed.
-
MTT solution is added to each well and incubated for a further 2-4 hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
3. Analysis of Protein Expression (Western Blot):
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., APP, NF-κB, Cytochrome C, Caspase-3, Bcl-2).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected and quantified using an imaging system.
-
The expression levels of target proteins are typically normalized to a housekeeping protein (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
The available preclinical data indicates that this compound, a key active component of Bacopa monnieri, holds significant promise as a neuroprotective agent. Its broad-spectrum mechanism of action, targeting oxidative stress, inflammation, and apoptosis, offers a potential advantage over synthetic agents with more singular modes of action. The direct comparison with Memantine suggests a comparable neuroprotective efficacy in an in vitro model of neuroinflammation.
For researchers and drug development professionals, these findings underscore the importance of further investigating the therapeutic potential of this compound. Future studies should focus on:
-
Direct, head-to-head comparative studies of purified this compound against a wider range of synthetic neuroprotective agents in various in vitro and in vivo models of neurodegenerative diseases.
-
Pharmacokinetic and bioavailability studies to optimize the delivery of this compound to the central nervous system.
-
Elucidation of the synergistic effects of this compound with other bacosides present in Bacopa monnieri extracts.
-
Well-designed clinical trials to evaluate the safety and efficacy of standardized Bacopa monnieri extracts, with a known concentration of this compound, in patients with neurodegenerative disorders.
By pursuing these avenues of research, the full therapeutic potential of this compound as a natural alternative or adjunct to synthetic neuroprotective agents can be realized.
References
Head-to-Head Comparison: Bacopaside IV and Bacoside A in Neuroprotection
This guide provides an objective, data-driven comparison of Bacopaside IV and Bacoside A, two prominent triterpenoid (B12794562) saponins (B1172615) derived from Bacopa monnieri. The content is tailored for researchers, scientists, and drug development professionals, focusing on neuroprotective performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction and Chemical Composition
Bacopa monnieri is a cornerstone of traditional Ayurvedic medicine, renowned for its cognitive-enhancing properties. Its therapeutic effects are primarily attributed to a class of compounds known as bacosides.
Bacoside A is not a single compound but a complex mixture of four major dammarane-type triterpenoid saponins.[1][2][3] These are:
-
Bacoside A3
-
Bacopaside II
-
Bacopasaponin C
-
Bacopaside X (an isomer of bacopasaponin C)
Due to its well-documented nootropic and neuroprotective effects, Bacoside A is often considered the principal bioactive component of Bacopa monnieri.[3][4]
This compound is a distinct, single saponin (B1150181). Its structure has been elucidated as 3-O-β-D-glucopyranosyl (1→3)-α-L-arabinopyranosyl jujubogenin.[5] It is a component of the fraction known as Bacoside B, which differs from the Bacoside A complex.[6][7] While implicated in the overall therapeutic profile of Bacopa, it is significantly less studied than the Bacoside A complex.
Performance Data: Neuroprotective Efficacy
Direct experimental comparisons between purified this compound and the Bacoside A complex are scarce in existing literature. However, extensive research on the individual components of Bacoside A provides a nuanced understanding of its neuroprotective capabilities, particularly in models of oxidative stress.
Studies utilizing hydrogen peroxide (H₂O₂)-induced oxidative stress in N2a neuroblastoma cells have demonstrated that the neuroprotective activity of the Bacoside A complex is driven by differential efficacy among its constituents.[2][8] Bacoside A3 and Bacopaside II consistently emerge as the most potent components in preserving cell viability, reducing intracellular reactive oxygen species (ROS), and preventing apoptosis.[8]
Table 1: Comparative Neuroprotective Effects of Bacoside A Components Against H₂O₂-Induced Oxidative Stress in N2a Cells
| Parameter | Bacoside A3 | Bacopaside II | Bacopaside X | Bacopasaponin C |
|---|---|---|---|---|
| Cell Viability (MTT Assay) | +++ | +++ | + | + |
| Intracellular ROS Reduction | +++ | +++ | + | + |
| Anti-Apoptotic Activity | ++ | ++ | + | + |
(Data synthesized from Bhardwaj et al., 2018.[2][8] Key: +++ High Efficacy, ++ Moderate Efficacy, + Low Efficacy)
Mechanisms of Action & Signaling Pathways
Bacoside A: The neuroprotective effects of the Bacoside A complex are mediated through the modulation of critical cell survival and antioxidant signaling pathways.[2][4] Key mechanisms include:
-
Antioxidant Activity: Bacoside A effectively scavenges free radicals and upregulates the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[1][10]
-
Signaling Pathway Modulation: It promotes neuronal survival by activating the PI3K/Akt and ERK/MAPK signaling cascades, which are crucial for inhibiting apoptosis and promoting cell growth.[1][2]
-
Neurotransmitter Regulation: The complex can influence cholinergic, dopaminergic, and serotonergic systems, which are vital for memory and learning.[3][11]
This compound: The precise molecular mechanisms of this compound are less defined. Its mode of action is thought to involve the modulation of neurotransmitter systems and enhancement of synaptic transmission, which collectively contribute to its cognitive-enhancing effects.[9] Its antioxidant activity is a key cited property, but its influence on specific signaling pathways like PI3K/Akt or ERK has not been detailed.
Experimental Protocols
Protocol 1: Extraction and Purification of Bacoside A
This protocol describes a common method for obtaining a Bacoside A-rich fraction from plant material, followed by purification using column chromatography.[12][13]
-
1. Preparation of Plant Material:
-
Obtain dried, powdered Bacopa monnieri plant material.
-
-
2. Defatting (Optional but Recommended):
-
Extract the powdered material with hexane (B92381) using a Soxhlet apparatus for 6-8 hours to remove lipids and other nonpolar compounds. Discard the hexane extract.
-
Air-dry the defatted plant material.
-
-
3. Methanolic Extraction:
-
Macerate the defatted plant material in methanol (B129727) (1:10 w/v) at room temperature with continuous stirring for 24 hours.
-
Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanolic extract.
-
-
4. Column Chromatography Purification:
-
Stationary Phase: Prepare a slurry of silica (B1680970) gel (100-200 mesh size) in ethyl acetate (B1210297) and pack it into a glass chromatography column.
-
Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Mobile Phase Elution: Elute the column with a gradient of increasing methanol concentration in ethyl acetate. Start with 100% ethyl acetate and gradually increase the methanol percentage.
-
Fraction Collection: Collect fractions of 20-30 mL and monitor them using Thin Layer Chromatography (TLC).
-
Isolation: Bacoside A is typically eluted at a methanol concentration of 18-21% in ethyl acetate.[14] Combine the fractions containing Bacoside A and concentrate to yield the purified fraction.
-
Protocol 2: Quantification of Bacoside A Components by HPLC
This protocol provides a method for the quantitative analysis of individual saponins within a Bacoside A sample.[15][16]
-
1. Sample Preparation:
-
Accurately weigh and dissolve the purified Bacoside A extract in HPLC-grade methanol/water (80/20 v/v).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
2. HPLC System & Conditions:
-
System: HPLC equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.05% orthophosphoric acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 2 µL.
-
-
3. Standardization & Quantification:
-
Prepare a series of standard solutions of Bacoside A3, Bacopaside II, Bacopaside X, and Bacopasaponin C of known concentrations.
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Quantify the amount of each component in the sample by comparing its peak area to the respective calibration curve.
-
Conclusion & Future Directions
The current body of scientific evidence establishes Bacoside A as a well-characterized, multi-component complex with potent neuroprotective properties. Its mechanisms, involving the modulation of key signaling pathways like PI3K/Akt and robust antioxidant action, are extensively documented. The differential activity of its constituents, with Bacoside A3 and Bacopaside II showing superior performance in vitro, suggests that the standardization and enrichment of these specific components could lead to more effective therapeutic extracts.[2]
This compound , while a structurally defined saponin from Bacopa monnieri, remains largely uncharacterized in terms of its comparative efficacy and molecular mechanisms. Although it is believed to contribute to the plant's overall nootropic effects through antioxidant activity, there is a clear and significant need for direct, head-to-head studies comparing its neuroprotective potential against the Bacoside A complex.
For drug development professionals, Bacoside A represents a more viable and data-supported candidate for further investigation. Future research should focus on elucidating the specific in vivo contributions of this compound and conducting direct comparative studies to accurately place its therapeutic potential within the broader context of Bacopa's rich phytochemistry.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 10. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 11. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jees.in [jees.in]
- 15. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Comparative Neuroprotective Effects of Bacopaside IV and Other Nootropic Agents on Neuronal Cells: A Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Bacopaside (B14799058) IV, a key saponin (B1150181) from Bacopa monnieri, on neuronal cells. Due to the limited availability of direct comparative proteomics data for isolated Bacopaside IV, this document synthesizes findings from proteomics studies of whole Bacopa monnieri extracts and compares the neuroprotective efficacy of different bacosides based on available biochemical and cellular data. This guide aims to offer a comprehensive overview to support further research and drug development in the field of neuroprotection.
Executive Summary
Bacopa monnieri has a long history in traditional medicine for enhancing cognitive function.[1][2] Its neuroprotective properties are largely attributed to a class of compounds called bacosides. While direct quantitative proteomics on neuronal cells treated specifically with this compound are not extensively documented in publicly available literature, studies on whole Bacopa monnieri extracts provide significant insights into the molecular changes induced in neuronal cells.
A proteomics study on an Alzheimer's disease model using differentiated IMR-32 cells treated with a Bacopa monnieri extract identified 3,626 proteins.[3] The extract was shown to restore the expression of proteins altered by amyloid-β42 (Aβ42), including FOSL1 and TDO2, and influenced pathways related to extracellular matrix organization and interleukin-4 and -13 signaling.[3]
While specific proteomic comparisons for this compound are lacking, comparative studies on the neuroprotective effects of different bacosides offer valuable insights. Research indicates that bacoside A3 and bacopaside II exhibit superior cytoprotective and antioxidant capabilities compared to other components of bacoside A, a complex mixture that includes bacopaside X (of which this compound is a constituent).[4][5]
The neuroprotective mechanisms of bacosides are multifaceted, involving the modulation of key signaling pathways that govern cell survival and apoptosis, such as the PI3K/Akt and ERK/MAPK pathways.[4]
Quantitative Data from Proteomics of Bacopa monnieri Extract
While not specific to this compound, a key proteomics study on the effects of Bacopa monnieri extract on Aβ42-treated IMR-32 neuronal cells provides a foundational understanding of the extract's impact on the neuronal proteome. The study identified a significant number of proteins whose expression was altered by Aβ42 and subsequently restored by the co-treatment with Bacopa monnieri extract.[3]
Table 1: Summary of Proteomics Analysis of IMR-32 Cells Treated with Bacopa monnieri Extract [3]
| Parameter | Value |
| Total Peptides Identified | 21,674 |
| Total Proteins Identified | 3,626 |
| Key Restored Proteins | FOSL1, TDO2 |
| Enriched Pathways | Extracellular Matrix Organization, Interleukin-4 and -13 Signaling |
Comparative Neuroprotective Efficacy of Bacosides
Comparative studies, while not proteomic in nature, have evaluated the neuroprotective effects of individual bacosides, providing a basis for understanding their relative potency.
Table 2: Comparative Cytoprotective Effects of Bacoside A Components against H₂O₂-Induced Oxidative Stress in N2a Neuroblastoma Cells [4][5]
| Compound | Relative Cytoprotective Ability |
| Bacoside A3 | High |
| Bacopaside II | High |
| Isomer of Bacopasaponin C | Low |
| Bacopasaponin C | Low |
Data synthesized from Bhardwaj et al., 2018. The study highlights the superior cytoprotective ability of bacoside A3 and bacopaside II.[4][5]
Experimental Protocols
The following sections detail the methodologies employed in the key studies referenced in this guide.
Proteomics Analysis of Neuronal Cells Treated with Bacopa monnieri Extract
This protocol is based on the study by a research team that investigated the neuroprotective effects of Bacopa monnieri extract on an in vitro model of Alzheimer's disease.[3]
-
Cell Culture and Treatment: Differentiated IMR-32 human neuroblastoma cells were used. An Alzheimer's disease model was created by treating the cells with beta-amyloid 1-42 peptide (Aβ42). A recovery model was established through co-treatment with Bacopa monnieri extract.[3]
-
Protein Extraction and Digestion:
-
Cells were lysed, and the protein concentration was determined.
-
Proteins were reduced, alkylated, and then digested with trypsin.
-
-
Mass Spectrometry: The resulting peptides were analyzed using mass spectrometry-based quantitative proteomics.[3]
-
Data Analysis: The mass spectrometry data was processed to identify and quantify the proteins. Bioinformatic analysis was performed to identify dysregulated proteins and enriched biological pathways.[3]
In Vitro Neuroprotection Assay for Bacosides
This generalized protocol is based on methodologies used to assess the neuroprotective effects of bacosides against oxidative stress.[4][5]
-
Cell Culture: Mouse neuroblastoma (N2a) cells were cultured in appropriate media.[5]
-
Treatment: Cells were pre-treated with different concentrations of individual bacosides for a specified duration, followed by exposure to an oxidative stressor (e.g., hydrogen peroxide).
-
Cell Viability Assay (MTT Assay): Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.[5]
-
Intracellular Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using a fluorescent probe (e.g., DCFDA).
-
Apoptosis Assay: Apoptotic cells were detected using staining methods (e.g., Hoechst stain for nuclear morphology).
Visualizations
Experimental Workflow for Proteomics Analysis
Caption: Workflow for comparative proteomics of neuronal cells.
Signaling Pathways Modulated by Bacosides
Caption: Key signaling pathways modulated by bacosides.
References
- 1. mdpi.com [mdpi.com]
- 2. people.duke.edu [people.duke.edu]
- 3. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmation of Bacopaside IV Targets Using Molecular Docking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of Bacopaside IV, a key saponin (B1150181) from Bacopa monnieri, against identified protein targets. By collating available in silico data, this document aims to offer a clear perspective on the current research landscape, comparing this compound's binding affinities with those of other major bacosides and standard drugs. Detailed experimental protocols and visualizations of key workflows and pathways are included to support further research and drug development efforts.
Comparative Analysis of Binding Affinities
Molecular docking studies have been employed to predict the binding potential of various saponins (B1172615) from Bacopa monnieri, including this compound, against a range of therapeutic targets. The data reveals that this compound exhibits strong binding affinity, particularly against viral enzymes, which is comparable to or exceeds that of other related bacosides.
A recent study identified this compound as a potent inhibitor of Coxsackievirus A16 RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the virus that causes Hand, Foot, and Mouth Disease.[1] The binding energy of this compound was found to be superior to the reference drug, Favipiravir, highlighting its potential as an antiviral agent.[1] The total binding free energy, calculated using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, further confirmed this strong interaction.[1]
For context, the binding energies of other major Bacopa saponins against different targets, primarily in the context of neurodegenerative diseases, are summarized below. These studies suggest that compounds like Bacopasaponin G and Bacopaside III are potential inhibitors of Caspase-3 and Tau Protein Kinase I, key proteins in Alzheimer's disease pathology.[2]
Table 1: Comparative Molecular Docking Performance of Bacopa Saponins
| Compound | Protein Target | Target PDB ID | Binding Energy (kcal/mol) | Control/Reference Drug | Binding Energy of Control (kcal/mol) |
| This compound | Coxsackievirus A16 RdRp | 6L1V | -9.57 (Average)[1] | Favipiravir | Not specified |
| Bacobitacin D | Coxsackievirus A16 RdRp | 6L1V | -9.60 (Average)[1] | Favipiravir | Not specified |
| Bacoside A2 | Coxsackievirus A16 RdRp | 6L1V | -9.55 (Average)[1] | Favipiravir | Not specified |
| Bacopasaponin G | Caspase-3 (CASP-3) | 3KJF | -9.6[2] | Donepezil | -6.6[2] |
| Bacopaside III | Caspase-3 (CASP-3) | 3KJF | -9.2[2] | Donepezil | -6.6[2] |
| Bacopasaponin N2 | Tau Protein Kinase I (TPK I) | 1J1B | -9.1[2] | Donepezil | -7.0[2] |
| Bacoside X | Tau Protein Kinase I (TPK I) | 1J1B | -8.8[2] | Donepezil | -7.0[2] |
| Bacosaponin | LRRK2 | Not Specified | -7.5[3] | Not Specified | Not specified |
Note: Binding energies are highly dependent on the software, force field, and specific protocol used and should be compared with caution across different studies.
A Critical Note on Bioavailability
While in silico studies show promising binding energies for parent bacosides, their utility as CNS drugs has been debated. Some research indicates that the large glycoside moieties on these saponins result in poor blood-brain barrier (BBB) penetration.[4] An in silico and in vitro study concluded that parent bacosides were unable to dock effectively into several CNS receptors (including 5-HT1A, 5-HT2A, D1, D2, and M1) and possessed poor CNS drug-like properties.[4][5] The study suggested that their aglycone metabolites (the saponin without its sugar chains), such as ebelin lactone, may be the actual bioactive forms that exert pharmacological activity in the brain.[4][5] This highlights the importance of considering metabolic transformation in the evaluation of this compound and other bacosides for neurological targets.
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies follow a standardized workflow for computational drug discovery. Below is a generalized protocol synthesized from these analyses.
Receptor and Ligand Preparation
-
Receptor Preparation : The three-dimensional crystal structures of target proteins are retrieved from the Protein Data Bank (PDB). Pre-processing is performed using tools like Schrodinger's Protein Preparation Wizard or AutoDock Tools.[6] This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, assigning correct bond orders, and minimizing the structure's energy using a force field like OPLS-2005 or CHARMm to correct for missing atoms and fix nonstandard residues.[6][7]
-
Ligand Preparation : The 2D or 3D structures of this compound and other phytochemicals are obtained from databases like PubChem.[6] Ligand preparation is carried out using tools such as LigPrep or Open Babel.[6] This step involves generating a low-energy 3D conformation, assigning proper atom types and charges (e.g., Gasteiger charges), and defining rotatable bonds.[8]
Active Site Definition and Grid Generation
-
The binding site (or "active site") of the target protein is defined. This can be determined from the location of a co-crystallized native ligand or predicted using servers like CASTp.[7]
-
A grid box is then generated around this active site. The dimensions of the grid are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it during the docking simulation.[2]
Molecular Docking Simulation
-
The docking simulation is performed using software such as AutoDock, PyRx, or Glide.[2][5] These programs employ algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various possible conformations (poses) of the ligand within the receptor's active site.[8]
-
Each pose is scored based on a scoring function that calculates the binding free energy (ΔG), typically expressed in kcal/mol. A more negative score indicates a more favorable and stable binding interaction.[6]
Post-Docking Analysis
-
The results are analyzed to identify the best-docked pose, characterized by the lowest binding energy.
-
The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, are visualized and examined using software like Discovery Studio Visualizer or PyMOL.[1]
-
For top candidates, further validation may be performed using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.[1]
Visualizations: Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of the processes and relationships discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Bio-Computational Evaluation of Compounds of Bacopa Monnieri as a Potential Treatment for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Computational Study of Natural Compounds from Bacopa monnieri in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Bacopaside IV: A Preclinical Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bacopaside IV's therapeutic efficacy in preclinical models against established cognitive enhancers. Supported by experimental data, this document delves into its neuroprotective mechanisms and benchmarks its performance against leading alternatives.
This compound, a key triterpenoid (B12794562) saponin (B1150181) derived from the Ayurvedic herb Bacopa monnieri, has emerged as a promising candidate for the treatment of neurodegenerative disorders. Preclinical studies highlight its potential to ameliorate cognitive deficits and protect against neuronal damage. This guide synthesizes the available data to offer a clear comparison with standard therapeutic agents, Donepezil (B133215) and Piracetam, across various preclinical paradigms.
Comparative Efficacy in Preclinical Models
The therapeutic potential of this compound and its parent extract has been evaluated in various animal models of cognitive impairment and neurodegeneration. These studies provide a foundation for comparing its efficacy against current standards of care.
Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, this compound and standardized Bacopa monnieri extracts have demonstrated significant neuroprotective effects. Key parameters evaluated include the inhibition of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine, and the reduction of amyloid-beta (Aβ) plaque formation, a hallmark of Alzheimer's pathology.
| Therapeutic Agent | Model/Assay | Key Finding |
| Bacopaside X | In vitro AChE Inhibition | IC50: 12.78 µM[1] |
| Bacoside A | In vitro AChE Inhibition | IC50: 9.96 µg/mL[2] |
| Donepezil | In vitro AChE Inhibition | IC50: 6.7 nM[3], 0.0204 µM[1] |
| Piracetam | Scopolamine-induced amnesia (Mice) | Effective Dose: 52.5 mg/kg (oral)[4] |
| Bacopa monnieri Extract | Scopolamine-induced amnesia (Rats) | Effective Dose: 100-200 mg/kg[5] |
| Bacopa monnieri Extract | Amyloid-beta reduction (PSAPP mice) | Significant reduction in Aβ levels[6] |
Note: Bacopaside X is a closely related saponin to this compound. Data for specific bacosides are presented where available; otherwise, data for the whole extract are provided.
Parkinson's Disease Models
In animal models of Parkinson's disease, the focus is on protecting dopaminergic neurons and improving motor function. Bacopaside I, structurally similar to this compound, has shown promise in these models.
| Therapeutic Agent | Model | Key Finding |
| Bacopaside I | Rotenone-induced Parkinson's (Rats) | Significant attenuation of motor function deficit at 5, 15, and 45 mg/kg (oral)[7] |
| Bacopa monnieri Extract | MPTP-induced Parkinson's (Mice) | Improved motor performance and reduced dopaminergic neuron degeneration at 40 mg/kg (oral)[8] |
Mechanistic Insights: Signaling Pathways
This compound and other bacosides from Bacopa monnieri exert their neuroprotective effects through multiple signaling pathways. A key mechanism involves the modulation of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathway, which is crucial for synaptic plasticity, learning, and memory.[9][10]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key preclinical experiments are provided below.
Scopolamine-Induced Amnesia Model in Mice (Morris Water Maze)
This model is widely used to assess the efficacy of nootropic agents in reversing chemically induced memory impairment.
Objective: To evaluate the potential of a test compound to reverse scopolamine-induced spatial memory deficits.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Morris water maze (circular pool, 120 cm in diameter)
-
Hidden platform (10 cm in diameter)
-
Scopolamine (B1681570) hydrobromide (1 mg/kg, intraperitoneal)
-
Test compound (e.g., Bacopa monnieri extract) or vehicle
-
Video tracking software
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Habituation: Allow mice to freely swim in the pool without the platform for 60 seconds, one day before the training.
-
Training:
-
Administer the test compound or vehicle orally 60 minutes before the training session.
-
Administer scopolamine intraperitoneally 30 minutes before the training session.
-
Place the mouse into the water at one of four designated starting points, facing the wall of the pool.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 20 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 20 seconds.
-
Repeat this for a total of four trials per day for four consecutive days, with an inter-trial interval of 5-10 minutes.
-
-
Probe Trial:
-
On the fifth day, remove the platform from the pool.
-
Administer the treatments as in the training phase.
-
Allow the mouse to swim freely in the pool for 60 seconds.
-
-
Data Analysis: Record the escape latency (time to find the platform) during training and the time spent in the target quadrant during the probe trial using video tracking software.
References
- 1. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jees.in [jees.in]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacopa monniera extract reduces amyloid levels in PSAPP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Bacopaside IV: A Procedural Guide
For research use only. Not for human or veterinary use.
Essential Safety Information
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monniera. While detailed hazard information is limited, related compounds are generally considered non-hazardous. However, it is prudent to handle all research chemicals with a high degree of caution to minimize exposure.
General Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Recommendation | Source |
| Storage Temperature (Powder) | -20°C for long-term storage. | [1] |
| Storage Temperature (in Solvent) | -80°C. | [1] |
| Storage Conditions | Store in a well-closed container, protected from air and light. | [2] |
| Solution Preparation | Prepare and use solutions on the same day whenever possible. For advance preparation, store aliquots in tightly sealed vials at -20°C for up to two weeks. | [2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following measures are recommended based on protocols for similar compounds.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. | [1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [3] |
| Eye Contact | Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor. | [3][4] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention. | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on general laboratory best practices for powdered chemical compounds.
| PPE Category | Item | Justification |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the powder. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal ensures both safety and compliance.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from initial preparation to waste disposal.
Accidental Release Measures
In the case of a spill, follow these steps to ensure safe cleanup.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE : Wear the PPE outlined in Section 2.
-
Containment and Cleanup : For a dry spill, gently sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent.
-
Disposal : Dispose of all contaminated materials as chemical waste in accordance with institutional and local regulations.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and cleanup materials, should be disposed of as chemical waste. Do not allow the substance to enter sewer systems or waterways.[4] Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.
Conclusion
While specific hazard data for this compound is not currently available, a cautious and well-documented approach to handling is paramount. By adhering to the general safety protocols for powdered chemical compounds and the specific recommendations outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. A substance-specific risk assessment should always be performed prior to handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
